6-Bromo-5-chloro-1H-indole-3-carbaldehyde
Description
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Properties
IUPAC Name |
6-bromo-5-chloro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-7-2-9-6(1-8(7)11)5(4-13)3-12-9/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTYGQFNQNVZMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Br)NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-5-chloro-1H-indole-3-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-Bromo-5-chloro-1H-indole-3-carbaldehyde, a halogenated indole derivative of significant interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established knowledge of closely related analogs to project its chemical and physical properties, reactivity, and potential applications. By presenting a robust, comparative analysis, this guide aims to empower researchers in their pursuit of novel therapeutics and functional materials.
Molecular Profile and Physicochemical Properties
This compound belongs to the family of halogen-substituted indole-3-carbaldehydes, which are recognized as pivotal building blocks in the synthesis of complex heterocyclic systems. The strategic placement of both a bromine and a chlorine atom on the indole scaffold is anticipated to significantly modulate its electronic landscape, thereby influencing its reactivity and biological profile.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound | 6-Bromo-1H-indole-3-carbaldehyde | 5-Chloro-1H-indole-3-carboxaldehyde |
| CAS Number | 1781423-16-2[1] | 17826-04-9[2][3] | 827-01-0 |
| Molecular Formula | C₉H₅BrClNO | C₉H₆BrNO[2][3] | C₉H₆ClNO |
| Molecular Weight | 258.50 g/mol | 224.05 g/mol [2] | 179.60 g/mol |
| Melting Point (°C) | Data not available | 202-206[2] | 213-216 |
| Boiling Point (°C) | 432.8 ± 40.0 (Predicted) | Data not available | Data not available |
| Density (g/cm³) | 1.824 ± 0.06 (Predicted) | Data not available | Data not available |
| pKa | 13.66 ± 0.30 (Predicted) | Data not available | Data not available |
Note: Predicted values are computationally derived and await experimental verification.
The indole core is an essential pharmacophore found in numerous natural products and pharmaceuticals. The addition of halogen substituents can enhance lipophilicity, improve metabolic stability, and introduce new binding interactions, making these derivatives highly valuable in drug design.
Projected Spectroscopic Signature
¹H NMR Spectroscopy
The proton NMR spectrum is expected to exhibit characteristic signals for the indole ring protons and the aldehyde proton. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents and the aldehyde group. Based on data for 6-bromoindole-3-carbaldehyde[3] and other substituted indoles, the following is a projected assignment:
-
Aldehyde Proton (-CHO): A singlet appearing far downfield, likely in the range of δ 9.9-10.1 ppm.
-
Indole NH Proton: A broad singlet, typically observed between δ 12.0-12.5 ppm in DMSO-d₆.
-
Aromatic Protons: The protons on the indole ring will appear in the aromatic region (δ 7.0-8.5 ppm). Specifically, H2 will likely be a singlet or a narrow doublet near δ 8.3 ppm. The remaining protons on the benzene ring, H4 and H7, will show distinct singlet signals due to the substitution pattern.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon framework. Predicted chemical shifts, based on analogs like 6-bromoindole-3-carbaldehyde[4], include:
-
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is expected to resonate in the highly deshielded region of δ 184-186 ppm.
-
Indole Ring Carbons: The carbons of the indole nucleus will appear between δ 110-140 ppm. The carbons bearing the halogen atoms (C5 and C6) will show shifts influenced by the specific halogen.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by key vibrational frequencies:
-
N-H Stretch: A sharp to broad absorption band around 3200-3400 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band for the aldehyde carbonyl group, typically in the region of 1650-1680 cm⁻¹.
-
C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-H Aromatic Stretch: Absorptions above 3000 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will be crucial for confirming the molecular weight and halogen substitution pattern. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion peak [M]⁺ and key fragment ions.
Synthesis and Reactivity: A Vilsmeier-Haack Approach
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[5][6] This reaction is the most probable synthetic route to this compound.
Proposed Synthetic Workflow
The synthesis would likely proceed via the formylation of 6-bromo-5-chloro-1H-indole.
Caption: Proposed Vilsmeier-Haack synthesis workflow.
Step-by-Step Experimental Protocol (Projected)
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool phosphorus oxychloride (POCl₃) in an appropriate solvent (e.g., dichloromethane or 1,2-dichloroethane). To this, add N,N-dimethylformamide (DMF) dropwise while maintaining a low temperature (typically 0-5 °C). Stir the mixture for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Indole Addition: Dissolve the starting material, 6-bromo-5-chloro-1H-indole, in a minimal amount of DMF or another suitable solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent, again maintaining a low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-80 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the mixture is basic. This will hydrolyze the intermediate iminium salt.
-
Isolation and Purification: The product will likely precipitate as a solid. Collect the crude product by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Expected Reactivity
The indole nucleus is electron-rich and prone to electrophilic substitution, primarily at the C3 position. The aldehyde group at C3 is a meta-director and deactivating for further electrophilic substitution on the pyrrole ring. However, it can participate in a variety of reactions, making this compound a versatile intermediate. Expected reactions include:
-
Condensation Reactions: The aldehyde functionality can readily undergo condensation with amines to form Schiff bases, with active methylene compounds in Knoevenagel condensations, and with hydrazines to form hydrazones.[7]
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.
-
Reduction: The aldehyde can be reduced to the corresponding alcohol.
-
Cross-Coupling Reactions: The bromine and chlorine atoms on the benzene ring can potentially participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for further functionalization of the indole core.
Applications in Drug Discovery and Materials Science
Indole-3-carbaldehyde and its halogenated derivatives are valuable scaffolds in medicinal chemistry due to their wide range of biological activities. The presence of halogen atoms can enhance the therapeutic potential of these compounds.
Potential Therapeutic Applications
Derivatives of halogenated indole-3-carbaldehydes have been investigated for a variety of therapeutic applications, including:
-
Anticancer Agents: Many indole derivatives exhibit potent anticancer activity by targeting various cellular pathways.
-
Antimicrobial Agents: The indole nucleus is a common feature in many natural and synthetic antimicrobial compounds.[7]
-
Quorum Sensing Inhibition: Brominated indole-3-carboxaldehydes have been shown to inhibit bacterial quorum sensing, a key mechanism in bacterial virulence.[8]
-
Enzyme Inhibition: The specific substitution pattern of this compound may lead to selective inhibition of certain enzymes.
Caption: Potential applications in drug discovery.
Materials Science
The indole moiety is also of interest in materials science. Its fluorescent properties can be tuned by substitution, making these compounds potential candidates for:
-
Fluorescent Probes: For biological imaging and sensing applications.
-
Organic Electronics: As components in organic light-emitting diodes (OLEDs) and other electronic devices.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, based on the data for similar halogenated aromatic aldehydes, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Toxicity: Halogenated aromatic compounds should be treated as potentially hazardous. Assume the compound may be harmful if swallowed, and may cause skin and eye irritation.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide, by drawing on the established chemistry of its close analogs, provides a foundational understanding of its properties, a projected synthetic route, and its likely reactivity. It is our hope that this technical overview will stimulate further research into this and other di-halogenated indole derivatives, ultimately leading to the development of new and innovative technologies.
References
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MDPI. Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. [Link]
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Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
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Wikipedia. Vilsmeier–Haack reaction. [Link]
-
PubMed. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. [Link]
-
BOJNSCI. 6‐bromo‐5‐chloro‐1h‐indole‐3‐carbaldehyde. [Link]
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A Technical Guide to 6-Bromo-5-chloro-1H-indole-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds and pharmaceuticals.[1][2] Among its vast array of derivatives, halogenated indole-3-carbaldehydes serve as exceptionally versatile intermediates. This technical guide provides an in-depth examination of 6-Bromo-5-chloro-1H-indole-3-carbaldehyde, a di-halogenated indole derivative with significant potential in synthetic and medicinal chemistry. We will explore its chemical identity, outline a robust synthetic protocol based on the Vilsmeier-Haack reaction, and discuss its strategic applications in the design and development of novel therapeutic agents. This document is intended to be a practical resource for scientists engaged in organic synthesis and drug discovery.
Core Chemical Identity and Physicochemical Properties
This compound is an aromatic heterocyclic organic compound. Its structure is characterized by an indole core, which is a bicyclic structure consisting of a fused benzene and pyrrole ring. The molecule is substituted with a bromine atom at position 6, a chlorine atom at position 5, and a formyl (carbaldehyde) group at position 3. The presence of these functional groups, particularly the reactive aldehyde and the two distinct halogen atoms, makes it a highly valuable building block for further chemical modification.
Chemical Structure:
Table 1: Key Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 1781423-16-2 | [3] |
| Molecular Formula | C₉H₅BrClNO | [3] |
| Molecular Weight | 258.50 g/mol | [3] |
| Purity | Typically ≥97% | [3] |
Synthesis via Vilsmeier-Haack Reaction
The most reliable and widely adopted method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[4] This reaction facilitates the formylation of electron-rich aromatic compounds, such as indoles, using a Vilsmeier reagent. The reagent is typically prepared in situ from a tertiary amide, like N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[5]
Causality and Mechanism: The reaction proceeds via the formation of a chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. This electrophilic species is then attacked by the electron-rich C3 position of the indole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final indole-3-carbaldehyde product. The choice of the Vilsmeier-Haack reaction is predicated on its high efficiency and regioselectivity for the C3 position of the indole nucleus.
Generalized Synthesis Workflow
The following diagram illustrates the key stages of the Vilsmeier-Haack formylation process for producing a substituted indole-3-carbaldehyde.
Caption: Workflow for the Vilsmeier-Haack synthesis of the target compound.
Experimental Protocol: Synthesis of this compound
This protocol is an adapted, generalized procedure based on established methods for synthesizing analogous indole-3-carbaldehydes.[5][6]
Materials:
-
6-Bromo-5-chloro-1H-indole (starting material)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Sodium hydroxide (NaOH)
-
Crushed ice
-
Water (deionized)
-
Ethanol (for recrystallization, optional)
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, add anhydrous DMF.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C throughout the addition. This step is highly exothermic and forms the reactive Vilsmeier reagent.
-
After addition is complete, stir the resulting mixture at 0 °C for an additional 30 minutes.
-
-
Formylation Reaction:
-
Dissolve the starting material, 6-bromo-5-chloro-1H-indole (1 equivalent), in a minimal amount of anhydrous DMF.
-
Add this solution dropwise to the prepared Vilsmeier reagent, ensuring the reaction temperature does not exceed 10 °C.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 35-40 °C and stir for 1-2 hours until the reaction is complete (monitored by TLC). Heating drives the electrophilic substitution to completion.
-
-
Workup and Isolation:
-
Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This hydrolyzes the intermediate iminium salt.
-
Slowly add a concentrated aqueous solution of sodium hydroxide until the solution is strongly basic (pH > 10). This step neutralizes the acidic reaction medium and precipitates the crude product.
-
A solid precipitate will form. Continue stirring for 30 minutes in the cold.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
-
Purification:
-
Air-dry the crude product.
-
For higher purity, the product can be recrystallized from a suitable solvent such as ethanol.
-
Applications in Drug Discovery and Medicinal Chemistry
Indole-3-carbaldehyde and its derivatives are pivotal scaffolds in drug design.[1] The aldehyde group at the C3 position is a versatile chemical handle, readily participating in reactions like Knoevenagel condensation, Wittig reactions, and reductive amination to build molecular complexity.[2]
The specific di-halogenation pattern of this compound offers distinct advantages:
-
Orthogonal Reactivity: The bromine and chlorine atoms possess different reactivities in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for selective, stepwise functionalization of the benzene portion of the indole ring, enabling the synthesis of complex molecular architectures.
-
Modulation of Physicochemical Properties: Halogen atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets through halogen bonding.[7]
-
Scaffold for Bioactive Molecules: Analogous bromo- and chloro-indole derivatives are key intermediates in the synthesis of compounds targeting cancer and neurological disorders.[7][8] This compound is therefore a prime candidate for building libraries of potential inhibitors for kinases, protein-protein interactions, and other disease-relevant targets.
Strategic Molecular Elaboration
The diagram below outlines the key reactive sites on the this compound scaffold available for diversification in a drug discovery program.
Caption: Key modification sites for drug discovery on the target scaffold.
Conclusion
This compound is a high-value chemical intermediate with significant strategic importance for researchers in organic synthesis and drug development. Its synthesis is readily achievable through the robust Vilsmeier-Haack reaction. The compound's unique combination of a reactive aldehyde handle and orthogonally addressable halogen atoms makes it an ideal platform for generating diverse libraries of novel small molecules. Its potential application in the development of therapeutics, particularly in oncology, warrants further exploration.
References
-
Chem-Impex. (n.d.). 6-Bromo-1H-indole-3-carbaldehyde. Retrieved from [Link]
- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
PubChem. (n.d.). 6-Bromoindole-3-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloro-1H-indole-3-carboxaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of substituted indole-3-carboxaldehyde derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]
-
PubChem. (n.d.). 5-chloro-1H-indole-3-carbaldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). indole-3-aldehyde. Retrieved from [Link]
-
PubMed. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Retrieved from [Link]
-
Chemsrc. (n.d.). 5-bromo-6-chloro-1H-Indole-3-carboxaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]
-
ResearchGate. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Retrieved from [Link]
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For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Physicochemical Properties of 6-bromo-5-chloro-1H-indole-3-carbaldehyde (CAS Number: 1781423-16-2)
Introduction
This compound is a halogenated indole derivative that holds significant potential as a building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the specific substitution pattern of this molecule offers unique opportunities for the synthesis of novel therapeutic agents. As a member of the protein degrader building blocks family, this compound is of particular interest in the development of targeted protein degradation technologies, such as proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization.
Chemical Identity and Structure
The fundamental identity of this compound is established by its CAS number, molecular formula, and structure.
| Identifier | Value |
| CAS Number | 1781423-16-2 |
| Chemical Name | This compound[1] |
| Molecular Formula | C₉H₅BrClNO[1] |
| Molecular Weight | 258.499 g/mol [1] |
| Purity | Typically available at ≥97% |
The chemical structure reveals a bicyclic indole core with a bromine atom at the 6-position, a chlorine atom at the 5-position, and a carbaldehyde group at the 3-position.
Caption: General workflow for the Vilsmeier-Haack formylation of a substituted indole.
Experimental Protocol: Vilsmeier-Haack Synthesis
Materials:
-
6-bromo-5-chloroindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction with Indole: Dissolve 6-bromo-5-chloroindole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Hydrolysis: Carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring. Once the ice has melted, basify the aqueous solution to pH 8-9 with a saturated NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental spectra for this compound are not available, the expected chemical shifts can be predicted based on the analysis of similar compounds.
-
¹H NMR:
-
Indole N-H: A broad singlet is expected in the region of δ 11.0-12.0 ppm.
-
Aldehyde C-H: A sharp singlet is expected around δ 9.9-10.1 ppm.
-
Aromatic Protons: The protons on the indole ring will appear in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns will be influenced by the positions of the bromine and chlorine substituents. The proton at the 2-position will likely be a singlet, while the protons at the 4- and 7-positions will be singlets or show meta-coupling if adjacent protons are present.
-
-
¹³C NMR:
-
Carbonyl Carbon: The aldehyde carbonyl carbon is expected to resonate in the highly deshielded region of δ 185-195 ppm.
-
Aromatic Carbons: The eight other carbon atoms of the indole ring will appear in the aromatic region (δ 110-140 ppm). The carbons directly attached to the halogens (C-5 and C-6) will show characteristic shifts.
-
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for purity analysis and reaction monitoring.
Typical HPLC Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL
Chemical Reactivity and Stability
This compound is expected to exhibit reactivity typical of indole-3-carbaldehydes.
-
Aldehyde Group: The aldehyde functionality can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines and other nucleophiles.
-
Indole Ring: The indole ring is susceptible to electrophilic substitution, although the presence of the electron-withdrawing aldehyde and halogen groups will deactivate the ring compared to unsubstituted indole.
-
N-H Group: The indole nitrogen can be alkylated or acylated under appropriate basic conditions.
The compound is expected to be stable under normal laboratory conditions. [1]It should be stored at room temperature in a well-sealed container, protected from light and moisture.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, general precautions for handling halogenated aromatic aldehydes should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable building block for the synthesis of complex heterocyclic molecules with potential applications in drug discovery and materials science. While detailed experimental data for this specific compound is limited, its physicochemical properties, synthesis, and reactivity can be reliably inferred from data on analogous compounds and established chemical principles. The protocols and information provided in this guide offer a solid foundation for researchers and scientists working with this promising chemical entity.
References
-
Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]
-
Chemsrc. (2025, August 25). CAS#:1467059-87-5 | 5-bromo-6-chloro-1H-Indole-3-carboxaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
ResearchGate. (2025, August 7). Synthesis of substituted indole-3-carboxaldehyde derivatives | Request PDF. Retrieved from [Link]
-
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ResearchGate. (2025, August 6). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Indole-3-carboxaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 5-chloro-1H-indole-3-carbaldehyde. Retrieved from [Link]
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Spectral Data Analysis of 6-Bromo-5-chloro-1H-indole-3-carbaldehyde: A Technical Guide
For Immediate Release
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-Bromo-5-chloro-1H-indole-3-carbaldehyde. This document is intended for researchers, scientists, and professionals in drug development who are working with halogenated indole derivatives, which are significant scaffolds in medicinal chemistry. Given the absence of directly published experimental spectra for this specific molecule, this guide utilizes a predictive approach grounded in the analysis of structurally similar compounds and established principles of NMR spectroscopy.
Introduction
This compound is a halogenated derivative of indole-3-carbaldehyde. The indole ring is a privileged structure in drug discovery, and its halogenated analogues are of particular interest for their potential to modulate biological activity. Understanding the precise chemical structure through spectral analysis is a critical step in the synthesis and application of such novel compounds. This guide will provide a detailed, predictive interpretation of the ¹H and ¹³C NMR spectra based on established substituent effects on the indole scaffold.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons on the indole ring and the aldehyde group. The chemical shifts are influenced by the electron-withdrawing effects of the bromine, chlorine, and aldehyde substituents. The analysis is based on data from related halo-substituted indoles.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (in DMSO-d₆, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H1 (NH) | ~12.5 | br s | - | The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift. |
| H3 (CHO) | ~9.95 | s | - | The aldehyde proton is highly deshielded and appears as a sharp singlet. |
| H2 | ~8.4 | s | ~3 | The proton at the C2 position is adjacent to the electron-withdrawing aldehyde group and the nitrogen atom, leading to a downfield shift. It will likely show a small coupling to the NH proton. |
| H4 | ~8.1 | s | - | The proton at the C4 position is deshielded by the adjacent chlorine atom and the fused pyrrole ring. |
| H7 | ~7.8 | s | - | The proton at the C7 position is deshielded by the adjacent bromine atom. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached halogens and the electronic effects of the aldehyde group.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆, 101 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3 (CHO) | ~185.5 | The carbonyl carbon of the aldehyde group is characteristically found at a very downfield chemical shift. |
| C3a | ~138.0 | This quaternary carbon is part of the pyrrole ring fusion. |
| C7a | ~136.5 | This quaternary carbon is adjacent to the nitrogen atom and part of the benzene ring fusion. |
| C2 | ~130.0 | The C2 carbon is deshielded by the adjacent nitrogen and the C3-aldehyde group. |
| C5 | ~128.0 | The C5 carbon is directly attached to the electronegative chlorine atom, causing a downfield shift. |
| C4 | ~125.0 | The C4 carbon is adjacent to the chloro-substituted carbon. |
| C6 | ~117.0 | The C6 carbon is directly attached to the bromine atom. |
| C7 | ~115.0 | The C7 carbon is adjacent to the bromo-substituted carbon. |
| C3b | ~118.0 | This quaternary carbon is part of the indole core. |
Experimental Protocols
While specific experimental data for the title compound is not available, a general protocol for acquiring NMR spectra of similar indole derivatives is provided below.
NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Typical spectral width: -2 to 14 ppm.
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
The solvent peak of DMSO-d₆ at δ 39.52 ppm can be used as a reference.
-
Structural Visualization and Key Relationships
The following diagram illustrates the molecular structure of this compound and highlights the key proton and carbon atoms for NMR analysis.
A Technical Guide to the Theoretical and Computational Exploration of Substituted Indole-3-Carbaldehydes
This guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of substituted indole-3-carbaldehydes. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in leveraging computational tools to understand and predict the properties of these versatile molecules.
Introduction: The Significance of the Indole-3-Carbaldehyde Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic compounds with diverse biological activities.[1][2][3] Indole-3-carbaldehyde (I3A) and its substituted derivatives serve as crucial intermediates in the synthesis of these bioactive molecules, including alkaloids and various heterocyclic systems.[3][4] The inherent reactivity of the aldehyde group, coupled with the tunable electronic properties of the indole ring through substitution, makes this class of compounds a fertile ground for chemical modification and the development of novel therapeutic agents and functional materials.[1][2] I3A derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties.[1][3] This remarkable versatility has spurred significant interest in understanding their structure-property relationships through theoretical and computational approaches.
Part 1: The Computational Chemist's Toolkit for Indole-3-Carbaldehydes
The synergy between experimental synthesis and computational analysis is paramount in modern chemical research. For substituted indole-3-carbaldehydes, computational methods provide invaluable insights into their electronic structure, reactivity, and potential biological interactions, guiding the rational design of new molecules with desired properties.
Density Functional Theory (DFT) as the Workhorse
Density Functional Theory (DFT) has emerged as the predominant computational method for studying medium-sized organic molecules like indole-3-carbaldehydes due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining a wide range of molecular properties.
Causality Behind Method Selection:
The choice of a specific functional and basis set in DFT is a critical decision that directly impacts the accuracy of the results.
-
Functionals: Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , are widely used for their robust performance in predicting the geometries and electronic properties of organic molecules.[5] For more accurate descriptions of non-covalent interactions, which are crucial in biological systems, dispersion-corrected functionals like B3LYP-D3 or ωB97X-D are often employed.[6]
-
Basis Sets: The 6-311++G(d,p) basis set is a popular choice for these systems.[5] The inclusion of diffuse functions (++) is important for describing anions and weak interactions, while polarization functions (d,p) are essential for accurately representing the bonding environment around non-hydrogen and hydrogen atoms, respectively.
A typical DFT workflow for analyzing a substituted indole-3-carbaldehyde is depicted below.
Caption: A generalized workflow for DFT calculations on substituted indole-3-carbaldehydes.
Time-Dependent DFT (TD-DFT) for Excited States
To understand the optical properties and electronic transitions of these compounds, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. It allows for the calculation of excited state energies, which can be correlated with experimental UV-Vis absorption spectra.[7] This is particularly relevant for applications in materials science, such as in the design of chromophores or non-linear optical (NLO) materials.[1]
Molecular Docking for Biological Target Interaction
For drug development applications, molecular docking is a powerful in silico technique used to predict the binding orientation and affinity of a ligand (the indole derivative) within the active site of a target protein.[8] This method is crucial for identifying potential drug candidates and understanding their mechanism of action at a molecular level.[8] The results of docking studies can help rationalize observed biological activities and guide the synthesis of more potent and selective inhibitors.[8][9]
Caption: A typical workflow for molecular docking studies.
Part 2: Unveiling Molecular Properties through Computation
Structural and Vibrational Analysis
DFT calculations provide optimized molecular geometries that can be compared with experimental data from X-ray crystallography.[6] Furthermore, the calculation of harmonic vibrational frequencies allows for the theoretical prediction of infrared (IR) and Raman spectra.[6][10] This is invaluable for assigning experimental spectral bands to specific vibrational modes of the molecule, thereby confirming its structure.[10]
Frontier Molecular Orbitals (FMOs) and Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic properties and reactivity of a molecule.
-
HOMO: Represents the ability to donate an electron.
-
LUMO: Represents the ability to accept an electron.
The HOMO-LUMO energy gap (ΔE) is a crucial parameter that correlates with the chemical reactivity and kinetic stability of the molecule.[9] A smaller energy gap suggests a more reactive molecule that is more easily polarizable.[9]
| Parameter | Significance |
| EHOMO | Ionization Potential |
| ELUMO | Electron Affinity |
| ΔE (ELUMO - EHOMO) | Chemical Hardness/Softness, Reactivity |
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule.[9] It is a powerful tool for identifying the electrophilic and nucleophilic sites within a molecule, which is crucial for predicting how it will interact with other molecules and biological targets.[9]
-
Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack.
-
Blue regions (positive potential): Indicate electron-poor areas, prone to nucleophilic attack.
Non-Linear Optical (NLO) Properties
Substituted indole-3-carbaldehydes with significant intramolecular charge transfer (ICT) characteristics are potential candidates for NLO materials.[10][11] Computational methods can predict NLO properties by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).[10][11][12] Large values for these parameters are indicative of a strong NLO response.[11]
Part 3: Experimental Protocols for Computational Studies
To ensure the trustworthiness and reproducibility of computational results, a well-defined protocol is essential.
Protocol 3.1: DFT Geometry Optimization and Frequency Calculation
Objective: To find the minimum energy structure of a substituted indole-3-carbaldehyde and predict its vibrational spectrum.
Software: Gaussian 09/16, GaussView
Methodology:
-
Build the Molecule: Construct the 3D structure of the desired substituted indole-3-carbaldehyde using a molecular builder like GaussView. Perform an initial, quick structure clean-up using a molecular mechanics force field (e.g., UFF).
-
Set up the Calculation:
-
In Gaussian, select the Opt+Freq (Optimization and Frequency) job type.
-
Choose the desired DFT method, for instance, B3LYP.
-
Select an appropriate basis set, such as 6-311++G(d,p).
-
Specify the charge and multiplicity of the molecule (typically 0 and 1 for a neutral, closed-shell molecule).
-
-
Submit and Monitor: Submit the calculation. Monitor the convergence of the optimization.
-
Validate the Result:
-
Upon successful completion, open the output file.
-
Confirm that the optimization has converged to a true minimum by checking for the absence of imaginary frequencies. A single small imaginary frequency might indicate a transition state, requiring further investigation.
-
-
Analyze the Output:
-
Extract the optimized Cartesian coordinates.
-
Visualize the predicted IR or Raman spectrum and compare it with experimental data.
-
Analyze the HOMO and LUMO energies and visualize the orbitals.
-
Protocol 3.2: Molecular Docking with AutoDock Vina
Objective: To predict the binding mode and affinity of a substituted indole-3-carbaldehyde to a target protein.
Software: AutoDock Tools, AutoDock Vina, PyMOL/UCSF Chimera
Methodology:
-
Prepare the Receptor:
-
Download the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Using AutoDock Tools, remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and compute Gasteiger charges.
-
Save the prepared receptor in the .pdbqt format.
-
-
Prepare the Ligand:
-
Use the DFT-optimized structure of the indole derivative.
-
In AutoDock Tools, compute Gasteiger charges and define the rotatable bonds.
-
Save the prepared ligand in the .pdbqt format.
-
-
Define the Grid Box:
-
Identify the active site of the protein (often where the co-crystallized ligand was bound).
-
In AutoDock Tools, use the "Grid Box" option to define a search space that encompasses the entire active site.
-
-
Configure and Run Vina:
-
Create a configuration file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the center and dimensions of the grid box, and the output file name.
-
Run AutoDock Vina from the command line using the configuration file.
-
-
Analyze the Results:
-
Vina will output a file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Use a visualization software like PyMOL or UCSF Chimera to load the receptor and the docked ligand poses.
-
Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the best-scoring pose and the protein's active site residues.
-
Conclusion
Theoretical and computational studies are indispensable tools in the modern investigation of substituted indole-3-carbaldehydes. From elucidating fundamental electronic and structural properties with DFT to predicting biological activity through molecular docking, these in silico methods provide a powerful framework for understanding and designing novel molecules for a wide range of applications in medicine and materials science. The continued development of computational methodologies and computing power promises to further enhance our ability to explore the vast chemical space of these important compounds.
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SyncSci Publishing. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. Journal of Organic Chemistry. [Link]
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ResearchGate. (n.d.). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and 5-substituted-1-(3-methylbut-2-enyl)-1H-indole-3-carbaldehyde (6a,b). [Link]
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Carrasco, F., Hernández, W., Chupayo, O., & Rojas-Dávila, E. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Journal of Chemistry, 2020, 8560163. [Link]
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Fatima, A., Khanum, G., Javed, S., et al. (2022). Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde. Polycyclic Aromatic Compounds. [Link]
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The Good Scents Company. (n.d.). indole-3-carboxaldehyde. [Link]
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Bingül, M., & Çavuşoğlu, B. K. (2020). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 20(3), 834-842. [Link]
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Carrasco, F., Hernández, W., et al. (2024). Novel Derivatives of Phenylisoxazole‐3/5‐Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. Journal of Chemistry. [Link]
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Sahib, M. A., & Mahdi, M. F. (2025). Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New 3-Ethyl-1H-Indole Derivatives as. Advanced Journal of Chemistry, Section A, 8(5), 948-960. [Link]
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El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Journal of Heterocyclic Chemistry, 54(5), 2647-2671. [Link]
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Perera, B. G. K., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6658. [Link]
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Li, Y., et al. (2021). Synthesis of substituted indole-3-carboxaldehyde derivatives. BMC Chemistry, 15(1), 1-10. [Link]
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Alsamri, H., et al. (2024). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]
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Drozd, M., et al. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Molecules, 29(14), 3294. [Link]
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ResearchGate. (n.d.). Nonlinear optical responses of organic based indole derivative: An experimental and computational study. [Link]
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Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(3), 1075–1087. [Link]
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Tariq, S., et al. (2020). Experimental and computational investigations of new indole derivatives: A combined spectroscopic, SC-XRD, DFT/TD-DFT and QTAIM analysis. Journal of Molecular Structure, 1221, 127803. [Link]
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Devar, S., et al. (2025). Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. Journal of Fluorescence. [Link]
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A Technical Guide to the Discovery of Halogenated Indole Alkaloids: From Ancient Dyes to Modern Drugs
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The addition of halogen atoms—most commonly bromine and chlorine—to this scaffold dramatically increases structural diversity and often imparts potent biological activities.[3][4][5] This technical guide provides an in-depth review of the discovery of halogenated indole alkaloids, tracing their history from the ancient world to the forefront of modern drug discovery. We will explore the pivotal role of marine and microbial sources, delve into the key analytical techniques that enabled their characterization, and present detailed workflows for their isolation and identification. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the rich history and future potential of this fascinating class of natural products.
Introduction: A Tale of Salt and Scaffolds
The story of halogenated indole alkaloids is intrinsically linked to the marine environment.[2][6] The higher concentration of halides, particularly bromide, in seawater compared to terrestrial environments has provided a unique evolutionary pressure for marine organisms to develop enzymatic machinery for halogenation.[3][5] This has resulted in a staggering array of halogenated secondary metabolites, with indole alkaloids representing one of the largest and most structurally complex families.[1][6][7]
These compounds are not mere chemical curiosities; they exhibit a broad spectrum of potent pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroactive properties.[6][7][8] This guide will navigate the journey of discovery, from the serendipitous findings of antiquity to the systematic, technology-driven explorations of today.
Historical Perspective: The Imperial Dye of Tyre
The first human interaction with a halogenated indole dates back to at least the 16th century BCE with the Phoenician production of Tyrian purple.[9][10] This incredibly valuable reddish-purple dye, reserved for royalty and elites in the Roman Empire, was painstakingly extracted from the mucus of several species of Murex sea snails.[9][10][11] The process was laborious and odoriferous, requiring thousands of snails to produce a single gram of dye, making it worth more than its weight in gold.[9][12]
It wasn't until the early 20th century that the chemical structure of Tyrian purple was identified as 6,6'-dibromoindigo, a dimer of two brominated indole units. This ancient dye stands as the first known and historically significant halogenated indole alkaloid, a testament to early natural product chemistry.
The Marine Revolution: A Golden Age of Discovery
The mid-20th century, with the advent of SCUBA diving and sophisticated analytical instrumentation, ushered in a "golden age" for marine natural products chemistry.[5] Researchers began to systematically explore the chemical diversity of marine invertebrates like sponges, tunicates, and bryozoans, as well as marine microorganisms such as cyanobacteria and fungi.[1][7][13] These organisms, often living in competitive, densely populated environments, proved to be prolific sources of novel, bioactive secondary metabolites, many of which were halogenated indole alkaloids.[3][7]
Key Organismal Sources
-
Marine Sponges (Phylum Porifera): Sponges are sessile filter-feeders that rely heavily on chemical defense, making them a treasure trove of bioactive compounds.[7][14] Genera such as Hyrtios, Spongosorites, and Topsentia have yielded a plethora of brominated indole derivatives, including simple monoindoles and complex bis- and tris-indole alkaloids.[15][16][17]
-
Cyanobacteria (Blue-Green Algae): These photosynthetic bacteria are responsible for some of the most structurally complex and potent halogenated indole alkaloids known.[8][18][19] The order Stigonematales, in particular, produces the famed hapalindoles, fischerindoles, ambiguines, and welwitindolinones—polycyclic structures with remarkable biological activities, including multidrug resistance reversal in cancer cells.[8][18][20][21][22]
-
Marine-Derived Fungi: Fungi associated with marine organisms have emerged as a significant source of novel indole alkaloids.[13][23] Genera like Aspergillus and Penicillium, isolated from sponges or sediments, produce a variety of prenylated and halogenated indoles with cytotoxic and antimicrobial properties.[13][23][24]
-
Bryozoans (Moss Animals): These colonial invertebrates, such as Flustra foliacea, are known to produce brominated and prenylated indole alkaloids like the flustramines, which exhibit muscle relaxant and cytotoxic activities.[2][16]
Major Structural Classes of Halogenated Indole Alkaloids
The structural diversity of these compounds is immense. Below is a summary of some of the most significant classes discovered.
| Alkaloid Class | Representative Compound(s) | Halogen(s) | Typical Source Organism | Noteworthy Biological Activity | Year of First Major Report |
| Simple Bromoindoles | 6-bromo-N-propionyltryptamine | Br | Pseudoalteromonas rubra (bacterium) | 5-HT₂ₐ receptor antagonist activity | 2015[1] |
| Bis- and Tris-indoles | Nortopsentins, Fascaplysin | Br | Spongosorites, Topsentia (sponges) | Antibacterial (MRSA), Antiviral (HIV) | Late 1980s |
| Flustramines | Flustramine A | Br | Flustra foliacea (bryozoan) | Muscle relaxant, Cytotoxic | 1979[16] |
| Hapalindoles | Hapalindole A | Cl | Hapalosiphon fontinalis (cyanobacterium) | Antimicrobial, Antifungal | 1984[8] |
| Welwitindolinones | Welwitindolinone A | Cl | Hapalosiphon welwitschii (cyanobacterium) | Reversal of multidrug resistance (MDR) | 1994[20][21] |
| Iodoindoles | Plakohypaphorines | I | Plakortis simplex (sponge) | Antihistaminic | 2005[3] |
The Chemist's Toolbox: Pivotal Analytical Techniques
The discovery and structural elucidation of these often complex and scarce molecules would be impossible without a sophisticated analytical arsenal. The presence of halogens introduces specific isotopic patterns that are key to their identification.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and elemental formula of a new compound. For halogenated compounds, it offers a distinct advantage.
-
Expertise & Experience: The key lies in recognizing the characteristic isotopic signatures of chlorine and bromine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. When analyzing a novel compound, the presence of these unique isotopic patterns in the molecular ion cluster is a dead giveaway for the presence and number of chlorine or bromine atoms. For instance, a compound with one bromine atom will show two peaks of roughly equal intensity (M and M+2), while a compound with two bromine atoms will show three peaks (M, M+2, M+4) in a 1:2:1 intensity ratio. This initial MS analysis is a critical, non-destructive first step that guides the entire subsequent structure elucidation process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for novel organic molecules.
-
1D NMR (¹H and ¹³C): Provides initial information about the chemical environment of protons and carbons in the molecule. However, for complex polycyclic alkaloids, 1D spectra are often too crowded for complete assignment.
-
2D NMR (COSY, HSQC, HMBC): These techniques are the workhorses for solving complex structures.
-
COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, allowing chemists to trace out spin systems within the molecule (e.g., the connectivity of protons on a cyclohexane ring).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, providing a powerful tool for assigning carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It reveals long-range correlations (typically 2-3 bonds) between protons and carbons.
-
-
Expertise & Experience: The power of HMBC is in connecting disparate fragments of the molecule. For example, in a complex alkaloid like welwitindolinone, an HMBC correlation from a methyl proton to a quaternary carbon in the bicyclic core can provide the crucial link that ties the structure together. It is the careful and systematic piecing together of these HMBC correlations that allows researchers to build the complete carbon skeleton and definitively place functionalities, a process akin to solving a complex molecular puzzle.
A Generalized Workflow for Discovery
The path from collecting a marine sponge on a reef to identifying a novel halogenated indole alkaloid follows a rigorous, multi-step process.
Experimental Protocol: Bioassay-Guided Isolation of a Novel Halogenated Indole Alkaloid
-
Collection and Extraction:
-
Step 1: Collect specimens (e.g., 1 kg wet weight of a marine sponge) via SCUBA and immediately freeze at -20°C or preserve in ethanol to halt enzymatic degradation.
-
Step 2: Lyophilize (freeze-dry) the specimen to remove water.
-
Step 3: Exhaustively extract the dried, ground biomass with a series of solvents, typically starting with a polar solvent like methanol (MeOH) followed by a less polar solvent like dichloromethane (DCM). Combine the extracts.
-
Causality: Using a combination of solvents ensures the extraction of a broad range of compounds with varying polarities.
-
-
Solvent Partitioning and Bioassay:
-
Step 1: Evaporate the crude extract in vacuo. Resuspend the residue in 90% aqueous MeOH and partition against a non-polar solvent like hexane to remove lipids.
-
Step 2: Subject the polar (aq. MeOH) and non-polar (hexane) fractions to a panel of bioassays (e.g., cytotoxicity against cancer cell lines, antimicrobial assays).
-
Trustworthiness: This bioassay-guided approach ensures that purification efforts are focused only on the fractions containing the desired biological activity, saving significant time and resources.
-
-
Chromatographic Fractionation:
-
Step 1: Subject the active fraction (e.g., the aq. MeOH fraction) to vacuum liquid chromatography (VLC) or flash chromatography on a stationary phase like C18-bonded silica gel. Elute with a stepwise gradient of decreasing polarity (e.g., from 100% water to 100% MeOH).
-
Step 2: Test each resulting fraction in the bioassay to identify the active sub-fractions.
-
-
High-Performance Liquid Chromatography (HPLC) Isolation:
-
Step 1: Purify the active sub-fractions using reversed-phase HPLC (RP-HPLC) with a C18 column.
-
Step 2: Employ an isocratic or shallow gradient elution profile (e.g., 70% MeCN in water) coupled with a UV detector to separate individual compounds.
-
Step 3: Collect peaks corresponding to pure compounds for structural analysis.
-
-
Structure Elucidation:
-
Step 1: Obtain a high-resolution mass spectrum (HR-MS) to determine the exact mass and predict the molecular formula. Analyze the isotopic pattern to confirm the presence and number of halogens.
-
Step 2: Acquire a full suite of NMR data: ¹H, ¹³C, COSY, HSQC, and HMBC.
-
Step 3: Systematically analyze the 2D NMR data to piece together the molecular structure.
-
Step 4: Compare spectral data with known compounds in databases (e.g., SciFinder, Dictionary of Natural Products) to determine if the compound is novel.
-
Visualizations
Caption: Generalized workflow for the bioassay-guided discovery of novel natural products.
// Central Node IndoleCore [label="Halogenated\nIndole Alkaloids", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
// Level 1 Nodes - Source Marine [label="Marine Sources", fillcolor="#34A853", fontcolor="#FFFFFF"]; Microbial [label="Microbial Sources", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Level 2 Nodes - Organisms Sponges [label="Sponges", fillcolor="#F1F3F4", fontcolor="#202124"]; Bryozoans [label="Bryozoans", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyanobacteria [label="Cyanobacteria", fillcolor="#F1F3F4", fontcolor="#202124"]; Fungi [label="Marine Fungi", fillcolor="#F1F3F4", fontcolor="#202124"];
// Level 3 Nodes - Alkaloid Classes BisIndoles [label="Bis-indoles\n(Nortopsentins)", fillcolor="#FFFFFF", fontcolor="#202124"]; Flustramines [label="Flustramines", fillcolor="#FFFFFF", fontcolor="#202124"]; Hapalindoles [label="Hapalindoles", fillcolor="#FFFFFF", fontcolor="#202124"]; Welwitindolinones [label="Welwitindolinones", fillcolor="#FFFFFF", fontcolor="#202124"]; PrenylatedIndoles [label="Prenylated Indoles", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges IndoleCore -> Marine; IndoleCore -> Microbial;
Marine -> Sponges; Marine -> Bryozoans; Microbial -> Cyanobacteria; Microbial -> Fungi;
Sponges -> BisIndoles; Bryozoans -> Flustramines; Cyanobacteria -> Hapalindoles; Cyanobacteria -> Welwitindolinones; Fungi -> PrenylatedIndoles; } .dot
Caption: Major classes of halogenated indole alkaloids and their primary sources.
Conclusion and Future Outlook
The discovery of halogenated indole alkaloids has been a captivating journey, from the imperial purple of ancient Rome to the complex polycyclic structures that challenge modern synthetic chemists. The marine environment, a crucible of chemical evolution, continues to be the primary source of these remarkable compounds.[1][7] Advances in analytical technology, particularly in mass spectrometry and NMR, have been the driving force behind their discovery and characterization.
Looking ahead, the field is moving towards more integrated approaches. Genomic and metagenomic sequencing of source organisms, like sponges and their microbial symbionts, can reveal the biosynthetic gene clusters responsible for producing these alkaloids.[3] This opens the door to synthetic biology approaches, where these pathways can be engineered into host organisms for sustainable production, overcoming the supply limitations often encountered with natural product isolation. The potent and diverse biological activities of halogenated indole alkaloids ensure they will remain a major focus of drug discovery and development for years to come.
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Natural occurrence of bromo-chloro substituted indoles in marine organisms
An In-depth Technical Guide to the Natural Occurrence of Bromo-Chloro Substituted Indoles in Marine Organisms
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The marine environment is a prolific source of structurally unique and biologically active natural products. Among these, halogenated indoles, particularly those bearing bromo and chloro substituents, represent a fascinating and significant class of secondary metabolites. These compounds are biosynthesized by a diverse array of marine organisms, from bacteria and algae to complex invertebrates, and exhibit a wide spectrum of potent biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural occurrence, biosynthesis, and biological significance of bromo-chloro substituted indoles. We will delve into the enzymatic machinery responsible for their formation, detail robust methodologies for their isolation and structural elucidation, and explore their potential as lead compounds in drug discovery. The guide is structured to offer not just a collection of facts, but a cohesive narrative that explains the rationale behind experimental choices and provides actionable insights for future research.
Introduction: The Chemical Ecology and Significance of Halogenated Indoles
The indole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] In the marine realm, the indole scaffold is frequently adorned with halogen atoms, primarily bromine and chlorine, leading to a vast diversity of chemical entities with profound biological implications.[2][3] While bromide is less abundant than chloride in seawater, marine organisms have evolved efficient enzymatic systems to incorporate bromine into organic molecules, resulting in a preponderance of brominated metabolites.[2] The presence of both bromine and chlorine on an indole ring often enhances the lipophilicity and metabolic stability of the molecule, which can translate to increased biological activity.[3][4]
Historically, the most famous brominated indole is 6,6'-dibromoindigo, the principal component of Tyrian purple, a highly valued dye extracted from marine molluscs of the Muricidae family.[5][6][7] The production of this dye was a laborious process, requiring thousands of snails to yield a single gram of pigment.[5][6] Beyond this historical context, the contemporary significance of bromo-chloro indoles lies in their potent and varied bioactivities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][8]
This guide will navigate the intricate world of marine bromo-chloro indoles, from their biogenesis to their potential therapeutic applications.
Biosynthesis of Bromo-Chloro Indoles: The Role of Halogenases
The biosynthesis of halogenated indoles in marine organisms is a testament to the remarkable catalytic power of specific enzymes. The key players in this process are halogenating enzymes, which catalyze the formation of carbon-halogen bonds. While haloperoxidases were initially thought to be the primary enzymes responsible, it is now understood that they lack the substrate and regioselectivity observed in the biosynthesis of complex halometabolites.[9]
More recent research has highlighted the crucial role of flavin-dependent halogenases (FDHs) in the specific halogenation of aromatic compounds, including indoles.[10] These enzymes exhibit a high degree of regioselectivity, ensuring the precise placement of halogen atoms on the indole ring. The biosynthesis of bromo-chloro indoles likely involves a cascade of enzymatic reactions, starting from the amino acid tryptophan.
The proposed biosynthetic pathway can be visualized as follows:
Caption: Proposed biosynthetic pathway for bromo-chloro substituted indoles.
Natural Sources and Structural Diversity
Bromo-chloro substituted indoles have been isolated from a wide range of marine organisms, showcasing remarkable structural diversity.
| Marine Organism | Class of Bromo-Chloro Indole | Example Compound(s) | Reference(s) |
| Bacteria | Simple Indoles, Bis-indoles | Streptochlorin, Dienomycin | [8],[11] |
| Red Algae | Polyhalogenated Indoles | Bromo-chloro-iodoindoles | [12] |
| Sponges | Simple Indoles, Indole Alkaloids | Plakohypaphorines, Iotrochota purpurea metabolites | [3],[1] |
| Ascidians | Indole Alkaloids | Meridianins, Aplicyanins | [2] |
| Molluscs | Indole Dimers | Tyrian purple (6,6'-dibromoindigo) | [5],[7] |
| Bryozoans | Prenylated Indole Alkaloids | Flustramines | [1],[13] |
The structural variations often involve the number and position of the halogen substituents on the indole ring, as well as the presence of other functional groups. For instance, the meridianins isolated from the ascidian Aplidium meridianum are characterized by a brominated indole nucleus substituted at the C-3 position with a 2-aminopyrimidine moiety.[2] In contrast, the red alga Rhodophyllis membranacea has yielded unique tetrahalogenated indoles containing bromine, chlorine, and even iodine.[12]
Isolation and Structure Elucidation: A Practical Workflow
The successful isolation and characterization of novel bromo-chloro indoles from complex marine extracts require a systematic and multi-faceted approach.
Extraction and Fractionation
The initial step involves the extraction of the marine organism with a suitable solvent system. A common approach is to perform a sequential extraction with solvents of increasing polarity, such as hexane, dichloromethane, and methanol, to separate compounds based on their polarity. The resulting crude extracts are then subjected to bioassay-guided fractionation to isolate the active constituents.
The following diagram illustrates a typical workflow for the isolation of bromo-chloro indoles:
Caption: A generalized workflow for the isolation of bromo-chloro indoles.
Structure Elucidation Techniques
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of the compound. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio) provides a clear indication of the presence and number of these halogen atoms in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are indispensable for elucidating the complete chemical structure.[14] The chemical shifts of protons and carbons attached to or near the halogenated indole ring provide valuable information about the substitution pattern.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous structural determination, including the absolute stereochemistry.
Biological Activities and Therapeutic Potential
Bromo-chloro substituted indoles from marine sources have demonstrated a wide range of significant biological activities, making them attractive candidates for drug development.
-
Anti-inflammatory Activity: Several brominated indoles have shown potent anti-inflammatory effects. For example, extracts from the muricid mollusc Dicathais orbita, rich in brominated indoles, have been found to inhibit the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), and prostaglandin E2 (PGE2).[4] The anti-inflammatory action is, in part, mediated through the inhibition of the NF-κB signaling pathway.[4]
-
Anticancer Activity: The cytotoxicity of bromo-chloro indoles against various cancer cell lines has been well-documented.[8][15][16] The position of the bromine substitution on the indole ring can significantly influence the anticancer potency.[4]
-
Antimicrobial Activity: Many halogenated indoles exhibit antimicrobial activity against a range of pathogenic bacteria and fungi.[8][16][17] This makes them promising leads for the development of new antibiotics to combat drug-resistant infections.
The structure-activity relationship (SAR) studies suggest that the presence and position of the halogen atoms are critical for the observed biological activities. For instance, in some cases, a single bromine substitution at position 5 or 6 of the indole ring leads to a considerable improvement in potency.[2]
Future Directions and Conclusion
The study of bromo-chloro substituted indoles from marine organisms is a rapidly evolving field with immense potential. Future research should focus on:
-
Metagenomic approaches to identify and characterize the biosynthetic gene clusters responsible for the production of these compounds in marine microorganisms.[10]
-
Total synthesis of promising lead compounds and their analogues to facilitate detailed SAR studies and preclinical development.
-
Exploration of novel marine environments , such as deep-sea ecosystems, to discover new and structurally unique halogenated indoles.
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The Vilsmeier-Haack Reaction: A Technical Guide to the Synthesis of Indole-3-Carboxaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Indole Scaffold
The indole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its versatile structure serves as a key building block in medicinal chemistry, with indole derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and neurological effects.[4] Consequently, the development of efficient and regioselective methods for the functionalization of the indole ring is of paramount importance in organic synthesis and drug discovery.[5][6][7] Among the myriad of synthetic transformations, the Vilsmeier-Haack reaction stands out as a powerful and reliable method for the introduction of a formyl group onto the indole core, yielding valuable indole-3-carboxaldehyde intermediates.[8]
This technical guide provides an in-depth exploration of the Vilsmeier-Haack reaction for indole synthesis, delving into its mechanistic intricacies, practical experimental considerations, and broad applicability. As a self-validating system, a thorough understanding of this reaction empowers researchers to predictably synthesize a diverse range of functionalized indoles, paving the way for the discovery of novel therapeutic agents.[4][9][10]
The Core Mechanism: A Stepwise Electrophilic Aromatic Substitution
The Vilsmeier-Haack reaction is a formylation reaction that utilizes a Vilsmeier reagent, a chloroiminium salt, to introduce a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[11][12][13] The reaction is typically carried out using a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride such as phosphorus oxychloride (POCl₃).[14][15] The overall transformation can be dissected into two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the indole ring followed by hydrolysis.[12]
Part 1: Formation of the Vilsmeier Reagent
The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃.[14] This is followed by the displacement of a chloride ion and subsequent intramolecular rearrangement to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[14][16]
Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.
Part 2: Formylation of Indole and Hydrolysis
Indole is an electron-rich heterocycle, with the C3 position having the highest electron density, making it highly susceptible to electrophilic attack.[17] The Vilsmeier reagent, a weak electrophile, reacts regioselectively at the C3 position of the indole ring.[12][17] This electrophilic aromatic substitution leads to the formation of an iminium intermediate.[11] Subsequent hydrolysis of this intermediate during aqueous work-up yields the final product, indole-3-carboxaldehyde.[8][13]
Caption: Vilsmeier-Haack Formylation of Indole.
Scope and Limitations: A Field-Proven Perspective
The Vilsmeier-Haack reaction is a versatile method applicable to a wide range of substituted indoles.[8] The presence of electron-donating groups on the indole ring generally facilitates the reaction, while electron-withdrawing groups can hinder it.[12][18] The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields for various substrates.[8][15]
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 88 |
| 6-Methylindole | POCl₃, DMF | 0 to 90 | 9 | 89 |
| This table summarizes data from a study on the Vilsmeier-Haack formylation of various substituted indoles, providing a comparative overview for researchers.[8] |
While broadly applicable, the Vilsmeier-Haack reaction has some limitations. Strongly deactivating groups on the indole ring can prevent the reaction from occurring.[18] Steric hindrance around the C3 position can also affect the regioselectivity and yield.[11] In some cases, formylation can occur at other positions, such as the N1 or C2 position, particularly with certain substitution patterns.[8][19]
Experimental Protocol: A Step-by-Step Guide
The following is a detailed, self-validating protocol for the Vilsmeier-Haack formylation of indole, a foundational procedure that can be adapted for various substituted indoles.
Materials:
-
Indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate (NaOAc)
-
Diethyl ether (Et₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
-
Separatory funnel
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF.[8] Cool the flask in an ice bath to 0-5 °C.[8]
-
Slow Addition of POCl₃: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring.[8] The addition should be controlled to maintain the temperature below 10 °C.[8] An exothermic reaction will occur.[14]
-
Formation of the Reagent: After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[14]
-
Addition of Indole: To this freshly prepared Vilsmeier reagent, add a solution of indole in DMF dropwise at 0 °C.
-
Reaction: After the addition, allow the reaction mixture to stir at room temperature for the time specified by the particular substrate (typically several hours).[11]
-
Work-up: Cool the reaction mixture in an ice bath and slowly add a solution of sodium acetate in water.[11] This step hydrolyzes the iminium intermediate.
-
Extraction: Dilute the reaction mixture with water and extract the product with diethyl ether.[11]
-
Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.[11]
-
Purification: After filtration, concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to afford the pure indole-3-carboxaldehyde.[11]
Caption: Experimental Workflow for Vilsmeier-Haack Formylation.
Conclusion: A Gateway to Novel Therapeutics
The Vilsmeier-Haack reaction is an indispensable tool in the synthetic chemist's arsenal for the regioselective formylation of indoles. Its reliability, operational simplicity, and broad substrate scope have cemented its status as a classic and frequently employed transformation. The resulting indole-3-carboxaldehydes are not merely synthetic intermediates but also serve as versatile precursors for the construction of more complex and biologically active molecules.[4] A comprehensive understanding of the nuances of the Vilsmeier-Haack reaction, from its mechanism to its practical execution, is crucial for researchers and scientists dedicated to the advancement of organic synthesis and the development of next-generation pharmaceuticals.
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NROChemistry. Vilsmeier-Haack Reaction. NROChemistry. Accessed January 18, 2026. [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. Accessed January 18, 2026. [Link]
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Reactivity of the aldehyde group in indole-3-carbaldehydes
An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in Indole-3-Carbaldehydes
This guide provides a comprehensive exploration of the chemical reactivity inherent to the aldehyde functional group of indole-3-carbaldehyde (I3A), a cornerstone building block in modern organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple reaction lists to elucidate the underlying electronic principles and mechanistic pathways that govern the compound's versatile transformations. We will delve into the causality behind experimental choices, present validated protocols, and offer insights grounded in established chemical literature.
Introduction: The Duality of Indole-3-Carbaldehyde
Indole-3-carbaldehyde, also known as 3-formylindole, occupies a privileged position in synthetic chemistry. Its utility stems from a unique electronic duality: the fusion of an electron-rich indole nucleus with an electron-withdrawing aldehyde group at the C3 position.[1] The indole ring system, prevalent in a vast array of natural products and pharmaceuticals, acts as an electron-donating system, modulating the reactivity of the attached formyl group.[1][2]
The lone pair of electrons on the indole nitrogen participates in the aromatic π-system, significantly increasing the electron density at the C3 position. This makes the indole core a potent nucleophile. Conversely, the aldehyde group, through its carbonyl moiety, is intrinsically electrophilic and serves as a handle for a multitude of nucleophilic additions and condensation reactions.[1] This juxtaposition of an electron-rich heterocycle and a reactive electrophilic center makes I3A an exceptionally versatile precursor for constructing complex molecular architectures.[1][3]
The resonance structures below illustrate how the electron-donating nature of the indole ring influences the electron distribution, while the aldehyde acts as an electron-withdrawing group, creating a polarized C=O bond ripe for nucleophilic attack.[4]
Caption: Key resonance structures of Indole-3-Carbaldehyde.
Foundational Synthesis: The Vilsmeier-Haack Reaction
While several methods exist for the synthesis of I3A, the Vilsmeier-Haack reaction remains the most prevalent and efficient, particularly for large-scale preparations.[1][5][6][7] This reaction involves the formylation of an electron-rich aromatic ring, such as indole, using a Vilsmeier reagent. The reagent, a chloroiminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5]
The electrophilic Vilsmeier reagent is attacked by the electron-rich C3 position of the indole ring.[8] Subsequent hydrolysis of the resulting iminium intermediate yields the final aldehyde product.[5][8]
Caption: Workflow of the Vilsmeier-Haack formylation of indole.
Quantitative Data: Vilsmeier-Haack Formylation of Substituted Indoles
The reaction is robust and tolerates a variety of substituents on the indole ring, generally affording high yields.
| Indole Derivative | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | 0 to 85 | 6 | 96 | [5] |
| 4-Methylindole | 0 to 85 | 8 | 90 | [5] |
| 5-Methylindole | 0 to 85 | 6 | 88 | [5][9] |
| 6-Methylindole | 0 to 90 | 9 | 89 | [5][9] |
Experimental Protocol: Vilsmeier-Haack Synthesis of Indole-3-Carbaldehyde
This protocol is adapted from established literature procedures.[2][6]
-
Reagent Preparation: In a three-necked flask equipped with a stirrer and dropping funnel, cool N,N-dimethylformamide (DMF, 3.74 moles) in an ice-salt bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 0.94 moles) dropwise to the cooled DMF with vigorous stirring over 30 minutes. The formation of a pinkish complex should be observed.
-
Indole Addition: Prepare a solution of indole (0.85 moles) in DMF and add it dropwise to the Vilsmeier reagent, maintaining the reaction temperature between 20-30°C.
-
Reaction: After the addition is complete, warm the mixture to 35°C and stir for 45-60 minutes.
-
Quenching and Hydrolysis: Carefully pour the reaction mixture onto crushed ice. Then, with efficient stirring, add a solution of aqueous sodium hydroxide until the solution is strongly basic.
-
Isolation: Boil the mixture for one minute to complete hydrolysis. The product will precipitate upon cooling.
-
Purification: Filter the crude product, wash thoroughly with cold water, and dry. Recrystallization from ethanol or another suitable solvent can be performed if higher purity is required. The expected melting point is 197-199°C.[2]
Core Reactivity of the Aldehyde Group
The formyl group at the C3 position is the epicenter of I3A's reactivity, participating in a wide range of transformations crucial for synthetic diversification.
A. Nucleophilic Addition and Condensation Reactions
These reactions represent the most common and powerful applications of I3A, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
This reaction involves the condensation of I3A with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base like piperidine.[10] The reaction proceeds via a base-catalyzed deprotonation of the active methylene compound, followed by nucleophilic attack on the aldehyde's carbonyl carbon and subsequent elimination of water to yield a stable α,β-unsaturated product.[10] These products are valuable intermediates for further synthetic manipulations.[11]
Caption: Mechanism of the Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation with Malononitrile [10]
-
Dissolution: Dissolve indole-3-carbaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The product often precipitates out of the solution upon formation.
-
Isolation: Once the reaction is complete, cool the mixture in an ice bath and collect the precipitated solid by filtration.
-
Purification: Wash the solid with ice-cold water and then a small amount of cold ethanol to remove unreacted starting materials and catalyst. Dry the product under vacuum.
One of the hallmark reactions of I3A is its electrophilic substitution reaction with other indole molecules to form bis(indolyl)methanes (BIMs).[10] These structures are of significant interest due to their prevalence in bioactive natural products and their wide range of pharmacological activities.[12][13] The reaction is typically catalyzed by either a protic or Lewis acid.[10][14]
Causality: The acid catalyst protonates the aldehyde's carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon. This activated intermediate is then attacked by the nucleophilic C3 position of a second indole molecule. A subsequent acid-catalyzed dehydration and attack by a third indole molecule (or a second equivalent in the case of I3A reacting with indole itself) leads to the final BIM product. A wide array of catalysts, from simple protic acids to heterogeneous catalysts and even enzymes, have been successfully employed.[10][14]
Caption: Acid-catalyzed synthesis of Bis(indolyl)methanes.
Experimental Protocol: Lewis Acid-Catalyzed Synthesis of a Bis(indolyl)methane [10]
-
Setup: To a solution of indole-3-carbaldehyde (1 mmol) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add indole (2 mmol).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., FeCl₃, InCl₃; 0.1 mmol) in one portion.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution (15 mL).
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).
-
Workup: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Wittig Reaction: Allows for the conversion of the aldehyde group into an alkene, providing a reliable method for C=C bond formation.[1]
-
Henry Reaction: The condensation with nitroalkanes like nitromethane yields 3-nitrovinyl indole, a versatile intermediate for further functionalization.[15]
-
Schiff Base Formation: I3A readily condenses with primary amines to form imines (Schiff bases), which are important intermediates and can be further reduced to secondary amines.[7] Reaction with thiosemicarbazide yields thiosemicarbazones, a class of compounds often investigated for biological activity.[16]
B. Oxidation Reactions
The aldehyde group of I3A is readily oxidized to the corresponding carboxylic acid, indole-3-carboxylic acid, a valuable synthetic intermediate and a known plant metabolite.[15][17][18]
Causality: Standard oxidizing agents can effectively perform this transformation. In biological systems, enzymes such as Arabidopsis Aldehyde Oxidase 1 (AAO1) are known to catalyze the oxidation of ICHO to ICOOH (indole-3-carboxylic acid).[17][18] In the lab, a simple disproportionation (Cannizzaro reaction) under strongly basic conditions can also yield both the carboxylic acid and the corresponding alcohol.[2]
Protocol: Synthesis of Indole-3-carboxylic Acid via Disproportionation [2]
-
Reaction Setup: Add 20% aqueous sodium hydroxide solution to indole-3-carbaldehyde with vigorous stirring.
-
Reaction: Continue stirring at room temperature for 24 hours. A separation of solid and liquid phases will be observed.
-
Isolation: Filter the reaction mixture under vacuum. The solid residue is the sodium salt of indole-3-carboxylic acid. The filtrate contains indole-3-methanol.
-
Purification: Wash the solid residue with distilled water and dry. Acidification of the dissolved salt will precipitate the free indole-3-carboxylic acid.
C. Reduction Reactions
The selective reduction of the aldehyde group provides direct access to indole-3-methanol (indole-3-carbinol), another compound of significant biological and synthetic interest.
Causality: Hydride reagents are ideal for this transformation. Sodium borohydride (NaBH₄) is the reagent of choice due to its selectivity and mild nature.[19][20] It readily reduces aldehydes and ketones without affecting the aromatic indole core or other potentially sensitive functional groups.
Experimental Protocol: NaBH₄ Reduction to Indole-3-methanol [19][20]
-
Setup: In a three-necked flask, suspend indole-3-carbaldehyde (100 g) in ethanol (200 g) and stir at room temperature to achieve dispersion.
-
Reagent Addition: Add sodium borohydride (45 g) portion-wise to the suspension.
-
Reaction: Slowly heat the mixture to 45°C and maintain for 2 hours. Monitor the reaction by HPLC or TLC to confirm the consumption of the starting aldehyde.
-
Workup: After the reaction is complete, filter the mixture to remove borate salts.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude indole-3-methanol.
-
Purification: Recrystallize the crude product from ethanol to yield pure indole-3-methanol (expected yield >95%).[19]
D. Multicomponent Reactions (MCRs)
Indole-3-carbaldehyde is an ideal substrate for multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single pot.[3] In these reactions, I3A acts as the foundational aldehyde component, reacting with two or more other compounds to generate structurally diverse heterocyclic scaffolds like pyridines, imidazoles, and pyrimidines, often with high atom economy.[3][21][22]
Caption: Workflow for MCRs involving Indole-3-Carbaldehyde.
Spectroscopic Validation
Confirmation of these transformations relies on standard spectroscopic techniques. The following provides a guide for validating the presence of the I3A starting material and its key transformation products.
| Compound | Technique | Key Signal / Absorption | Reference |
| Indole-3-carbaldehyde | ¹H NMR | δ ~10.1 ppm (s, 1H, -CHO), δ ~11.6-12.1 ppm (br s, 1H, -NH) | [16][23] |
| ¹³C NMR | δ ~185 ppm (C=O) | [24] | |
| FT-IR | ~1638-1660 cm⁻¹ (C=O stretch), ~3150-3300 cm⁻¹ (N-H stretch) | [24][25] | |
| Indole-3-methanol | ¹H NMR | Disappearance of aldehyde proton; Appearance of δ ~4.8 ppm (s, 2H, -CH₂OH) | [19] |
| FT-IR | Disappearance of C=O stretch; Appearance of broad O-H stretch (~3300-3500 cm⁻¹) | - | |
| Indole-3-carboxylic acid | ¹H NMR | Disappearance of aldehyde proton; Appearance of broad COOH proton >12 ppm | [2] |
| FT-IR | Disappearance of aldehyde C=O; Appearance of broad O-H and C=O (~1680 cm⁻¹) | - | |
| Bis(indolyl)methane | ¹H NMR | Disappearance of aldehyde proton; Appearance of methine proton (~5.8 ppm) | [12] |
Conclusion
The aldehyde group of indole-3-carbaldehyde is a remarkably versatile functional handle, governed by the electronic interplay with its parent indole nucleus. Its reactivity profile, encompassing nucleophilic additions, condensations, oxidations, reductions, and participation in complex multicomponent reactions, solidifies its status as an indispensable tool for synthetic chemists. A thorough understanding of the mechanisms and experimental conditions detailed in this guide empowers researchers to harness the full potential of this foundational molecule in the pursuit of novel pharmaceuticals, natural products, and advanced materials.
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Methodological & Application
Synthesis of 6-Bromo-5-chloro-1H-indole-3-carbaldehyde: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted Indole-3-carbaldehydes
The indole-3-carbaldehyde scaffold is a cornerstone in medicinal chemistry and drug discovery, serving as a versatile precursor to a myriad of biologically active compounds. The strategic placement of halogen atoms, such as bromine and chlorine, on the indole ring system profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to various biological targets. 6-Bromo-5-chloro-1H-indole-3-carbaldehyde, in particular, represents a key intermediate for the synthesis of novel therapeutics, leveraging the unique electronic and steric contributions of its di-halogenated core.
This document provides a comprehensive guide to the synthesis of this compound, detailing a two-stage process that begins with the synthesis of the 6-bromo-5-chloro-1H-indole precursor, followed by its formylation via the Vilsmeier-Haack reaction. The protocols are presented with an emphasis on the underlying chemical principles and practical considerations to ensure reproducibility and high yields.
Overall Synthetic Scheme
The synthesis is approached in two primary stages:
-
Stage 1: Synthesis of 6-Bromo-5-chloro-1H-indole. This precursor is synthesized from a commercially available substituted aniline, 4-bromo-3-chloroaniline. While several indole synthesis methodologies exist, such as the Fischer, Bischler, and Madelung syntheses, the choice of a specific route often depends on the substitution pattern of the desired indole. For this guide, we will conceptually outline a pathway inspired by common indole syntheses from anilines.
-
Stage 2: Vilsmeier-Haack Formylation. The synthesized 6-bromo-5-chloro-1H-indole is then formylated at the electron-rich C-3 position to yield the target compound, this compound.
Caption: Step-by-step experimental workflow.
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0°C in an ice bath. To the cooled DMF, add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over a period of 15-20 minutes, ensuring the temperature does not exceed 5°C. Stir the resulting mixture at 0°C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Reaction with Indole: Dissolve 6-bromo-5-chloro-1H-indole (1 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water. Stir vigorously for 30 minutes. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.
Characterization of this compound
While specific, published spectral data for this compound is limited, the expected data can be reliably predicted based on the analysis of closely related, halogenated indole-3-carbaldehydes. [1] Expected Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~12.3 ppm (s, 1H, NH): The indole N-H proton is expected to be a broad singlet in the downfield region.
-
δ ~9.9 ppm (s, 1H, CHO): The aldehyde proton will appear as a sharp singlet.
-
δ ~8.4-8.6 ppm (s, 1H, Ar-H): A singlet corresponding to the proton at the C-4 or C-7 position.
-
δ ~7.8-8.0 ppm (s, 1H, Ar-H): A singlet corresponding to the other aromatic proton on the benzene ring.
-
δ ~8.3 ppm (s, 1H, C2-H): The proton at the C-2 position of the indole ring.
-
-
¹³C NMR (101 MHz, DMSO-d₆):
-
δ ~185 ppm (CHO): The aldehyde carbonyl carbon.
-
δ ~140-110 ppm: A series of signals corresponding to the aromatic carbons of the indole ring. The exact shifts will be influenced by the positions of the bromine and chlorine atoms.
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~3200-3400 cm⁻¹ (N-H stretch): A broad peak characteristic of the indole N-H bond.
-
~1650-1680 cm⁻¹ (C=O stretch): A strong absorption corresponding to the aldehyde carbonyl group.
-
~1500-1600 cm⁻¹ (C=C stretch): Peaks associated with the aromatic ring.
-
-
Mass Spectrometry (MS):
-
Expected [M]+: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₅BrClNO, MW: 258.49 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine.
-
Trustworthiness and Self-Validation
The successful synthesis of this compound can be validated through a combination of techniques:
-
TLC Analysis: Compare the Rբ value of the purified product with that of the starting material (6-bromo-5-chloro-1H-indole). The product should have a different Rբ value, typically lower due to the increased polarity of the aldehyde group.
-
Melting Point: The purified product should exhibit a sharp melting point.
-
Spectroscopic Confirmation: The obtained ¹H NMR, ¹³C NMR, IR, and MS data should be consistent with the expected values for the target structure. The characteristic aldehyde proton and carbonyl signals are key indicators of a successful formylation.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures for the Vilsmeier-Haack formylation and employing the recommended characterization techniques, researchers can reliably prepare this valuable intermediate for applications in drug discovery and organic synthesis. The provided mechanistic insights and practical considerations are intended to empower scientists to not only replicate this synthesis but also to adapt and optimize it for their specific research needs.
References
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
-
Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. [Link]
-
PubChem. (n.d.). 4-Bromo-3-chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]
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Application Notes and Protocols for the Vilsmeier-Haack Formylation of 6-bromo-5-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Vilsmeier-Haack formylation of 6-bromo-5-chloro-1H-indole, yielding the versatile synthetic intermediate, 6-bromo-5-chloro-1H-indole-3-carbaldehyde. This application note is designed to offer both a detailed, step-by-step protocol and a deep dive into the mechanistic underpinnings and critical process parameters, ensuring a successful and reproducible outcome.
Introduction: The Significance of Formylated Indoles
Indole-3-carbaldehydes are pivotal building blocks in medicinal chemistry and materials science. The formyl group at the C3 position of the indole nucleus serves as a versatile handle for a myriad of chemical transformations, including but not limited to, reductive aminations, Wittig reactions, and condensations, paving the way for the synthesis of complex molecular architectures and biologically active compounds.[1] The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles.[2][3][4] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5][6]
The substrate in focus, 6-bromo-5-chloro-1H-indole, is a halogenated indole with potential for further functionalization through cross-coupling reactions at the halogenated sites. The successful formylation of this substrate provides a trifunctionalized indole scaffold, a valuable precursor in drug discovery programs.
Mechanistic Insights: The Vilsmeier-Haack Reaction Pathway
The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: the formation of the Vilsmeier reagent followed by electrophilic aromatic substitution.
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF), a substituted amide, reacts with phosphoryl chloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[5][6][7]
-
Electrophilic Aromatic Substitution: The electron-rich C3 position of the indole nucleus acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack disrupts the aromaticity of the indole ring, forming a cationic intermediate.
-
Rearomatization and Hydrolysis: A subsequent deprotonation step restores the aromaticity of the indole ring, leading to an iminium salt intermediate. This intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product, this compound.[3]
Sources
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- 2. organic-chemistry.org [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 6. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Application Notes & Protocols: 6-Bromo-5-chloro-1H-indole-3-carbaldehyde as a Strategic Intermediate in Drug Discovery
Introduction: The Strategic Value of a Halogenated Indole Scaffold
The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal framework for interacting with a wide array of biological targets. The strategic introduction of substituents onto this core allows for the fine-tuning of a molecule's pharmacological profile.
6-Bromo-5-chloro-1H-indole-3-carbaldehyde is a particularly valuable synthetic intermediate for researchers and drug development professionals. Its power lies in the convergence of three key structural features:
-
A C3-Carbaldehyde: This aldehyde group is a versatile synthetic handle, readily participating in a wide range of chemical transformations to build molecular complexity.[3]
-
A C6-Bromo Substituent: The bromine atom serves as a prime reactive site for modern cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[4]
-
A C5-Chloro Substituent: The chlorine atom modulates the electronic properties of the indole ring and provides a secondary, less reactive site for potential cross-coupling, allowing for sequential and selective functionalization.
This unique combination of reactive sites makes this compound a powerful building block for constructing libraries of complex molecules, especially in the pursuit of novel kinase inhibitors and other targeted therapeutics.[4][5]
Physicochemical Properties & Safety Data
A thorough understanding of the intermediate's properties is critical for its effective and safe use in the laboratory.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₅BrClNO |
| Molecular Weight | 258.50 g/mol |
| CAS Number | 916179-88-9 |
| Appearance | Off-white to yellow or brown solid |
| Solubility | Soluble in DMF, DMSO, moderately soluble in THF, Acetone |
GHS Hazard Information: This compound should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
H302: Harmful if swallowed.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Core Application: A Scaffold for Kinase Inhibitor Synthesis
Kinases are a class of enzymes that play a central role in cellular signaling pathways by catalyzing phosphorylation.[7] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major target for drug development.[7][8] The indole scaffold is a well-established hinge-binding motif, capable of mimicking the adenine region of ATP to achieve potent and selective inhibition.
The dual halogenation of this compound allows for a divergent synthetic approach, enabling the creation of large compound libraries from a single, advanced intermediate. A typical workflow involves an initial reaction at the C3-aldehyde followed by a diversification step at the C6-bromo position.
Caption: General workflow for kinase inhibitor synthesis.
Experimental Protocols: Harnessing the Reactivity
The following protocols provide detailed, self-validating methodologies for key transformations, explaining the causality behind the experimental choices.
Protocol 1: Knoevenagel Condensation at the C3-Aldehyde
Objective: To demonstrate a reliable carbon-carbon bond-forming reaction at the aldehyde, extending the conjugation of the indole system. This is a foundational step for building more complex heterocyclic systems.
Expertise & Causality: This reaction utilizes an active methylene compound (acetonitrile) and a weak base catalyst (piperidine). Piperidine is ideal as it is basic enough to deprotonate the acetonitrile to form the nucleophilic carbanion but not so strong as to deprotonate the indole N-H or cause unwanted side reactions. Ethanol is an excellent solvent choice due to its ability to dissolve the starting materials and its suitable boiling point for this transformation.
Materials:
-
This compound (1.0 eq)
-
Acetonitrile (used as reagent and solvent)
-
Piperidine (catalytic, ~0.1 eq)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask, add this compound (2.58 g, 10.0 mmol).
-
Add acetonitrile (40 mL). Stir the suspension.
-
Add piperidine (0.1 mL, ~1.0 mmol) to the mixture using a micropipette.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 82°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the resulting solid product by vacuum filtration.
-
Wash the filter cake with cold ethanol (2 x 15 mL) to remove residual piperidine and unreacted starting material.
-
Dry the product under vacuum to yield (E)-3-(6-bromo-5-chloro-1H-indol-3-yl)acrylonitrile as a pale yellow solid.
Self-Validation/Expected Outcome:
-
Yield: Typically 85-95%.
-
Purity: The product is often of high purity after filtration and washing, but can be further purified by recrystallization from ethanol if needed.
-
Characterization: Confirm structure by ¹H NMR (presence of vinyl protons) and LC-MS (correct mass).
Protocol 2: Suzuki Cross-Coupling at the C6-Bromo Position
Objective: To demonstrate the selective functionalization of the C6-position via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This is a cornerstone reaction for introducing molecular diversity in drug discovery programs.[9][10]
Expertise & Causality: This protocol relies on the selective reactivity of the C-Br bond over the C-Cl bond in the oxidative addition step of the palladium catalytic cycle. The C-Br bond is weaker and thus reacts preferentially. An inert atmosphere is critical ; oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, quenching the reaction. The base (potassium carbonate) is required to activate the boronic acid via the formation of a more nucleophilic boronate complex. A dioxane/water solvent system ensures that both the organic-soluble indole and the water-soluble inorganic base and boronate species can interact effectively at the reaction temperature.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Materials:
-
This compound (1.0 eq)
-
4-Fluorophenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 ratio, degassed)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Nitrogen or Argon gas supply
Step-by-Step Procedure:
-
To a Schlenk flask, add this compound (1.29 g, 5.0 mmol), 4-fluorophenylboronic acid (0.84 g, 6.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).
-
Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive pressure of inert gas, add the catalyst Pd(dppf)Cl₂ (122 mg, 0.15 mmol).
-
Add the degassed solvent system (20 mL of 1,4-dioxane and 5 mL of water) via syringe.
-
Heat the reaction mixture to 90°C and stir for 8-12 hours.
-
Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of the product mass.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., gradient of 10% to 40% ethyl acetate in hexanes) to yield 5-chloro-6-(4-fluorophenyl)-1H-indole-3-carbaldehyde.
Self-Validation/Expected Outcome:
-
Yield: Typically 70-85%.
-
Purity: High purity (>95%) is expected after column chromatography.
-
Characterization: Confirm structure by ¹H NMR (disappearance of the C6-H signal and appearance of new aromatic signals) and LC-MS (correct mass for the coupled product).
Summary & Future Perspectives
This compound is a robust and versatile intermediate that provides an efficient entry point into novel chemical space for drug discovery. The orthogonal reactivity of the C3-aldehyde and the C6-bromo group allows for a modular and powerful synthetic strategy. Researchers can confidently employ the protocols detailed herein as a reliable foundation for their synthetic campaigns.
Future applications will undoubtedly involve expanding the repertoire of reactions at each site:
-
C3 Position: Reductive amination to install diverse amine side chains, Wittig reactions to form alkenes, and multicomponent reactions.
-
C6 Position: Sonogashira coupling to introduce alkynes, Buchwald-Hartwig amination for C-N bond formation, and Stille coupling.
-
N1 Position: N-alkylation or N-arylation to further modify solubility and cell permeability.
By leveraging this intermediate, scientists are well-equipped to generate focused libraries of novel compounds, accelerating the path from a synthetic concept to a potential clinical candidate.[]
References
-
Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved January 19, 2026, from [Link]
-
El-Sawy, E. R. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 6-Bromoindole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved January 19, 2026, from [Link]
-
Guillon, J., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(9), 1455. Retrieved January 19, 2026, from [Link]
- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Jara-quemba, E. J., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14936-15016. Retrieved January 19, 2026, from [Link]
-
Maira, S. M., et al. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Topics in Medicinal Chemistry, 12(22), 2535-2559. Retrieved January 19, 2026, from [Link]
-
Bingül, M. (2021). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities. Afyon Kocatepe University Journal of Science and Engineering. Retrieved January 19, 2026, from [Link]
-
PubMed. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Retrieved January 19, 2026, from [Link]
-
PubMed. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Retrieved January 19, 2026, from [Link]
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Application Notes & Protocols: Strategic Derivatization of 6-Bromo-5-chloro-1H-indole-3-carbaldehyde for Accelerated Drug Discovery
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal framework for interacting with diverse biological targets. Halogenation of the indole ring further enhances its utility by modulating lipophilicity, metabolic stability, and binding affinity.[2] The subject of this guide, 6-Bromo-5-chloro-1H-indole-3-carbaldehyde , is a particularly valuable starting material. It presents three distinct and orthogonal points for chemical diversification: the electrophilic C3-aldehyde, the nucleophilic N1-amine, and two halogen atoms (C6-Br and C5-Cl) amenable to modern cross-coupling reactions. This multi-handle scaffold allows for the systematic and efficient generation of diverse chemical libraries, accelerating the hit-to-lead optimization process in drug discovery programs.
This document provides a detailed guide for researchers, outlining validated protocols and the underlying chemical principles for the strategic derivatization of this powerful building block.
Strategic Overview: Pathways for Derivatization
The synthetic utility of this compound stems from the ability to selectively target its functional groups. The aldehyde is the most reactive site for initial modifications, followed by derivatization of the indole nitrogen. The carbon-halogen bonds offer a gateway to complex scaffolds via transition-metal-catalyzed cross-coupling, with the C-Br bond being significantly more reactive than the C-Cl bond under typical Suzuki or Buchwald-Hartwig conditions, enabling regioselective functionalization.
Sources
The Strategic Application of 6-Bromo-5-chloro-1H-indole-3-carbaldehyde in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold for Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds, both natural and synthetic.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have cemented its status as a "privileged scaffold." Within this esteemed class of heterocycles, indole-3-carbaldehyde serves as a particularly versatile synthetic intermediate, with its aldehyde functionality providing a reactive handle for extensive chemical elaboration.[2] This guide focuses on a specific, di-halogenated derivative: 6-Bromo-5-chloro-1H-indole-3-carbaldehyde . The strategic placement of both a bromine and a chlorine atom on the indole ring significantly modulates the molecule's physicochemical properties, offering unique opportunities for the development of novel therapeutic agents.[3] This document will provide a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols related to this promising building block for researchers, scientists, and drug development professionals.
Physicochemical Properties and Strategic Importance
The introduction of halogen atoms onto the indole ring can profoundly influence a molecule's biological activity. Halogens can alter lipophilicity, metabolic stability, and binding affinity to biological targets. The combination of a bromine at the 6-position and a chlorine at the 5-position in this compound creates a unique electronic and steric profile, making it an attractive starting material for targeting a range of diseases.
| Property | Value | Source |
| CAS Number | 1781423-16-2 | [4][5] |
| Molecular Formula | C₉H₅BrClNO | [4][5] |
| Molecular Weight | 258.50 g/mol | [4][5] |
| Appearance | Expected to be a solid | Inferred |
| Purity | Typically >97% | [4][5] |
Synthetic Protocol: The Vilsmeier-Haack Approach
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[6][7] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group at the electron-rich C3 position of the indole nucleus.[8]
Conceptual Workflow for Vilsmeier-Haack Synthesis
Caption: Vilsmeier-Haack reaction workflow for indole-3-carbaldehyde synthesis.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of substituted indoles.[6][8]
Materials:
-
6-Bromo-5-chloro-1H-indole (1 equivalent)
-
N,N-Dimethylformamide (DMF) (solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (1.1 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the DMF with vigorous stirring. The reaction is exothermic. Maintain the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 6-Bromo-5-chloro-1H-indole (1 equivalent) in anhydrous DCM in a separate flask. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Hydrolysis: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice with stirring. This will hydrolyze the intermediate iminium salt.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
The aldehyde functionality of this compound is a versatile handle for the synthesis of a wide array of heterocyclic systems with potential therapeutic applications. The di-halogenated indole core provides a robust scaffold for the development of potent and selective inhibitors of various biological targets.
Synthesis of Schiff Base Derivatives with Antimicrobial and Anticancer Potential
Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[9][10][11][12] The imine (-C=N-) linkage is a critical pharmacophore in many of these molecules.
The reaction of this compound with various primary amines (e.g., substituted anilines, amino acids, or heterocyclic amines) can generate a library of novel Schiff bases. The halogen substituents on the indole ring are expected to enhance the lipophilicity and potentially the antimicrobial and cytotoxic activity of these derivatives.
General Reaction Scheme for Schiff Base Formation:
Caption: Synthesis of Schiff bases from this compound.
A Precursor for Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[13][14] The indole scaffold is a common feature in many approved and investigational kinase inhibitors.[15][16] The this compound can serve as a starting material for the synthesis of more complex heterocyclic systems designed to target the ATP-binding site of kinases.
Potential Kinase Inhibitor Scaffolds Derivable from this compound:
-
Pyrrolo[2,3-d]pyrimidines: These fused heterocyclic systems are known to be potent kinase inhibitors. The aldehyde can be utilized in condensation reactions to construct the pyrimidine ring.
-
Indolyl-chalcones and Flavonoids: Knoevenagel condensation of the aldehyde with substituted acetophenones can yield indolyl-chalcones, which have been reported to possess kinase inhibitory activity.
-
Fused Indole Derivatives: Intramolecular cyclization reactions involving derivatives of the aldehyde can lead to the formation of novel polycyclic indole alkaloids with potential kinase inhibitory properties.
Illustrative Pathway to a Fused Heterocyclic Kinase Inhibitor Scaffold:
Caption: A potential synthetic route to a kinase inhibitor scaffold.
Conclusion and Future Directions
This compound represents a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group open up a multitude of possibilities for the creation of diverse libraries of compounds. The presence of two distinct halogen atoms on the indole ring provides a unique handle for fine-tuning the pharmacological properties of its derivatives. While direct biological data on this specific molecule is emerging, the extensive research on related halogenated indoles and indole-3-carbaldehyde derivatives strongly suggests its significant potential in the development of novel antimicrobial agents, anticancer therapeutics, and kinase inhibitors. Further exploration of the synthetic utility and biological evaluation of derivatives of this compound is highly warranted and promises to yield novel candidates for drug discovery programs.
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Application Notes & Protocols: Synthesis of Novel Kinase Inhibitors from 6-Bromo-5-chloro-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indole Scaffold as a Privileged Kinase Inhibitor Core
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the core of numerous biologically active compounds, including a significant number of approved kinase inhibitors.[1][2][3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5][6] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.[7][8][9][10][11]
Indole-based compounds are particularly effective as they can target a wide array of kinases, including receptor tyrosine kinases (RTKs) like EGFR and VEGFR, as well as serine/threonine kinases such as p38 MAP kinase, CDKs, and PI3K.[1][7] The versatility of the indole ring allows for functionalization at multiple positions, enabling the precise tuning of a compound's steric and electronic properties to achieve high potency and selectivity for the target kinase's ATP-binding site.
This guide provides a detailed, two-step synthetic pathway for a novel potential kinase inhibitor starting from the readily functionalizable building block, 6-Bromo-5-chloro-1H-indole-3-carbaldehyde . The strategy involves two robust and widely used reactions in medicinal chemistry: a Palladium-catalyzed Suzuki-Miyaura cross-coupling to install a key hinge-binding moiety, followed by a reductive amination to introduce a flexible side chain for additional interactions within the kinase active site.
Rationale for Target Molecule Design: Targeting the p38 MAPK Pathway
The designed synthetic target, (5-Chloro-6-(pyridin-4-yl)-1H-indol-3-yl)-N-((pyridin-3-yl)methyl)methanamine , incorporates key pharmacophoric features known to be crucial for the inhibition of kinases, particularly p38 MAP kinase, a key regulator of inflammatory cytokine production.[1][2][3][12]
-
Indole Core : Provides the fundamental scaffold for interaction with the kinase active site. The C5-chloro substituent can occupy a hydrophobic pocket and enhance binding affinity.
-
C6-Pyridine Moiety : Installed via Suzuki coupling, the pyridine ring is a well-established "hinge-binder".[13][14][15] The nitrogen atom can act as a hydrogen bond acceptor, forming a critical interaction with the backbone amide protons of the kinase hinge region (e.g., Met-109 in p38 MAPK), mimicking the adenine portion of ATP.[2]
-
C3-Aminomethylpyridine Side Chain : Introduced via reductive amination of the indole-3-carbaldehyde, this flexible side chain can explore and interact with the solvent-exposed region of the ATP-binding site, potentially forming additional hydrogen bonds or ionic interactions, thereby increasing potency and selectivity.[16]
The overall workflow is designed to be modular, allowing researchers to readily substitute the boronic acid or the amine component to generate a library of diverse inhibitors for structure-activity relationship (SAR) studies.
Part 1: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed C-C bond formation between the 6-bromo position of the indole core and 4-pyridinylboronic acid. The Suzuki reaction is exceptionally reliable for creating biaryl linkages, a common motif in kinase inhibitors.[17]
Reaction Scheme: Step 1
Causality Behind Experimental Choices
-
Catalyst : Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is chosen for its high efficiency and functional group tolerance in coupling reactions involving electron-rich heterocyclic halides.[2] The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle.
-
Base : Potassium Carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to activate the boronic acid for transmetalation without causing unwanted side reactions on the indole core.[2]
-
Solvent System : A mixture of 1,2-Dimethoxyethane (DME) and water is used. DME is an excellent solvent for the organic substrates and the palladium catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[2]
-
Inert Atmosphere : The reaction is conducted under an inert atmosphere (Argon or Nitrogen) to prevent the oxidation and deactivation of the Pd(0) active catalyst.
Protocol: Synthesis of 5-Chloro-6-(pyridin-4-yl)-1H-indole-3-carbaldehyde (Intermediate I)
Materials and Reagents:
| Reagent | M.W. | Amount (mg) | Mmol | Eq. |
| This compound | 258.49 | 258 | 1.0 | 1.0 |
| 4-Pyridinylboronic acid | 122.92 | 148 | 1.2 | 1.2 |
| Pd(dppf)Cl₂ | 731.70 | 37 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 | 2.0 | 2.0 |
| 1,2-Dimethoxyethane (DME) | - | 8 mL | - | - |
| Water (degassed) | - | 2 mL | - | - |
Procedure:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (258 mg, 1.0 mmol), 4-pyridinylboronic acid (148 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Seal the flask with a septum, and evacuate and backfill with Argon three times.
-
Under a positive flow of Argon, add the degassed solvent system (8 mL DME and 2 mL water) via syringe.
-
Add the palladium catalyst, Pd(dppf)Cl₂ (37 mg, 0.05 mmol), to the stirring mixture.
-
Heat the reaction mixture to 85 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with Ethyl Acetate (30 mL) and water (20 mL). Transfer to a separatory funnel.
-
Separate the layers, and extract the aqueous layer with Ethyl Acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.[18] Elute with a gradient of 30-70% Ethyl Acetate in Hexanes to afford the pure product.
Expected Characterization Data for Intermediate I:
-
Appearance: Off-white to pale yellow solid.
-
Yield: 75-85%.
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.40 (s, 1H, NH), 10.05 (s, 1H, CHO), 8.70 (d, J = 5.8 Hz, 2H, Py-H), 8.45 (s, 1H, Indole H2), 8.10 (s, 1H, Indole H4), 7.85 (s, 1H, Indole H7), 7.65 (d, J = 5.8 Hz, 2H, Py-H). (Note: NMR shifts are estimated based on similar structures and known substituent effects).[19][20][21]
-
LC-MS (ESI): m/z calculated for C₁₄H₉ClN₂O [M+H]⁺: 257.05; found: 257.1.
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The Indole-3-Carbaldehyde Scaffold: A Versatile Core for Advanced Fluorescent Probe Development
Introduction: The Rise of Indole-3-Carbaldehyde in Fluorescent Probe Design
In the dynamic landscape of molecular sensing and cellular imaging, the quest for versatile and highly sensitive fluorescent probes is perpetual. Among the plethora of heterocyclic scaffolds, the indole ring system has garnered significant attention due to its intrinsic fluorescence, electron-rich nature, and biocompatibility.[1][2] Specifically, the substituted indole-3-carbaldehyde core has emerged as a powerful and adaptable platform for the rational design of novel fluorescent probes.[3][4] This guide provides a comprehensive overview of the development of these probes, delving into their synthesis, mechanisms of action, and diverse applications in biological and environmental sciences. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to harness the full potential of this remarkable molecular framework.
The strategic placement of a formyl group at the C3 position of the indole ring offers a reactive handle for a variety of chemical transformations, allowing for the facile introduction of different recognition moieties and the extension of the π-conjugated system.[4][5] This inherent modularity enables the fine-tuning of the photophysical properties of the resulting probes, leading to the development of sensors with tailored selectivity and sensitivity for a wide range of analytes, including metal ions, anions, and biologically relevant small molecules.[2][6][7] Furthermore, the indole scaffold's sensitivity to its local microenvironment often translates into desirable solvatochromic and aggregation-induced emission (AIE) properties, expanding the repertoire of sensing strategies.[7]
This document will navigate through the synthetic pathways to access these probes, elucidate the fundamental principles governing their fluorescence response, and provide detailed protocols for their application in cutting-edge research, particularly in the realm of live-cell imaging.
Synthetic Strategies: Crafting the Core and Introducing Functionality
The synthesis of fluorescent probes based on a substituted indole-3-carbaldehyde core typically involves a multi-step approach, beginning with the formation of the indole-3-carbaldehyde scaffold itself, followed by the introduction of specific substituents to modulate its electronic and photophysical properties.
Core Synthesis: The Vilsmeier-Haack Reaction
A cornerstone in the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction. This formylation reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.[3] The reaction proceeds through an electrophilic aromatic substitution mechanism, where the indole nitrogen directs the formylation to the C3 position.
A general synthetic protocol for the preparation of substituted indole-3-carbaldehydes is outlined below:
Protocol 1: Synthesis of a Substituted Indole-3-Carbaldehyde via the Vilsmeier-Haack Reaction
Materials:
-
Substituted indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted indole in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution. The molar ratio of indole to POCl₃ is typically 1:1.2.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and stir for 30 minutes.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure substituted indole-3-carbaldehyde.
Functionalization: Extending Conjugation and Introducing Recognition Sites
With the core scaffold in hand, the next step is to introduce functionalities that will confer specificity and a fluorescence response to the target analyte. This is often achieved through condensation reactions at the aldehyde group.
Knoevenagel Condensation: The aldehyde group of indole-3-carbaldehyde readily undergoes Knoevenagel condensation with active methylene compounds. This reaction is instrumental in extending the π-conjugated system, which often leads to a red-shift in the absorption and emission spectra and an enhancement in fluorescence quantum yield.[5]
Schiff Base Formation: Reaction with primary amines leads to the formation of Schiff bases (imines). This is a common strategy for introducing a recognition site for metal ions or for creating pH-sensitive probes, as the imine nitrogen can be protonated or coordinate with metal ions.
Below is a generalized workflow for the functionalization of the indole-3-carbaldehyde core.
Caption: Synthetic workflow for fluorescent probes.
Mechanisms of Action: How They Shine and Signal
The fluorescence response of indole-3-carbaldehyde-based probes is typically governed by one or more of the following photophysical mechanisms:
-
Photoinduced Electron Transfer (PET): In the "off" state, a photoexcited electron from the indole fluorophore can be transferred to a linked receptor moiety, quenching the fluorescence. Upon binding of the analyte to the receptor, the energy levels are altered, inhibiting PET and "turning on" the fluorescence.[8]
-
Intramolecular Charge Transfer (ICT): These probes often possess a donor-π-acceptor (D-π-A) architecture.[7] Upon excitation, an electron is transferred from the electron-donating indole ring to an electron-accepting group through the π-conjugated bridge. The emission wavelength and intensity of ICT probes are often highly sensitive to the polarity of their environment, making them excellent sensors for changes in the cellular microenvironment.
-
Förster Resonance Energy Transfer (FRET): FRET-based probes consist of a donor fluorophore and an acceptor molecule. The binding of an analyte can induce a conformational change that alters the distance or orientation between the donor and acceptor, leading to a change in the FRET efficiency and a ratiometric fluorescence response.[9]
-
Aggregation-Induced Emission (AIE): Some indole derivatives exhibit weak fluorescence in dilute solutions but become highly emissive in an aggregated state.[7] This phenomenon, known as AIE, is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways.
The specific mechanism is dictated by the molecular design of the probe, including the nature of the substituents on the indole ring and the choice of the recognition moiety.
Caption: Key fluorescence signaling mechanisms.
Applications: Illuminating the Invisible
The versatility of the indole-3-carbaldehyde core has led to the development of fluorescent probes for a wide array of applications, from environmental monitoring to advanced cellular imaging.
Sensing of Metal Ions and Anions
Indole-based chemosensors have demonstrated high selectivity and sensitivity for various metal ions, including Cu²⁺, Fe²⁺/Fe³⁺, and Zn²⁺, as well as anions like F⁻ and CN⁻.[1][6][10] The design of these probes often involves incorporating a specific chelating agent that binds to the target ion, inducing a change in the photophysical properties of the indole fluorophore.
| Probe Target | Sensing Mechanism | Limit of Detection (LOD) | Reference |
| Cu²⁺ | Fluorescence Quenching | 22.2 nM | [1] |
| Fe³⁺ | Fluorescence Enhancement | 0.768 µM | [6] |
| Zn²⁺ | Fluorescence Enhancement | 0.41 µM | [6] |
| CN⁻ | Ratiometric/Colorimetric | 1.40 nM | [11] |
| F⁻ | Fluorescence Enhancement | 1.3 ppb | [10] |
Table 1: Performance of selected indole-3-carbaldehyde-based fluorescent probes for ion detection.
Cellular Imaging
A significant application of these probes is in the visualization of biological processes within living cells. Their ability to be designed for specific targets, coupled with their often low cytotoxicity and good cell permeability, makes them powerful tools for cell biology research.[11][12]
Protocol 2: General Protocol for Live-Cell Imaging with an Indole-3-Carbaldehyde-Based Probe
Materials:
-
Live cells (e.g., HeLa, HepG2) cultured on glass-bottom dishes or coverslips
-
Indole-3-carbaldehyde-based fluorescent probe stock solution (e.g., 1-10 mM in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analyte of interest (if applicable)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Probe Loading: Prepare a working solution of the fluorescent probe in cell culture medium (final concentration typically 1-10 µM). Remove the old medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells with the probe at 37 °C in a CO₂ incubator for a predetermined time (e.g., 15-60 minutes). The optimal loading time and concentration should be determined empirically for each probe and cell line.
-
Washing: After incubation, gently wash the cells two to three times with warm PBS to remove any excess, unbound probe.
-
Imaging (Baseline): Add fresh cell culture medium or PBS to the cells and acquire baseline fluorescence images using a fluorescence microscope. Use the appropriate excitation and emission wavelengths for the specific probe.
-
Analyte Treatment (Optional): If studying the response to a specific analyte, add the analyte to the cells at the desired concentration and incubate for the appropriate time.
-
Imaging (Post-Treatment): Acquire fluorescence images at various time points after analyte addition to monitor the change in fluorescence intensity or distribution.
-
Image Analysis: Analyze the acquired images using appropriate software to quantify the fluorescence changes.
Caption: Experimental workflow for cell imaging.
pH Sensing
The presence of nitrogen atoms in the indole ring and in potential Schiff base linkages makes these probes responsive to changes in pH.[7] Protonation or deprotonation can significantly alter the electronic properties of the fluorophore, leading to a change in fluorescence that can be used to map pH gradients in biological systems.
Conclusion and Future Outlook
Fluorescent probes built upon the substituted indole-3-carbaldehyde core represent a dynamic and continually evolving field of research. Their synthetic accessibility, tunable photophysical properties, and diverse applicability make them invaluable tools for researchers across multiple disciplines. Future developments in this area are likely to focus on the creation of probes with even greater sensitivity and selectivity, two-photon absorption capabilities for deep-tissue imaging, and theranostic applications where the probe not only detects but also treats a disease state. The continued exploration of the rich chemistry of the indole-3-carbaldehyde scaffold promises to unlock new and exciting possibilities in our ability to visualize and understand the complex molecular world around and within us.
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-5-chloro-1H-indole-3-carbaldehyde
Abstract: The 6-bromo-5-chloro-1H-indole-3-carbaldehyde scaffold is a pivotal building block in contemporary drug discovery and materials science. Its dihalogenated nature presents a unique opportunity for sequential and regioselective functionalization, enabling the creation of complex molecular architectures. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions at the C6-Brorno position, a site whose reactivity is predictably higher than the C5-Chloro position under typical conditions. We offer detailed, field-proven protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, supported by mechanistic insights and practical guidance for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of this compound
The indole nucleus is a privileged heterocyclic structure, forming the core of numerous natural products and pharmaceuticals.[1] The specific substitution pattern of this compound offers a versatile platform for chemical diversification. The aldehyde at the C3 position provides a handle for further modifications, such as reductive amination or olefination, while the two distinct halogen atoms at C5 and C6 allow for programmed, stepwise introduction of new functionalities.
Palladium-catalyzed cross-coupling reactions are transformative tools in organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2] The key to leveraging our substrate lies in the differential reactivity of the C-Br and C-Cl bonds. In palladium catalysis, the rate of oxidative addition typically follows the trend I > Br > OTf >> Cl.[3] This inherent reactivity difference allows for the selective functionalization of the more labile C6-bromo position while leaving the C5-chloro position intact for subsequent transformations under more forcing conditions.
The Engine of Synthesis: The Palladium Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common mechanistic pathway, a catalytic cycle involving Pd(0) and Pd(II) oxidation states.[4][5][6] Understanding this cycle is paramount to troubleshooting and optimizing reactions.
The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (Ar-X) of the substrate, forming a Pd(II) intermediate. This is often the rate-determining step.[2][7]
-
Transmetalation (for Suzuki, Stille, etc.) or Migratory Insertion (for Heck): The second coupling partner is introduced. In a Suzuki coupling, an organoboron species transfers its organic group to the palladium center.[7] In a Heck reaction, an alkene coordinates to the palladium and then inserts into the Pd-C bond.[6][8]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]
Application Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing 6-arylindoles.[9] The reaction couples the organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a base.[10]
Principle & Mechanistic Insight
The base plays a crucial role beyond being a simple acid scavenger. It activates the boronic acid by forming a more nucleophilic boronate complex ([R-B(OH)₃]⁻), which facilitates the transmetalation step.[9] The choice of palladium precursor and ligand is critical; bulky, electron-rich phosphine ligands like SPhos or XPhos often accelerate the reaction and improve yields, especially with less reactive halides.
Detailed Experimental Protocol: Synthesis of 6-(4-methoxyphenyl)-5-chloro-1H-indole-3-carbaldehyde
Materials & Reagents:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 275.5 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), and anhydrous K₃PO₄ (2.0 mmol, 424.6 mg).
-
In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg). Add this catalyst/ligand mixture to the Schlenk flask.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Entry | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 |
| 2 | 4-Tolylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME | 80 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene/H₂O | 110 |
| 4 | N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME | 80 |
Note: Conditions are representative and may require optimization for specific substrates.
Application Protocol: Heck Reaction
The Heck (or Mizoroki-Heck) reaction is a powerful method for the alkenylation of aryl halides, forming a new C-C bond between the aryl group and an alkene.[6][8][11] This protocol is ideal for introducing vinyl functionalities at the C6 position of the indole core.
Principle & Mechanistic Insight
The reaction proceeds via oxidative addition, followed by coordination and migratory insertion of the alkene into the aryl-palladium bond.[8] A key final step is β-hydride elimination, which forms the double bond of the product and regenerates a palladium-hydride species. A base is required to neutralize the generated acid (H-X) and regenerate the Pd(0) catalyst.[5] The reaction typically yields the trans isomer as the major product.[11]
Detailed Experimental Protocol: Synthesis of (E)-3-(6-(5-chloro-3-formyl-1H-indolyl))acrylate
Materials & Reagents:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Add this compound (1.0 mmol, 275.5 mg), Pd(OAc)₂ (0.03 mmol, 6.7 mg), and P(o-tol)₃ (0.06 mmol, 18.3 mg) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Seal the vial with a septum and purge with argon.
-
Add anhydrous DMF (4 mL), n-butyl acrylate (1.5 mmol, 215 µL), and triethylamine (1.5 mmol, 209 µL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 16-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water (25 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired product.
Application Protocol: Sonogashira Coupling
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, providing direct access to arylethynyl motifs.[3] These products are exceptionally useful intermediates for further transformations, including cyclizations and click chemistry.
Principle & Mechanistic Insight
This reaction uniquely employs a dual-catalyst system: a palladium complex and a copper(I) salt (typically CuI).[12] The palladium catalyst undergoes the standard oxidative addition. Concurrently, the copper(I) salt reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate.[13] This acetylide then undergoes transmetalation with the Ar-Pd(II)-X complex, which is followed by reductive elimination to yield the product.[14]
Detailed Experimental Protocol: Synthesis of 6-(phenylethynyl)-5-chloro-1H-indole-3-carbaldehyde
Materials & Reagents:
-
This compound
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 275.5 mg), Pd(PPh₃)₄ (0.03 mmol, 34.7 mg), and CuI (0.06 mmol, 11.4 mg).
-
Evacuate and backfill the flask with argon (repeat 3 times).
-
Add anhydrous THF (8 mL) and anhydrous Et₃N (2 mL) via syringe.
-
Add phenylacetylene (1.2 mmol, 132 µL) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC. If the reaction is sluggish, gentle heating to 40-50 °C may be applied.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate, and filter through a short plug of Celite to remove catalyst residues.
-
Wash the organic solution with saturated aqueous NH₄Cl solution and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired product.
Application Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds.[15][16] It enables the coupling of aryl halides with a vast array of primary and secondary amines, which is often difficult to achieve via classical methods like nucleophilic aromatic substitution.[15]
Principle & Mechanistic Insight
The catalytic cycle is similar to other cross-couplings but involves the coordination of the amine to the Pd(II) intermediate, followed by deprotonation by the base to form a palladium amide complex.[17] Reductive elimination from this complex yields the arylamine product.[17] The choice of ligand is particularly critical in this reaction; bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) are often required for high efficiency.[18]
Detailed Experimental Protocol: Synthesis of 6-morpholino-5-chloro-1H-indole-3-carbaldehyde
Materials & Reagents:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under a robust stream of argon, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.048 mmol, 22.9 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol, 275.5 mg).
-
Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 105 µL).
-
Seal the tube and heat the mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.
References
- Role of palladium catalyst in cross-coupling reactions. (2025). Google AI.
- Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable Organic Chemistry II Class Notes.
- Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
- Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010). Nobel Prize.
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Buchwald–Hartwig amin
- Sonogashira coupling. (n.d.). Wikipedia.
- Buchwald-Hartwig Amin
- Heck reaction. (n.d.). Wikipedia.
- Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Heck Reaction. (2023). Chemistry LibreTexts.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles. (n.d.). Benchchem.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Sonogashira coupling. (2019). YouTube.
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Condensation reactions of 6-Bromo-5-chloro-1H-indole-3-carbaldehyde with active methylene compounds
An In-Depth Technical Guide for Researchers and Scientists
Application Note: Strategic Synthesis of Novel Indole Derivatives via Knoevenagel Condensation
Topic: Condensation Reactions of 6-Bromo-5-chloro-1H-indole-3-carbaldehyde with Active Methylene Compounds
Introduction: The Strategic Importance of Indole Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic therapeutic agents.[1] Its unique electronic properties and geometric structure allow it to interact with a wide range of biological targets, leading to diverse pharmacological activities including antimicrobial, antiviral, and antioxidant effects.[1][2][3][4] Among the various functionalized indoles, 1H-indole-3-carbaldehyde and its derivatives serve as exceptionally versatile intermediates for the synthesis of complex heterocyclic systems and biologically active molecules.[1][4]
This application note provides a detailed guide to the Knoevenagel condensation reaction, a fundamental method for carbon-carbon bond formation, specifically focusing on the reactions of this compound with various active methylene compounds.[5][6] This halogenated indole aldehyde is a valuable starting material for creating novel compounds with potential for enhanced biological activity due to the presence of electron-withdrawing bromo and chloro substituents. We will explore the underlying mechanism, provide detailed, field-proven protocols for key reactions, and offer insights into troubleshooting and optimization.
The Knoevenagel Condensation: Mechanism and Rationale
The Knoevenagel condensation is a nucleophilic addition reaction where an active methylene compound (a CH-acid) reacts with an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product.[6] This reaction is prized for its reliability and the high functional group tolerance it offers.
Causality Behind the Mechanism:
-
Deprotonation: The reaction is typically initiated by a weak base, such as piperidine or triethylamine. This base is strong enough to deprotonate the α-carbon of the active methylene compound (e.g., malononitrile, barbituric acid), which is made acidic by the presence of two adjacent electron-withdrawing groups (e.g., -CN, -C=O). This step generates a resonance-stabilized carbanion (enolate), a potent nucleophile.[7][8]
-
Nucleophilic Attack: The generated carbanion attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate.
-
Protonation & Dehydration: The intermediate is protonated by the conjugate acid of the base, forming an aldol-type adduct. This adduct then readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final, thermodynamically stable, conjugated system.[7]
Caption: General Mechanism of the Knoevenagel Condensation.
Experimental Protocols & Methodologies
These protocols are designed to be self-validating, with clear steps and rationales. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 2-((6-Bromo-5-chloro-1H-indol-3-yl)methylene)malononitrile
This protocol details the reaction with malononitrile, a highly reactive methylene compound, often leading to high yields of the desired product.[8][9] Malononitrile is a versatile building block for various pharmaceuticals and dyes.[9]
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.05 eq)
-
Ethanol (Absolute)
-
Piperidine (catalytic amount, ~3-5 drops)
-
Beaker, magnetic stirrer, and stir bar
-
Filtration apparatus (Büchner funnel)
-
Ice bath
Step-by-Step Procedure:
-
Dissolution: In a 100 mL beaker, dissolve this compound (e.g., 2.59 g, 10 mmol) and malononitrile (e.g., 0.69 g, 10.5 mmol) in absolute ethanol (30 mL).
-
Catalysis: To the stirred solution, add a catalytic amount of piperidine (3-5 drops). The use of a basic catalyst is essential to initiate the reaction by generating the malononitrile carbanion.[8]
-
Reaction: Stir the mixture at room temperature. A precipitate often begins to form within 30-60 minutes.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). Spot the starting aldehyde and the reaction mixture to observe the consumption of the reactant and the formation of the product spot.[8]
-
Isolation: Once the reaction is complete (typically 2-4 hours, as indicated by TLC), cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid product sequentially with a small amount of ice-cold water and then with cold ethanol to remove unreacted starting materials and the catalyst.[8]
-
Drying: Dry the purified product under vacuum to obtain the final compound. If needed, the product can be further purified by recrystallization from ethanol or isopropanol.
Caption: Reaction with Malononitrile.
Protocol 2: Synthesis of 5-((6-Bromo-5-chloro-1H-indol-3-yl)methylene)barbituric Acid
Barbituric acid and its derivatives are of significant pharmaceutical interest due to their hypnotic, sedative, and anticonvulsant properties.[10] Their condensation with indole aldehydes can lead to novel heterocyclic systems with potential biological activity.
Materials:
-
This compound (1.0 eq)
-
Barbituric Acid (1.0 eq)
-
n-Butanol or Acetic Acid (as solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (e.g., 2.59 g, 10 mmol) and barbituric acid (e.g., 1.28 g, 10 mmol).
-
Solvent: Add n-butanol (20 mL) as the solvent. In some cases, glacial acetic acid is used as both a solvent and a catalyst.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The higher temperature is often necessary to drive the reaction with the less acidic barbituric acid compared to malononitrile.
-
Monitoring: Monitor the reaction progress by TLC. The reaction may require several hours (4-8 hours) to reach completion.
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. The product will typically precipitate from the solution.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold n-butanol, followed by diethyl ether, to remove residual solvent and impurities.
-
Drying: Dry the product thoroughly under vacuum. Recrystallization, if necessary, can be performed using a high-boiling point solvent like DMF, followed by washing with a lower-boiling point solvent to remove the DMF.[11]
Insight from Experience: In reactions involving 2-chloroindole-3-carbaldehydes, an unexpected rearrangement can occur where the initial Knoevenagel adduct undergoes conjugate addition of water followed by HCl elimination, leading to an indolin-2-one derivative.[11] While our substrate is not a 2-chloroindole, researchers should be vigilant and use thorough characterization (NMR, MS) to confirm the final product structure, as complex rearrangements are a possibility in indole chemistry.
Caption: Reaction with Barbituric Acid.
Data Summary and Troubleshooting
The choice of reaction conditions is critical and depends on the acidity of the active methylene compound.
| Active Methylene Compound | Typical Catalyst | Typical Solvent | Temperature | Expected Reaction Time |
| Malononitrile | Piperidine | Ethanol | Room Temp. | 2 - 4 hours |
| Ethyl Cyanoacetate | Piperidine/Et₃N | Ethanol | Room Temp. to 50°C | 4 - 8 hours |
| Barbituric Acid | None (or Acetic Acid) | n-Butanol / Acetic Acid | Reflux | 4 - 12 hours |
Troubleshooting Guide:
-
Low/No Yield:
-
Cause: Inactive catalyst or insufficient basicity.
-
Solution: Use freshly opened piperidine. For less reactive methylene compounds, consider a slightly stronger base like triethylamine (Et₃N) or gentle heating.
-
-
Incomplete Reaction (via TLC):
-
Cause: Insufficient reaction time or catalyst deactivation.
-
Solution: Extend the reaction time. A small additional amount of catalyst can sometimes restart a stalled reaction.
-
-
Product Oiling Out/Difficult Isolation:
-
Cause: Impurities or suboptimal solvent choice for precipitation.
-
Solution: After cooling, try adding a non-polar co-solvent (like hexane) dropwise to induce precipitation. If this fails, remove the solvent under reduced pressure and purify the residue using column chromatography.
-
Conclusion and Future Perspectives
The Knoevenagel condensation provides a robust and efficient pathway for the synthesis of novel 3-substituted indole derivatives from this compound. The resulting α,β-unsaturated products are highly valuable intermediates, equipped with multiple functional groups that can be further manipulated to build complex molecular architectures. These compounds are excellent candidates for screening in drug discovery programs, particularly in the search for new antimicrobial, anticancer, and antioxidant agents. The protocols outlined in this note serve as a validated starting point for researchers to explore this rich area of medicinal chemistry.
References
- Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega.
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]
-
Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. PubMed Central. Available at: [Link]
-
Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed. Available at: [Link]
- REACTION OF 2-CHLORO-1-ALKYL-1H-INDOLE-3- CARBALDEHYDES WITH BARBITURIC ACIDS AND 5-METHYL-2. HETEROCYCLES, Vol. 90, No. 1, 2015.
-
A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. Available at: [Link]
-
Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. Available at: [Link]
-
The chemistry of barbituric acids in the synthesis of heterocyclic compounds via multicomponent reactions. RSC Advances. Available at: [Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. Available at: [Link]
-
Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. MDPI. Available at: [Link]
-
L-Proline-Promoted Three-Component Reaction of Anilines, Aldehydes and Barbituric Acids/ Malononitrile: Regioselective Synthesis of 5-Arylpyrimido[4,5-b]quinoline-diones and 2-Amino-4-arylquinoline-3-carbonitriles in Water. ResearchGate. Available at: [Link]
-
One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Sciforum. Available at: [Link]
-
The Chemistry of Malononitrile and its derivatives. ResearchGate. Available at: [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]
-
Substituted active methylene synthesis by condensation. Organic Chemistry Portal. Available at: [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Available at: [Link]
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Application Notes and Protocols: Leveraging 6-Bromo-5-chloro-1H-indole-3-carbaldehyde for the Synthesis of Novel Anticancer Agents
Abstract: The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis of numerous clinically approved anticancer agents.[1][2][3] Its unique electronic properties and ability to mimic the side chain of tryptophan allow it to interact with a wide array of biological targets. This guide focuses on a particularly valuable, yet underexplored, building block: 6-Bromo-5-chloro-1H-indole-3-carbaldehyde . The strategic placement of two distinct halogen atoms at the C5 and C6 positions, combined with the versatile carbaldehyde handle at the C3 position, provides an exceptional platform for generating diverse molecular libraries through sequential, site-selective modifications. These modifications are critical for tuning pharmacokinetic properties and optimizing interactions with cancer-specific targets such as tubulin and various protein kinases.[1][4][5] This document provides a comprehensive overview, including detailed synthetic protocols and biological evaluation methods, for researchers engaged in the discovery and development of next-generation indole-based oncology therapeutics.
Part 1: Strategic Importance of the this compound Scaffold
The utility of this specific scaffold lies in its built-in chemical orthogonality. The C6-Brorno bond is more reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) than the more electron-rich C5-Chloro bond, allowing for selective functionalization. The 3-carbaldehyde group serves as a secondary reaction site for a plethora of chemical transformations, including condensations and reductive aminations, to introduce further diversity. This multi-handle approach is paramount for systematic Structure-Activity Relationship (SAR) studies.
Below is a conceptual workflow illustrating the path from the starting material to biological evaluation.
Figure 1: Conceptual workflow from scaffold synthesis to lead identification.
Part 2: Synthesis and Derivatization Protocols
Protocol 1: Synthesis of this compound (Core Scaffold)
The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich heterocycles like indoles.[6][7][8] This protocol adapts the procedure for the synthesis of the title compound from a suitable precursor, 4-bromo-3-chloro-2-methylaniline (not commercially available, requires custom synthesis). The reaction proceeds via the formation of the Vilsmeier reagent (chloroiminium salt) from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which then acts as the electrophile for both cyclization and formylation.[9][10]
Reaction Scheme:
Figure 2: Vilsmeier-Haack synthesis of the core indole scaffold.
Materials:
-
4-bromo-3-chloro-2-methylaniline
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, ice bath, magnetic stirrer, reflux condenser
Step-by-Step Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (3 equivalents) dropwise while stirring. Allow the mixture to stir at 0 °C for 30-40 minutes to form the Vilsmeier reagent.[9]
-
Reaction Initiation: Dissolve 4-bromo-3-chloro-2-methylaniline (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Then, heat the reaction mixture to 85-90 °C and maintain it under reflux for 5-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Carefully quench the reaction by slowly adding crushed ice, followed by the dropwise addition of saturated Na₂CO₃ solution until the pH is adjusted to 8-9. A solid precipitate should form.
-
Purification: Filter the solid precipitate and wash it thoroughly with cold water. Dry the crude solid under vacuum. For higher purity, recrystallize the product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Causality Note: The use of a substituted 2-methylaniline is crucial as the methyl group directs the cyclization to form the indole ring. The Vilsmeier reagent is a mild formylating agent, and its electrophilic nature favors attack at the C3 position of the newly formed indole ring, which is the most nucleophilic site.[6][11]
Protocol 2: C6-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for forming C-C bonds between organoboron compounds and organic halides.[12][13] This protocol details the selective arylation at the C6-bromo position, which is more susceptible to oxidative addition by Palladium(0) than the C5-chloro position.
Reaction Scheme:
Figure 3: Suzuki-Miyaura coupling at the C6-bromo position.
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.2-1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 v/v)
-
Ethyl acetate, Brine, Anhydrous Na₂SO₄
Step-by-Step Procedure:
-
Reaction Setup: To a reaction vial, add the indole starting material (1 eq.), the desired arylboronic acid (1.2 eq.), K₂CO₃ (2 eq.), and Pd(dppf)Cl₂ (0.03 eq.).
-
Degassing: Seal the vial and evacuate and backfill with an inert gas (N₂ or Argon) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed DME/water solvent mixture via syringe.
-
Heating: Place the vial in a preheated oil bath at 80-90 °C and stir vigorously for 6-12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 6-aryl derivative.
Causality Note: The choice of a phosphine ligand like dppf is critical; it stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination).[14] The base is required to activate the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step.[12]
Protocol 3: C3-Aldehyde Modification via Knoevenagel Condensation
The aldehyde at the C3 position is a prime site for introducing moieties that can act as hydrogen bond donors/acceptors or Michael acceptors, which are often crucial for binding to biological targets. The Knoevenagel condensation is a reliable method for this purpose.[15]
Materials:
-
6-Aryl-5-chloro-1H-indole-3-carbaldehyde (from Protocol 2)
-
Active methylene compound (e.g., 2-thioxo-4-thiazolidinone (rhodanine)) (1.1 equivalents)
-
Piperidine or Sodium Acetate (catalytic amount)
-
Glacial Acetic Acid or Ethanol (solvent)
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the 6-aryl-5-chloro-1H-indole-3-carbaldehyde (1 eq.) and rhodanine (1.1 eq.) in glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of anhydrous sodium acetate.
-
Heating: Heat the mixture to reflux (around 120 °C) for 2-4 hours. A colored precipitate usually forms as the reaction progresses.
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, filter it, wash with cold ethanol, and then water to remove residual acetic acid and salts.
-
Purification: Dry the solid product under vacuum. The product is often pure enough for biological testing, but can be further purified by recrystallization if necessary.
Causality Note: This reaction creates a new C=C double bond, extending the π-conjugated system of the molecule. The rhodanine moiety introduces a thiocarbonyl group and an acidic N-H proton, features known to enhance binding affinity to protein targets like tubulin through hydrogen bonding and polar interactions.
Part 3: Biological Evaluation and Data Interpretation
The synthesized indole derivatives can be evaluated for their anticancer potential through a tiered screening process. The primary screen typically involves assessing general antiproliferative activity, followed by mechanistic assays to identify the specific cellular target.
Protocol 4: Antiproliferative Activity Assessment (SRB Assay)
The Sulforhodamine B (SRB) assay is a cell density-based assay used to determine cytotoxicity and antiproliferative activity against various cancer cell lines.
Step-by-Step Procedure:
-
Cell Plating: Seed cancer cells (e.g., MCF-7 breast cancer, HeLa cervical cancer, A549 lung cancer) in 96-well plates at an appropriate density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized indole derivatives (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).
-
Cell Fixation: After the incubation period, discard the medium and fix the adherent cells by gently adding cold 10% (w/v) Trichloroacetic Acid (TCA) and incubating for 1 hour at 4 °C.
-
Staining: Wash the plates five times with water and allow them to air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 10-30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates with 1% (v/v) acetic acid to remove unbound dye and allow to air dry. Solubilize the bound stain by adding 10 mM Tris base solution.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader. Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration causing 50% growth inhibition) value for each compound.
Protocol 5: In Vitro Tubulin Polymerization Assay
Many indole-based compounds exert their anticancer effects by inhibiting microtubule dynamics.[1][16][17] This assay directly measures the effect of a compound on the polymerization of purified tubulin.
Mechanism of Tubulin Inhibition:
Figure 4: Simplified mechanism of tubulin polymerization inhibition.
Step-by-Step Procedure:
-
Reaction Setup: In a 96-well plate, add tubulin protein in a polymerization buffer (e.g., G-PEM buffer containing a fluorescence reporter).
-
Compound Addition: Add the test compounds at various concentrations. Include a positive control (e.g., Combretastatin A-4) and a negative control (DMSO).
-
Initiation: Initiate polymerization by adding GTP and incubating the plate at 37 °C.
-
Measurement: Measure the fluorescence intensity every minute for 60-90 minutes using a fluorescence plate reader.
-
Analysis: Plot fluorescence intensity versus time. The rate of polymerization is determined from the slope of the linear phase. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Data Presentation: Structure-Activity Relationship (SAR)
The data obtained from these assays allows for the establishment of a clear SAR. By comparing the biological activities of different derivatives, researchers can deduce which chemical modifications enhance potency and selectivity.
Table 1: Representative Biological Data for Hypothetical Derivatives
| Compound ID | R¹ Group (at C6) | R² Group (at C3) | Cell Line (MCF-7) GI₅₀ (µM) | Tubulin Pol. IC₅₀ (µM) |
| SC-01 | -Br | -CHO | > 50 | > 50 |
| SD-04 | 4-methoxyphenyl | -CHO | 5.2 | 12.5 |
| SD-07 | 3,4,5-trimethoxyphenyl | -CHO | 1.8 | 4.3 |
| SE-12 | 4-methoxyphenyl | =CH-Rhodanine | 0.45 | 1.1 |
| SE-15 | 3,4,5-trimethoxyphenyl | =CH-Rhodanine | 0.09 | 0.2 |
Data is representative and for illustrative purposes only.
Interpretation:
-
The initial scaffold SC-01 is inactive, highlighting the need for derivatization.
-
Adding an aryl group at C6 via Suzuki coupling (SD-04 , SD-07 ) significantly improves activity. The trimethoxyphenyl group (SD-07 ), a known feature of potent tubulin inhibitors like combretastatin, is more effective than a single methoxy group.[18]
-
Further modification of the aldehyde to a Knoevenagel product (SE-12 , SE-15 ) dramatically increases potency in both cell-based and mechanistic assays.
-
Compound SE-15 emerges as a potent lead candidate, demonstrating that the combination of a 3,4,5-trimethoxyphenyl ring at C6 and a rhodanine-containing moiety at C3 results in synergistic activity against tubulin polymerization.
Part 4: Conclusion and Future Directions
This compound is a highly strategic starting material for the development of novel anticancer agents. The protocols outlined in this guide provide a robust framework for synthesizing a diverse library of derivatives and evaluating their biological activity. The orthogonal reactivity of the halogen and aldehyde functionalities allows for a systematic exploration of chemical space, facilitating the optimization of lead compounds. Future work should focus on expanding the range of aryl and heteroaryl groups introduced at the C6 position and exploring different Michael acceptors at the C3 position. Furthermore, investigating other potential mechanisms of action, such as kinase inhibition, could unveil new therapeutic opportunities for this promising indole scaffold.[2][4][5]
References
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El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 723-751.
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Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
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Ge, Z., et al. (2006). Synthesis of substituted indole-3-carboxaldehyde derivatives. Youji Huaxue, 26(11), 1521-1524.
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Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.
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Patel, H. M., & Patel, V. (2014). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 6(6), 353-359.
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Priya, B., et al. (2022). Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. Russian Journal of Bioorganic Chemistry.
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Al-Ostath, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). RSC Medicinal Chemistry, 13(6), 649-684.
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Al-Warhi, T., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. RSC Medicinal Chemistry, 14(6), 1121-1134.
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Al-Warhi, T., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5642.
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Yang, J-D., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15587-15597.
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Maccioni, E., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(8), 6348-6359.
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Starha, P., et al. (2024). Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde. International Journal of Molecular Sciences, 25(1), 589.
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Abuelizz, H. A., et al. (2024). Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. Molecules, 29(10), 2351.
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Goud, B. S., et al. (2024). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. Polycyclic Aromatic Compounds.
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Usman, M., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry.
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Adel, S., et al. (2020). In situ-generated Pd NP-catalyzed three-component coupling. ResearchGate.
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Nguyen, T. H. T., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. International Journal of Molecular Sciences, 25(11), 5971.
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Organic Chemistry Portal. Suzuki Coupling.
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Sever, B., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42358–42373.
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Li, S., et al. (2022). Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 72, 129074.
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Babijczuk, K., et al. (2024). Synthesis, Characterisation and In Vitro Anticancer Activity of Catalytically Active Indole-Based Half-Sandwich Complexes. ResearchGate.
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Li, Y., et al. (2024). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Chemistry & Biodiversity, e202400922.
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Al-Hussain, S. A., et al. (2024). Basic mechanism of action for indole containing anti-lung cancer drugs. ResearchGate.
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Aghazadeh, M., & Black, D. StC. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 141-148.
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Chen, J., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(1), 282.
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Myers, A. The Suzuki Reaction. Chem 115.
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Al-Rawashdeh, N., et al. (2023). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry, 18(3).
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Godard, A., et al. (2000). [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs]. Annales Pharmaceutiques Francaises, 58(4), 263-272.
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Hiremath, S. P., & Kaddargi, S. S. (1975). Acylation of Indoles by Duff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles. Indian Journal of Chemistry, 13, 801-803.
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PubChem. 5-chloro-1H-indole-3-carbaldehyde.
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Organic Letters. Ahead of Print. ACS Publications.
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Al-Warhi, T., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1293.
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Sidhu, J. S., et al. (2015). Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. Anticancer Agents in Medicinal Chemistry, 16(2), 160-173.
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Sigma-Aldrich. 5-Chloroindole-3-carboxaldehyde.
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Sharma, I., et al. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Journal of Biomolecular Structure and Dynamics, 40(16), 7247-7271.
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Pinney, K. G., et al. (2020). Design, synthesis, and biological evaluation of indole-based inhibitors of tubulin polymerization and targeted delivery strategies involving drug-linker constructs and hypoxia-activated prodrugs. Baylor University Electronic Thesis and Dissertation.
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Chemistry channel. (2020). Vilsmeier–Haack reaction of indole. YouTube.
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PubChem. 6-Chloro-1H-indole-3-carboxaldehyde.
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ResearchGate. Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole.
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 6-Bromo-5-chloro-1H-indole-3-carbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of 6-Bromo-5-chloro-1H-indole-3-carbaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this specific halogenated indole derivative.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of crude this compound, with a focus on practical, field-proven solutions.
Question 1: My crude product is a dark, oily residue after the Vilsmeier-Haack reaction. How should I proceed with the initial work-up?
Answer: A dark, oily crude product is common after a Vilsmeier-Haack reaction and is often due to residual Vilsmeier reagent, byproducts, and colored impurities.[1][2] A careful work-up is crucial before attempting more refined purification techniques.
-
Causality: The Vilsmeier reagent (a chloroiminium ion) is hydrolytically unstable and can form colored byproducts upon quenching.[1][2] Incomplete hydrolysis or side reactions with the electron-rich indole core can lead to the observed oily consistency.
-
Step-by-Step Protocol:
-
Quenching: Carefully and slowly add the reaction mixture to crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt to the desired aldehyde.
-
Neutralization: Basify the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is neutral to slightly basic (pH 7-8). This step is critical for precipitating the crude product. A large amount of a pale yellow or light brown solid should precipitate.[3]
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with copious amounts of cold water to remove inorganic salts and water-soluble impurities. Subsequently, wash with a small amount of a non-polar solvent like hexane or petroleum ether to remove highly non-polar impurities.
-
Drying: Dry the collected solid under vacuum to obtain the crude this compound.
-
Question 2: I'm observing multiple spots on my TLC plate after the initial work-up. How do I identify the product and major impurities?
Answer: Thin-Layer Chromatography (TLC) is an essential tool for monitoring reaction progress and guiding purification. The presence of multiple spots indicates a mixture of the desired product and impurities.
-
Expertise & Experience: The major impurities in a Vilsmeier-Haack reaction often include unreacted starting materials and over-formylated or hydrolyzed byproducts. The product, being an aldehyde, is moderately polar.
-
Troubleshooting & Optimization:
-
Spot Identification:
-
Product: The desired this compound is expected to be a major spot. It will likely appear as a UV-active spot that may also stain with an appropriate TLC stain (e.g., p-anisaldehyde).
-
Starting Material: If the reaction is incomplete, a spot corresponding to the starting indole will be present.
-
Impurities: Other spots could be residual dimethylformamide (DMF), which is often used as a reagent and solvent, or other reaction byproducts.[4][5][6]
-
-
TLC Conditions: A common mobile phase for indole derivatives is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[7] Experiment with different solvent ratios to achieve good separation between the spots.
-
Question 3: My column chromatography separation is poor, and the product is co-eluting with impurities. What can I do to improve the separation?
Answer: Poor separation during column chromatography is a frequent challenge, especially with closely related impurities.[8] Optimizing the stationary and mobile phases is key.
-
Causality: The polarity of the product and impurities can be very similar, leading to overlapping elution profiles. The choice of solvent system is critical for achieving differential migration rates on the silica gel.
-
Strategies for Improved Separation:
-
Solvent System Optimization:
-
Gradient Elution: Instead of an isocratic (constant solvent ratio) elution, employ a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This will help to first elute the non-polar impurities, followed by the product, and finally the more polar impurities.
-
Solvent Combination: Experiment with different solvent mixtures. For instance, a ternary system (e.g., hexane/dichloromethane/ethyl acetate) can sometimes provide better resolution than a binary system.
-
-
Stationary Phase:
-
Silica Gel Mesh Size: Using a smaller particle size silica gel (higher mesh number) can increase the surface area and improve separation, although it may lead to slower flow rates.
-
-
Column Loading:
-
Dry Loading: For compounds that are not highly soluble in the initial mobile phase, dry loading onto the column can result in a sharper band and better separation. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully load the dried powder onto the top of the column.
-
-
Question 4: I've purified my product by column chromatography, but the NMR spectrum still shows residual solvent peaks. How can I remove them?
Answer: Residual solvents are a common issue after column chromatography. Identifying and removing them is crucial for obtaining a pure sample.
-
Expertise & Experience: Common solvents from chromatography like ethyl acetate, hexane, and dichloromethane can be identified by their characteristic peaks in the ¹H NMR spectrum.[4][5][6]
-
Removal Techniques:
-
High Vacuum Drying: Place the sample under high vacuum for an extended period (several hours to overnight). Gentle heating (if the compound is thermally stable) can aid in solvent removal.
-
Trituration/Washing: If the product is a solid, triturating (grinding the solid in a small amount of a solvent in which it is poorly soluble) with a non-polar solvent like hexane or pentane can effectively wash away residual solvents.
-
Lyophilization (Freeze-Drying): If the product is dissolved in a suitable solvent (like water or dioxane, if applicable), lyophilization can be an effective method for removing the solvent without excessive heating.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying crude this compound?
A1: The most effective purification strategy often involves a combination of techniques. A typical workflow would be:
-
Aqueous Work-up: As described in the troubleshooting guide, to remove inorganic salts and water-soluble impurities.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining high-purity material, although it may result in lower recovery.[8][9]
-
Column Chromatography: This is a very common and versatile method for separating the desired product from closely related impurities.[7][8][10]
Q2: What are some suitable recrystallization solvents for this compound?
A2: The choice of recrystallization solvent is highly dependent on the compound's solubility profile. For halogenated indole aldehydes, a good starting point is to test solvent systems of varying polarities.[11]
-
Single Solvent Systems: Ethanol, methanol, or ethyl acetate might be suitable. The principle is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Mixed Solvent Systems: A common and often more effective approach is to use a mixed solvent system. For example, dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate or acetone) and then slowly add a "poor" solvent (e.g., hexane or petroleum ether) until the solution becomes cloudy. Then, allow the solution to cool slowly to induce crystallization.
Q3: How can I confirm the purity and identity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity and identity of the final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and to check for the presence of impurities.[12][13]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point range is indicative of a pure compound. For comparison, the melting point of 6-Bromoindole-3-carboxaldehyde is 202-206 °C. The melting point of the 5-chloro substituted analog is expected to be in a similar range.
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
III. Experimental Protocols
Protocol 1: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Dichloromethane (optional)
-
Glass chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Carefully load the solution onto the top of the silica gel bed. Alternatively, perform a dry loading as described in the troubleshooting guide.
-
Elution: Begin eluting the column with the initial mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., from 5% to 10%, 15%, and so on).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Combine and Evaporate: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Selected recrystallization solvent or solvent pair (e.g., ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization: Slowly add the "poor" solvent (e.g., hexane) dropwise to the hot solution until it becomes persistently cloudy.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent.
-
Drying: Dry the purified crystals under vacuum.
IV. Data Presentation
Table 1: Suggested Solvent Systems for Column Chromatography
| Polarity | Solvent System (v/v) | Application |
| Low | Hexane:Ethyl Acetate (95:5 to 90:10) | Initial elution to remove non-polar impurities. |
| Medium | Hexane:Ethyl Acetate (80:20 to 70:30) | Elution of the target compound. |
| High | Hexane:Ethyl Acetate (50:50) or pure Ethyl Acetate | Elution of highly polar impurities. |
Table 2: Common ¹H NMR Solvent Impurity Chemical Shifts (δ, ppm)
| Solvent | CDCl₃ | DMSO-d₆ | Acetone-d₆ |
| Dichloromethane | 5.30 | 5.76 | 5.63 |
| Ethyl Acetate | 2.05, 4.12, 1.26 | 1.99, 4.03, 1.16 | 1.97, 4.05, 1.18 |
| Hexane | 0.88, 1.26 | 0.86, 1.25 | 0.87, 1.27 |
| Water | 1.56 | 3.33 | 2.84 |
Data adapted from Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
V. Visualization
Caption: A workflow for the purification of crude this compound.
Caption: A decision-making diagram for troubleshooting poor separation in column chromatography.
VI. References
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Retrieved from
-
Der Pharma Chemica. (2014). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from
-
The Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved from
-
Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Retrieved from
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Puchlopek, A. L. A., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(10), 2356-2359.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from
-
Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Solvent Selection for Indole Synthesis. Retrieved from
-
Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution. Retrieved from
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from
-
ResearchGate. (n.d.). Crystallization purification of indole. Retrieved from
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from
-
ChemicalBook. (n.d.). 6-Bromoindole-3-carboxaldehyde(17826-04-9) 1H NMR spectrum. Retrieved from
-
Sigma-Aldrich. (n.d.). 6-Bromoindole-3-carboxaldehyde 97 17826-04-9. Retrieved from
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.cn]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. rsc.org [rsc.org]
- 13. 6-Bromoindole-3-carboxaldehyde(17826-04-9) 1H NMR [m.chemicalbook.com]
Common side products in the synthesis of substituted indole-3-carbaldehydes
Welcome to the Technical Support Center for the synthesis of substituted indole-3-carbaldehydes. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the formylation of indole scaffolds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common pitfalls and optimize your synthetic outcomes. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
I. Understanding the Landscape of Indole Formylation
The introduction of a formyl group at the C3-position of an indole ring is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization in the development of pharmaceuticals and other biologically active molecules. Several classical methods are employed for this purpose, with the Vilsmeier-Haack reaction being the most prevalent due to its high efficiency and generally clean conversions. However, the Reimer-Tiemann and Duff reactions also offer alternative routes, each with its own set of advantages and challenges.
This guide will primarily focus on the Vilsmeier-Haack reaction, as it is the most common source of user queries. We will also address potential issues arising from the Reimer-Tiemann and Duff reactions.
II. Vilsmeier-Haack Reaction: Troubleshooting and Optimization
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate an electron-rich aromatic ring.[1] While highly effective, this reaction is not without its complexities, often leading to characteristic side products that can complicate purification and reduce yields.
Frequently Asked Questions (FAQs)
Q1: I have a significant amount of a high molecular weight, less polar byproduct in my crude reaction mixture. What is it and how can I prevent its formation?
A1: This is a very common issue and the byproduct is almost certainly a bis(indolyl)methane derivative .[1] Its formation is a direct consequence of the reaction mechanism and conditions.
-
Causality: The desired product, indole-3-carbaldehyde, is itself an electrophile. Under the acidic conditions of the Vilsmeier-Haack reaction, it can be protonated, making it susceptible to nucleophilic attack by another molecule of the starting indole. This subsequent reaction leads to the formation of the bis(indolyl)methane side product.[1][2] Elevated temperatures can accelerate this side reaction.[1]
-
Troubleshooting & Prevention:
-
Stoichiometry Control: Use a minimal excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). A large excess of the formylating agent can lead to a rapid build-up of the aldehyde product, increasing the likelihood of it reacting with the starting material.[1]
-
Temperature Management: Maintain a low temperature (0 °C to room temperature) during the addition of the indole to the pre-formed Vilsmeier reagent.[1]
-
Order of Addition: Always add the indole solution dropwise to the Vilsmeier reagent. This ensures that the indole preferentially reacts with the more reactive formylating agent rather than the newly formed aldehyde.[1]
-
Reaction Monitoring: Closely monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting indole is consumed, quench the reaction promptly to prevent the accumulation of the bis(indolyl)methane byproduct.[1]
-
Q2: My TLC and NMR show the presence of a second aldehyde product. What is this and how can I avoid it?
A2: The likely culprit is a di-formylated indole . While formylation strongly prefers the electron-rich C3 position, over-formylation can occur under forcing conditions or with highly activated indole substrates.
-
Causality: With an excess of the Vilsmeier reagent and/or at elevated temperatures, a second formyl group can be introduced at other positions on the indole ring, such as C2 or at an activated position on the benzene ring. For instance, with 7-acetylindoles, diformylation at the acetyl group has been observed.[3]
-
Troubleshooting & Prevention:
-
Limit Vilsmeier Reagent: Use a stoichiometric amount (or a very slight excess) of the Vilsmeier reagent relative to the indole substrate.[1]
-
Milder Conditions: Employ lower reaction temperatures and shorter reaction times. For highly activated indoles, the reaction may proceed efficiently even at room temperature or below.
-
Q3: My reaction is sluggish and gives a low yield, even after prolonged reaction time and heating. What could be the issue?
A3: Low reactivity is often observed with electron-deficient indole substrates.
-
Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Electron-withdrawing groups on the indole ring decrease its nucleophilicity, slowing down the reaction with the Vilsmeier reagent.
-
Troubleshooting & Prevention:
-
Pre-formation of Vilsmeier Reagent: Ensure the Vilsmeier reagent is fully formed before the addition of the indole. This is typically done by stirring DMF and POCl₃ at 0 °C for at least 30 minutes.
-
Increased Temperature: For electron-deficient indoles, a higher reaction temperature (e.g., 60-80 °C) may be necessary to drive the reaction to completion.
-
Alternative Formylating Agents: In challenging cases, consider using a more reactive Vilsmeier reagent, for example, one derived from oxalyl chloride and DMF.
-
Visualizing the Vilsmeier-Haack Reaction and Side Product Formation
Caption: Formation of desired and side products in the Vilsmeier-Haack reaction.
Experimental Protocol: Vilsmeier-Haack Synthesis of Indole-3-Carbaldehyde
This protocol is adapted from Organic Syntheses and is a reliable method for the preparation of the parent indole-3-carbaldehyde.[4] It can be adapted for substituted indoles with adjustments to reaction time and temperature.
Materials:
-
N,N-Dimethylformamide (DMF), freshly distilled
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Indole, recrystallized
-
Ice
-
Sodium hydroxide (NaOH)
-
Ethanol (95%) for recrystallization
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a drying tube, place freshly distilled DMF (3.74 moles). Cool the flask in an ice-salt bath. With stirring, add freshly distilled POCl₃ (0.94 moles) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Indole Addition: Prepare a solution of indole (0.85 moles) in DMF. Add this solution dropwise to the Vilsmeier reagent over 1 hour, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to 35 °C and stir for an additional 45-60 minutes. The reaction mixture will typically become a thick, opaque yellow paste.
-
Quenching: Carefully add crushed ice (300 g) to the reaction paste with vigorous stirring. This will result in a clear, cherry-red solution.
-
Hydrolysis: Transfer the solution to a larger flask containing more crushed ice (200 g). With efficient stirring, add a solution of NaOH (9.4 moles) in water dropwise. The solution will change color, and the product will precipitate.
-
Isolation: Heat the resulting suspension to boiling and then allow it to cool to room temperature, followed by refrigeration to complete precipitation. Collect the solid by vacuum filtration, wash thoroughly with water, and air-dry. The yield is typically around 97%.[4]
Purification of Indole-3-Carbaldehyde
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, dissolve the crude indole-3-carbaldehyde in a minimal amount of hot 95% ethanol (approximately 8.5 mL per gram of crude product).[4][5]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently heat for a few minutes.
-
Hot Filtration: If charcoal was used, perform a hot filtration to remove it.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry.[5]
Protocol 2: Purification by Silica Gel Column Chromatography
For more challenging separations, especially to remove bis(indolyl)methane, column chromatography is effective.
-
TLC Analysis: Determine an appropriate solvent system using TLC. A mixture of hexane and ethyl acetate is often a good starting point. The desired aldehyde should have an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the column.
-
Elution: Elute the column with the predetermined solvent system. The less polar bis(indolyl)methane will elute before the more polar indole-3-carbaldehyde. Collect fractions and analyze by TLC to identify the pure product.
III. Reimer-Tiemann Reaction: A Case of Abnormal Reactivity
The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[6] When applied to indoles, this reaction can lead to the desired indole-3-carbaldehyde, but it is often plagued by low yields and the formation of an "abnormal" side product.[6][7]
Frequently Asked Questions (FAQs)
Q4: I performed a Reimer-Tiemann reaction on indole and obtained a chlorinated quinoline derivative instead of the expected aldehyde. What happened?
A4: You have observed the Ciamician-Dennstedt rearrangement, a characteristic "abnormal" outcome of the Reimer-Tiemann reaction with indoles. The product is typically 3-chloroquinoline .
-
Causality: The reaction proceeds through the formation of dichlorocarbene (:CCl₂) from chloroform and a strong base.[6] The electron-rich indole attacks the dichlorocarbene. Instead of the expected hydrolysis to an aldehyde, the dichlorocarbene intermediate can insert into the C2-C3 bond of the indole ring, leading to a ring expansion and the formation of the stable aromatic 3-chloroquinoline after rearrangement.[6]
Visualizing the Reimer-Tiemann Reaction on Indole
Caption: Normal vs. Abnormal pathways in the Reimer-Tiemann reaction of indole.
-
Troubleshooting & Prevention: The formation of 3-chloroquinoline is often a significant competing pathway. To favor the formation of indole-3-carbaldehyde, milder conditions and the use of phase-transfer catalysts have been reported to improve the yield of the desired aldehyde, though yields are often still modest compared to the Vilsmeier-Haack reaction.
IV. The Duff Reaction: An Alternative with Caveats
The Duff reaction is another method for the formylation of activated aromatic compounds, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or acetic acid.[8]
-
Applicability to Indoles: While primarily used for phenols, the Duff reaction can be applied to indoles. However, it is generally less efficient than the Vilsmeier-Haack reaction and can result in complex product mixtures and lower yields.[9][10]
-
Potential Side Products: Due to the complexity of the reaction medium and the nature of the formylating agent precursor, the Duff reaction can lead to the formation of various condensation and polymeric byproducts. Over-formylation is also a possibility with highly activated substrates.[8] Given its lower efficiency and potential for complex side reactions, the Duff reaction is generally not the preferred method for the synthesis of substituted indole-3-carbaldehydes.
V. Characterization of Products and Side Products
Unequivocal identification of the desired product and any side products is crucial for successful process development. Below is a summary of expected spectroscopic data for the key compounds discussed.
| Compound | 1H NMR (DMSO-d₆) Highlights | 13C NMR (DMSO-d₆) Highlights | Key IR (KBr) Absorptions (cm⁻¹) |
| Indole-3-carbaldehyde | ~12.14 (s, 1H, NH), ~9.95 (s, 1H, CHO), ~8.10-8.30 (m, 2H, Ar-H), ~7.20-7.56 (m, 3H, Ar-H)[11] | ~185.3 (CHO), ~138.9 (C=C), ~137.4 (Ar C), ~112.8-124.5 (Ar C)[11] | ~3150-3300 (N-H stretch), ~1640-1660 (C=O stretch), ~2700-2850 (C-H stretch of aldehyde)[12] |
| Bis(3-indolyl)methane | ~10.6 (bs, 2H, NH), ~5.4 (s, 1H, Ar-CH), ~6.5-7.8 (m, Ar-H)[13] | ~136.7 (Ar C), ~126.9 (Ar C), ~111.4-124.7 (Ar C), ~40.1 (Ar-CH)[13] | ~3400 (N-H stretch), ~3050 (Ar C-H stretch), ~1450 (C=C stretch) |
| 3-Chloroquinoline | ~8.9 (d, 1H), ~8.0-8.2 (m, 2H), ~7.6-7.8 (m, 3H) | Not readily available in cited sources. | Not readily available in cited sources. |
VI. Concluding Remarks
The synthesis of substituted indole-3-carbaldehydes is a well-established yet nuanced field of organic chemistry. While the Vilsmeier-Haack reaction stands out as the most robust and high-yielding method, a thorough understanding of the potential side reactions is essential for achieving optimal results. By carefully controlling reaction parameters such as stoichiometry, temperature, and reaction time, and by employing appropriate monitoring and purification techniques, researchers can consistently obtain high-purity indole-3-carbaldehydes for their downstream applications. This guide serves as a foundational resource to troubleshoot common issues and implement best practices in your synthetic endeavors.
References
-
James, P. N., & Snyder, H. R. (1959). Indole-3-aldehyde. Organic Syntheses, 39, 30. DOI: 10.15227/orgsyn.039.0030. [Link]
-
Chemistry Notes. (2022). Reimer Tiemann Reaction: Mechanism and application. [Link]
-
Journal of Advanced Scientific Research. (2021). DESIGN, SYNTHESIS AND 3D-QSAR STUDIES OF NEW BIS (INDOLYL) METHANES AS ANTIOXIDANT AGE. [Link]
-
Organic Syntheses. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. 10, 21. [Link]
-
Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]
-
ResearchGate. (2020). The ammonium-promoted formylation of indoles by DMSO and H2O. [Link]
-
Singh, R. P., et al. (2021). Bis-indolylation of aldehydes and ketones using silica-supported FeCl3: molecular docking studies of bisindoles by targeting SARS-CoV-2 main protease binding sites. RSC Advances, 11(49), 30896-30909. [Link]
-
BMRB. (n.d.). BMRB entry bmse000645 - Indole-3-carboxaldehyde. [Link]
-
Brainly.in. (2022). Give the mechanism of the Reimer Tieman reaction on indole. [Link]
-
ResearchGate. (2025). Synthesis of 2-Halo-3-Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. [Link]
-
Grokipedia. (n.d.). Duff reaction. [Link]
-
The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. [Link]
-
ResearchGate. (2025). New Opportunities with the Duff Reaction. [Link]
-
ACS Publications. (2022). Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. [Link]
-
MDPI. (2022). Magnetic Aerogels for Room-Temperature Catalytic Production of Bis(indolyl)methane Derivatives. [Link]
-
ResearchGate. (2020). 1H NMR spectrum of the 3,3′-bis(indolyl)-2,4-dichlorophenylmethane. [Link]
-
ACS Publications. (2022). Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction. [Link]
-
Organic Chemistry Portal. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. [Link]
-
ResearchGate. (2005). The Reimer–Tiemann Reaction. [Link]
-
Wikipedia. (n.d.). Duff reaction. [Link]
-
Duff Reaction. (n.d.). [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary data: Orienting the Heterocyclic Periphery: A Structural Basis for Chloroquine's Antimalarial Activity. [Link]
-
Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.). [Link]
-
Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions. [Link]
-
The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bis-indolylation of aldehydes and ketones using silica-supported FeCl 3 : molecular docking studies of bisindoles by targeting SARS-CoV-2 main proteas ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05679D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
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- 13. sciensage.info [sciensage.info]
Technical Support Center: Optimizing Vilsmeier-Haack Reactions for Halogenated Indoles
Welcome to the technical support center for the Vilsmeier-Haack formylation of halogenated indoles. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific transformation. As Senior Application Scientists, we have compiled our expertise to provide you with in-depth troubleshooting strategies, frequently asked questions, and detailed protocols to enhance your reaction yields and product purity.
Troubleshooting Guide: Addressing Low Yields and Side Reactions
This section addresses common problems encountered during the Vilsmeier-Haack formylation of halogenated indoles in a question-and-answer format.
Question 1: My Vilsmeier-Haack reaction on a bromo-indole is giving a very low yield or not proceeding at all. What are the primary causes?
Answer:
Low or no conversion in the Vilsmeier-Haack reaction of halogenated indoles is a frequent issue, primarily stemming from the electronic nature of the substrate and the integrity of the reagents.
-
Substrate Deactivation: Halogens are electron-withdrawing groups, which deactivate the indole ring towards electrophilic aromatic substitution.[1][2] The Vilsmeier reagent is a relatively weak electrophile, and its reaction with an electron-deficient indole can be sluggish.[1][3] The reactivity of halogenated indoles is significantly lower than that of electron-rich indoles.
-
Reagent Quality: The Vilsmeier-Haack reaction is highly sensitive to moisture. Phosphorus oxychloride (POCl₃) reacts violently with water, and N,N-dimethylformamide (DMF) can degrade to dimethylamine, which can interfere with the reaction.[3][4][5] Using old or improperly stored reagents is a common cause of reaction failure.[3]
-
Insufficient Temperature: Due to the deactivated nature of halogenated indoles, higher reaction temperatures are often necessary to drive the reaction to completion.[3][6] Reactions performed at room temperature or below may not proceed at an appreciable rate.
Recommended Solutions:
-
Ensure Anhydrous Conditions: Use freshly distilled or newly opened bottles of POCl₃ and anhydrous DMF.[3][7] All glassware should be flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reaction Temperature: For halogenated indoles, a gradual increase in temperature is recommended. Start the reaction at 0 °C for the formation of the Vilsmeier reagent, then slowly warm to room temperature and further heat to 60-80 °C.[3][8] The optimal temperature will depend on the specific halogen and its position on the indole ring.
-
Increase Reagent Stoichiometry: An excess of the Vilsmeier reagent (typically 1.5 to 3 equivalents relative to the indole) can help to improve the conversion of the deactivated substrate.[9]
Question 2: I am observing multiple products in my reaction mixture, leading to a low yield of the desired 3-formyl halogenated indole. How can I improve selectivity?
Answer:
The formation of multiple products can arise from side reactions such as di-formylation or the formation of chlorinated byproducts.
-
Di-formylation: While formylation of indoles typically occurs at the C3 position, under forcing conditions (high temperature, excess reagent), a second formyl group may be introduced.[8][9]
-
Chlorinated Byproducts: At elevated temperatures, the Vilsmeier reagent can act as a chlorinating agent, leading to the formation of undesired chlorinated species.[8]
-
Isomer Formation: Depending on the substitution pattern of the indole, formylation at other positions on the ring can occur, although C3 is generally favored.[7]
Recommended Solutions:
-
Careful Control of Stoichiometry: Use a minimal excess of the Vilsmeier reagent to avoid di-formylation. A 1.5:1 molar ratio of the Vilsmeier reagent to the indole is a good starting point.[8]
-
Temperature Management: Avoid excessively high temperatures to minimize the formation of chlorinated byproducts. Maintain the lowest effective temperature that allows for a reasonable reaction rate.
-
Controlled Addition: Add the indole solution dropwise to the pre-formed Vilsmeier reagent at a low temperature (0 °C) to prevent localized high concentrations of the reagent.[3]
Question 3: The work-up of my reaction is problematic, resulting in a tarry residue and significant product loss. What is the correct procedure?
Answer:
Improper quenching and work-up are common pitfalls that can drastically reduce the isolated yield.
-
Uncontrolled Quenching: POCl₃ reacts exothermically with water.[4] Adding water directly to the reaction mixture can lead to a dangerous and uncontrolled reaction, resulting in the decomposition of the product.
-
Incomplete Hydrolysis: The initial product of the reaction is an iminium salt, which needs to be hydrolyzed to the final aldehyde.[10][11] Incomplete hydrolysis will result in a low yield of the desired product.
-
Incorrect pH: The stability of the formylated indole can be pH-dependent. Strongly acidic or basic conditions during work-up can lead to degradation.[7]
Recommended Solutions:
-
Controlled "Reverse Quench": The recommended procedure is to slowly add the cooled reaction mixture to a vigorously stirred vessel containing crushed ice or ice-cold water.[4] This method effectively dissipates the heat from the hydrolysis of excess POCl₃.
-
Neutralization: After the initial quench, the acidic solution should be carefully neutralized with a base such as sodium hydroxide or sodium carbonate solution until the pH is neutral or slightly basic.[4]
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). If emulsions form, adding brine can help to break them.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier reagent and how is it formed?
The Vilsmeier reagent is a chloroiminium salt, which is the active electrophile in the reaction.[10] It is typically formed in situ from the reaction of a substituted amide, most commonly DMF, with an acid chloride like POCl₃.[11][12] The reaction involves the nucleophilic attack of the carbonyl oxygen of DMF on the phosphorus atom of POCl₃, followed by elimination and rearrangement to form the stable chloroiminium ion.[13]
Q2: How does the position of the halogen on the indole ring affect reactivity?
The position of the halogen influences the electronic density of the C3 position. A halogen at the 5- or 6-position will have a more pronounced deactivating effect on the C3 position compared to a halogen at the 4- or 7-position. This is due to the interplay of inductive and resonance effects. Consequently, 5- and 6-haloindoles may require more forcing reaction conditions (higher temperature, longer reaction time) than their 4- or 7-halo counterparts.
Q3: Can I use other formylating agents for halogenated indoles?
While the Vilsmeier-Haack reaction is a common method for indole formylation, other reagents can be used, especially for challenging substrates. For instance, the Duff reaction or the use of other formylating agents like hexamethylenetetramine (in the Duff reaction) might be considered, although they may have their own limitations. Boron trifluoride diethyl etherate with trimethyl orthoformate has also been reported as an effective system for the C-H formylation of indoles.[14]
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 5-Bromoindole
This protocol provides a general procedure for the formylation of a halogenated indole.
Materials:
-
5-Bromoindole
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (1.5 equivalents) dropwise to the stirred DMF via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at 0 °C.
-
Reaction with Indole: Dissolve 5-bromoindole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly pour the reaction mixture into the ice-water mixture.
-
Neutralization and Extraction: Neutralize the aqueous mixture to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-bromo-1H-indole-3-carbaldehyde.
Data Presentation
| Parameter | Recommendation for Halogenated Indoles | Rationale |
| Reagent Quality | Freshly distilled/opened POCl₃, anhydrous DMF | Vilsmeier-Haack reaction is moisture-sensitive.[3][4] |
| Stoichiometry | 1.5 - 3.0 equivalents of Vilsmeier reagent | To overcome the deactivating effect of the halogen.[9] |
| Temperature | 0 °C for reagent formation, then heat to 60-80 °C | Deactivated substrates require higher energy input.[3][8] |
| Work-up | "Reverse quench" into ice-water | To control the exothermic hydrolysis of excess POCl₃.[4] |
Visualizations
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack reaction on a halogenated indole.
Troubleshooting Workflow for Low Yield
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for the formylation of electron-deficient indoles
Welcome to the technical support center for the formylation of electron-deficient indoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing a formyl group onto indole scaffolds bearing electron-withdrawing substituents (e.g., -NO₂, -CN, -Halogen). The reduced nucleophilicity of these substrates presents unique challenges to standard formylation protocols.
This document provides in-depth troubleshooting guides in a question-and-answer format, detailed experimental protocols, and a comparative analysis of common formylation methods to empower you to overcome synthetic hurdles and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: Why is the formylation of electron-deficient indoles so challenging compared to electron-rich indoles?
The core of the issue lies in the fundamental mechanism of electrophilic aromatic substitution, which governs most formylation reactions like the Vilsmeier-Haack. Electron-withdrawing groups (EWGs) on the indole ring decrease the electron density of the pyrrole moiety. This deactivation reduces the nucleophilicity of the C3 position, making it less reactive towards the electrophilic formylating agent.[1] Consequently, reactions that proceed smoothly with electron-rich indoles may result in low to no yield, or require significantly harsher conditions when applied to electron-deficient counterparts.[2]
Q2: Which formylation method is the best starting point for my electron-deficient indole?
For most researchers, the Vilsmeier-Haack reaction remains the most robust and widely documented starting point.[3] While harsher conditions may be needed, its reliability and the commercial availability of the reagents make it a workhorse in synthetic chemistry. However, if the Vilsmeier-Haack reaction fails or your substrate is particularly sensitive, consider these alternatives:
-
Rieche Formylation: This method uses dichloromethyl methyl ether and a strong Lewis acid like TiCl₄. It is a powerful alternative for deactivated aromatic systems but requires stringent anhydrous conditions.[4][5]
-
Duff Reaction: While generally less efficient and requiring strongly activated substrates, modifications using stronger acids like trifluoroacetic acid (TFA) have shown some success with deactivated systems.[6][7] It is less common for indoles but can be a niche option.
-
Modern Catalytic Methods: If classical methods fail, exploring newer iron-catalyzed[8] or photoredox-catalyzed[9] formylations can provide milder and more efficient routes for challenging substrates.
Q3: My indole has an N-H bond. Should I protect it before formylation?
While C3 formylation is generally favored, competitive N-formylation can occur, especially under Vilsmeier-Haack conditions.[10] For valuable or complex substrates, N-protection (e.g., with Boc, Ts, or Bn groups) is a prudent step to prevent this side reaction and improve the reproducibility of your results. However, for simpler substrates, proceeding with the free N-H indole and optimizing conditions to favor C3 formylation is often a viable initial strategy.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the formylation of electron-deficient indoles, with a focus on the Vilsmeier-Haack reaction.
Problem 1: Low to No Product Yield
Q: I've tried a standard Vilsmeier-Haack protocol on my 5-nitroindole, but I'm only recovering starting material. What's going wrong?
This is the most common issue when working with deactivated substrates. The electron-withdrawing nitro group significantly reduces the indole's reactivity.
Causality & Solutions:
-
Insufficient Electrophilicity/Reactivity: The standard Vilsmeier reagent (POCl₃/DMF) may not be electrophilic enough, or the reaction conditions are too mild to overcome the deactivation.
-
Increase Temperature: Gradually increase the reaction temperature. While standard indole formylations run at 0 °C to room temperature, deactivated substrates often require heating. Monitor the reaction carefully by TLC to avoid decomposition. Temperatures up to 80°C or higher may be necessary.[11]
-
Increase Reagent Equivalents: Increase the equivalents of the Vilsmeier reagent (formed from POCl₃ and DMF) from a typical 1.5 eq. to 2.0-3.0 eq. relative to your indole substrate. This can help drive the equilibrium towards the product.
-
Change the Reagent: Consider using a more potent Vilsmeier reagent. Oxalyl chloride or thionyl chloride can be used in place of POCl₃ to generate a more reactive electrophile.[11]
-
-
Improper Reagent Formation: The Vilsmeier reagent is moisture-sensitive and its incomplete formation will lead to reaction failure.
-
Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. DMF should be of high purity and stored over molecular sieves.
-
Pre-formation of the Reagent: Always pre-form the Vilsmeier reagent by adding POCl₃ dropwise to ice-cold DMF and allowing it to stir for at least 30 minutes at 0-5 °C before adding your indole substrate.
-
Problem 2: Formation of Multiple Products & Side Reactions
Q: My formylation of 4-chloroindole is giving me a complex mixture of products. How can I improve selectivity?
Side reactions are common when forcing conditions are required. Understanding the likely byproducts is key to mitigating their formation.
Causality & Solutions:
-
N-Formylation: As mentioned in the FAQs, the indole nitrogen can compete with the C3 position for the electrophile.
-
Protecting Group Strategy: The most reliable solution is to protect the indole nitrogen with a group like Boc or Ts prior to formylation.
-
Reaction Conditions: Lowering the reaction temperature can sometimes favor C3-formylation over N-formylation.
-
-
Diformylation or Chlorination: Under harsh conditions, particularly with excess Vilsmeier reagent, diformylation or even chlorination of the indole ring can occur.
-
Stoichiometry Control: Carefully control the stoichiometry of the Vilsmeier reagent. Use the minimum effective amount, starting with 1.5 equivalents and increasing only if necessary.
-
Monitor Reaction Time: Do not let the reaction run for an excessively long time after the starting material is consumed. Monitor by TLC and quench the reaction promptly.
-
-
Formation of Bis(indolyl)methanes: In some cases, the initially formed 3-formylindole can react with another molecule of the starting indole to form a bis(indolyl)methane byproduct.
-
Slow Addition: Add the indole substrate slowly to the pre-formed Vilsmeier reagent to maintain a low concentration of the nucleophilic indole, minimizing the chance of it reacting with the product.
-
Workflow & Decision Making
The following diagram outlines a logical workflow for approaching the formylation of a new electron-deficient indole.
Caption: Decision workflow for formylating electron-deficient indoles.
Data & Protocols
Comparative Reaction Conditions for Vilsmeier-Haack Formylation
The following table provides starting conditions for the Vilsmeier-Haack formylation of common electron-deficient indoles. Optimization will likely be required.
| Substrate | Reagent (eq.) | Temperature (°C) | Time (h) | Approx. Yield (%) | Reference(s) |
| 5-Nitroindole | POCl₃/DMF (1.5-2.0) | RT to 60 | 2-4 | 60-85 | [12] |
| 4-Chloroindole | POCl₃/DMF (2.0) | RT to 75 | 3-5 | ~70 | [10] |
| 6-Cyanoindole | POCl₃/DMF (1.5-2.5) | 25 to 80 | 2-6 | Moderate to Good | General Knowledge |
| 5-Bromoindole | POCl₃/DMF (1.5) | RT | 2-3 | ~75 | General Knowledge |
Note: Yields are highly substrate and scale-dependent and are provided for estimation purposes only.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation of 5-Nitroindole
This protocol is a representative example and should be adapted based on laboratory safety standards and reaction monitoring.
Materials:
-
5-Nitroindole
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium acetate
-
Ethyl acetate
-
Deionized water
-
Ice
Procedure:
-
Reagent Preparation:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous DMF (10 mL per 1g of indole).
-
Cool the flask to 0 °C in an ice-water bath.
-
Add POCl₃ (1.5 equivalents) dropwise to the stirred DMF via the dropping funnel over 30 minutes. Maintain the internal temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
-
Reaction with Indole:
-
Dissolve 5-nitroindole (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After addition, remove the ice bath and allow the reaction to warm to room temperature. Heat to 60 °C and monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).
-
-
Work-up:
-
Once the starting material is consumed, cool the reaction mixture back to 0 °C.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate. This quench is highly exothermic.
-
Stir the resulting suspension for 1-2 hours until the intermediate iminium salt is fully hydrolyzed. The product should precipitate as a solid.
-
Collect the solid product by vacuum filtration. Wash thoroughly with cold water.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by silica gel column chromatography to yield 5-nitro-1H-indole-3-carbaldehyde as a yellow solid.[12]
-
Reaction Mechanism Visualization
The following diagram illustrates the accepted mechanism for the Vilsmeier-Haack reaction.
Caption: Mechanism of the Vilsmeier-Haack formylation reaction.
References
-
BIOSYNCE. (n.d.). 5-Nitro-1H-indole-3-carbaldehyde CAS 6625-96-3. Retrieved from [Link]
-
Dal-Piaz, F., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC - PubMed Central. Retrieved from [Link]
-
Grokipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
- Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Current Chemistry Letters, 2, 187-198.
-
The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]
- I.R.I.S. (2023). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. ChemistrySelect, 8, e202302100.
-
Organic Chemistry Portal. (2023). Photochemical Decarboxylative Formylation of Indoles with Aqueous Glyoxylic Acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Rajput, S. S., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 25-43.
-
Wikipedia. (n.d.). Rieche formylation. Retrieved from [Link]
- Grygorenko, O. O., et al. (2021). New Opportunities with the Duff Reaction. The Journal of Organic Chemistry, 86(20), 14097-14107.
-
ResearchGate. (2020). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1-7.
-
Organic Chemistry Portal. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Retrieved from [Link]
-
PubChem. (n.d.). 3-Formyl-1H-indole-5-carbonitrile. Retrieved from [Link]
-
Chem-Impex. (n.d.). 5-Nitro-1H-indole-3-carbaldehyde. Retrieved from [Link]
-
SynArchive. (n.d.). Rieche Formylation. Retrieved from [Link]
-
ChemBK. (n.d.). 5-Nitroindole-3-carbaldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. Retrieved from [Link]
-
DUT Open Scholar. (2016). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Retrieved from [Link]
-
Wiley Online Library. (2010). ChemInform Abstract: Recent Progress in the Use of Vilsmeier-Type Reagents. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Taylor & Francis Online. (1970). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Retrieved from [Link]
-
Sciencemadness.org. (1973). Acylation of Indoles by Duff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). 1H-Indole-5-carbonitrile, 3-formyl-1-(phenylmethyl)-. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of 2-Halo-3-Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Retrieved from [Link]
-
HETEROCYCLES. (2006). Pyridine ring formylation by DMF. Retrieved from [Link]
Sources
- 1. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [file.scirp.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. Rieche formylation - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Photochemical Decarboxylative Formylation of Indoles with Aqueous Glyoxylic Acid [organic-chemistry.org]
- 10. growingscience.com [growingscience.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility of 6-Bromo-5-chloro-1H-indole-3-carbaldehyde
Welcome to the technical support center for 6-Bromo-5-chloro-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide practical insights and methodologies for determining the solubility of this compound in common organic solvents. Given the limited publicly available solubility data for this specific molecule, this guide focuses on empowering you to generate reliable solubility data in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: I can't find a published solubility value for this compound in my solvent of choice. What should I do?
This is a common challenge with novel or specialized compounds. The most reliable approach is to determine the solubility experimentally in your laboratory. This guide provides a detailed protocol for this purpose. As a starting point, you can infer potential solubility from structurally similar compounds. For instance, indole-3-carboxaldehyde is soluble in DMSO and dimethylformamide at approximately 30 mg/mL and also readily soluble in ethanol. Another related compound, 5-bromoindole-3-carboxaldehyde, shows good solubility in polar protic solvents like ethanol and methanol, as well as polar aprotic solvents such as acetone, dichloromethane, and DMSO.
Q2: What factors influence the solubility of this compound?
The solubility of this compound is primarily influenced by its molecular structure. The indole ring system, being aromatic, favors interactions with organic solvents. The presence of electronegative bromine and chlorine atoms increases the molecule's hydrophobicity, which generally leads to limited water solubility. The polar aldehyde and the N-H group of the indole ring can participate in hydrogen bonding, which can enhance solubility in polar protic solvents.
Q3: Which solvents are likely to be good candidates for dissolving this compound?
Based on the solubility of analogous compounds, the following solvents are excellent starting points for your investigation:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Tetrahydrofuran (THF).
-
Polar Protic Solvents: Ethanol, Methanol.
Halogenated solvents like Dichloromethane (DCM) may also be effective. It is expected to have limited solubility in non-polar solvents like hexanes and in aqueous solutions.
Experimental Protocol: Determination of Solubility
This protocol provides a step-by-step method for determining the solubility of this compound.
Materials and Equipment:
-
This compound
-
Selected organic solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetone, THF)
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Small vials or test tubes with caps
-
Pipettes
-
Water bath or incubator for temperature control (optional)
-
Filtration apparatus (e.g., syringe filters)
Workflow for Solubility Determination
Caption: Experimental workflow for determining solubility.
Step-by-Step Procedure:
-
Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg) and place it into a clean, dry vial.
-
Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.5 mL) to the vial.
-
Mixing: Cap the vial securely and vortex the mixture vigorously for 1-2 minutes.
-
Observation: Visually inspect the solution. If the solid has completely dissolved, the compound is soluble at this concentration.
-
Incremental Addition (if soluble): If the compound dissolved, add another weighed portion of the solid and repeat the mixing process. Continue this until a saturated solution is formed (i.e., solid material remains undissolved after thorough mixing).
-
Enhancing Dissolution (if insoluble): If the solid does not dissolve at the initial concentration, you can attempt to aid dissolution by using a water bath sonicator for up to 5 minutes or by warming the solution to a specific temperature (e.g., 37°C) for a set period. Note that solubility is temperature-dependent.
-
Determining the Saturation Point: Once a saturated solution is achieved, record the total mass of the compound and the total volume of the solvent used to calculate the solubility in mg/mL or other appropriate units.
-
Data Recording: Carefully record your observations for each solvent in a data table.
Data Summary Table
| Solvent | Temperature (°C) | Amount of Solute (mg) | Volume of Solvent (mL) | Observation (Soluble/Partially Soluble/Insoluble) | Calculated Solubility (mg/mL) |
| DMSO | |||||
| DMF | |||||
| Ethanol | |||||
| Methanol | |||||
| Acetone | |||||
| THF | |||||
| Dichloromethane | |||||
| Water |
Troubleshooting Guide
Issue: The compound is not dissolving, even in solvents where similar compounds are reported to be soluble.
-
Possible Cause 1: Insufficient Mixing.
-
Solution: Ensure you are vortexing or agitating the sample vigorously and for a sufficient amount of time (at least 1-2 minutes).
-
-
Possible Cause 2: Low Temperature.
-
Solution: Gently warm the sample. Solubility often increases with temperature. Be cautious, as some compounds can degrade at higher temperatures.
-
-
Possible Cause 3: Impurities in the Compound or Solvent.
-
Solution: Ensure you are using a high-purity grade of both the compound and the solvent. Impurities can sometimes affect solubility.
-
Issue: I've added the compound to an aqueous buffer after initial dissolution in DMSO, and a precipitate has formed.
-
Possible Cause: Poor Aqueous Solubility.
-
Explanation: This is a common occurrence. Many organic compounds that are soluble in 100% DMSO will precipitate when diluted into an aqueous solution.
-
Solution: For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute it with the aqueous buffer of choice. You may need to optimize the final concentration to maintain solubility. The solubility of indole-3-carboxaldehyde is approximately 0.5 mg/ml in a 1:1 solution of DMSO:PBS (pH 7.2).
-
Issue: My results are not consistent between experiments.
-
Possible Cause 1: Inaccurate Measurements.
-
Solution: Use calibrated analytical balances and pipettes for accurate measurements of solute and solvent.
-
-
Possible Cause 2: Temperature Fluctuations.
-
Solution: Perform your solubility tests at a consistent, controlled room temperature, or use a temperature-controlled water bath. Record the temperature at which the solubility is determined.
-
-
Possible Cause 3: Equilibration Time.
-
Solution: Ensure the solution has reached equilibrium. For some compounds, this may take longer than a few minutes. Allow the mixture to stand for a longer period with occasional agitation.
-
Logical Troubleshooting Flow
Caption: Troubleshooting flowchart for dissolution issues.
Safety Precautions
-
Always handle this compound in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for the compound and all solvents used for detailed safety information.
References
-
Glycosynth. (n.d.). 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside. Retrieved from [Link]
-
Santa Monica College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Chem-Impex. (n.d.). 6-Bromo-1H-indole-3-carbaldehyde. Retrieved from [Link]
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
University Name. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab. Retrieved from [Link]
- Carl ROTH. (n.d.).
Stability and storage conditions for 6-Bromo-5-chloro-1H-indole-3-carbaldehyde
Technical Support Center: 6-Bromo-5-chloro-1H-indole-3-carbaldehyde
A Guide to Ensuring Compound Integrity in Research and Development
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. The stability and purity of this reagent are paramount to achieving reproducible and reliable experimental outcomes. This guide synthesizes data from structurally similar indole aldehydes to provide best practices for storage, handling, and troubleshooting.
Section 1: Frequently Asked Questions (FAQs) on Stability and Storage
This section addresses the most common inquiries regarding the handling and preservation of this compound. The recommendations are based on the known chemistry of indole aldehydes and data from analogous compounds.[1][2][3]
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For long-term storage (months to years), the solid compound should be stored at -20°C or colder , under an inert atmosphere (argon or nitrogen) , and protected from light.[1] The container must be tightly sealed to prevent moisture ingress.[2][4] The combination of low temperature and an inert environment mitigates the risk of degradation via oxidation of the aldehyde group and potential reactions on the indole ring.
Q2: How should I store the compound for daily or short-term use?
A2: For short-term use (days to weeks), storing the solid compound at 2-8°C in a desiccator is acceptable.[5] Ensure the container is well-sealed after each use.[6] The primary goal is to protect it from atmospheric moisture and oxygen.
Q3: Is this compound sensitive to light or air?
A3: Yes. Indole derivatives, particularly those with aldehyde functionalities, can be sensitive to both light and air. The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, a reaction that can be accelerated by light and atmospheric oxygen. The indole ring itself can also undergo photo-oxidation. Therefore, it is critical to store the compound in an amber vial or a container wrapped in aluminum foil and to blanket the headspace with an inert gas.[3]
Q4: What is the expected appearance of the compound, and what are the visual signs of degradation?
A4: High-purity this compound should be a solid, typically appearing as a yellow to brown powder or crystalline solid.[1] Signs of degradation may include a significant darkening of the color, a change in texture (e.g., becoming gummy or sticky, which could indicate moisture absorption), or a noticeable change in solubility. If degradation is suspected, purity should be re-verified by techniques such as LC-MS or ¹H NMR before use.
Q5: What is the best practice for preparing and storing stock solutions?
A5: Stock solutions should be prepared in high-purity, anhydrous solvents. Dimethyl sulfoxide (DMSO) is a common solvent for this class of compounds.[1] Once prepared, the solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. These aliquots should be stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month) .[1] Always store solutions under an inert atmosphere if possible, especially if they will be stored for extended periods.
Section 2: Troubleshooting Guide
Encountering unexpected results can be frustrating. Often, the root cause can be traced back to reagent integrity. This guide helps diagnose and resolve common issues.
| Problem Observed | Potential Cause Related to Stability | Recommended Action & Troubleshooting Protocol |
| Inconsistent or low reaction yields | The aldehyde may have partially oxidized to the less reactive carboxylic acid, reducing the effective molar quantity of the starting material. | 1. Verify Purity: Run a quick purity check on your starting material using TLC or LC-MS. Compare it to a fresh or newly purchased lot if available. 2. Use Anhydrous Conditions: Ensure your reaction solvent and glassware are scrupulously dry. Moisture can interfere with many reactions involving aldehydes. 3. Re-evaluate Stoichiometry: If minor oxidation is suspected and the reaction must proceed, consider increasing the stoichiometry of the indole aldehyde by 10-15%. |
| Appearance of a new, more polar spot on TLC | This is a classic sign of the aldehyde (-CHO) oxidizing to the more polar carboxylic acid (-COOH). | 1. Co-spotting: On a TLC plate, co-spot your current material with a sample from a freshly opened bottle. If a new, lower Rf spot is present in your material, oxidation is highly likely. 2. Purification: If the material is valuable, it may be possible to purify it via column chromatography to remove the carboxylic acid impurity before use. |
| Compound has darkened significantly or become sticky | This indicates significant degradation, possibly through polymerization, oxidation, or reaction with absorbed moisture. | 1. Discard the Reagent: A significant change in physical appearance is a strong indicator that the compound's integrity is compromised. It is highly recommended to discard the reagent and use a fresh, verified lot.[6] 2. Review Storage Protocol: Conduct a thorough review of your lab's storage procedures. Ensure desiccators are charged, inert gas sources are pure, and freezers are maintaining the correct temperature. |
Section 3: Protocols & Best Practices
Adhering to standardized protocols is the best way to ensure the long-term stability of your reagents.
Protocol 1: Aliquoting and Storing Solid Compound
-
Preparation: Move the main container of this compound and several smaller, tared amber vials into an inert atmosphere glovebox or a glove bag.
-
Equilibration: Allow the main container to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid.[3]
-
Dispensing: In the inert atmosphere, carefully dispense the desired amount of the solid into the smaller vials.
-
Inerting: Backfill each vial with dry argon or nitrogen gas before tightly sealing the cap.
-
Sealing: For extra protection, wrap the cap and neck of the vial with Parafilm®.
-
Labeling: Clearly label each aliquot with the compound name, lot number, date, and concentration (if a solution).
-
Storage: Place the main container and the aliquots into the appropriate storage location (-20°C or -80°C freezer).
Data Summary: Recommended Storage Conditions
| Form | Solvent | Storage Temperature | Atmosphere | Typical Stability | Citation(s) |
| Solid (Long-Term) | N/A | -20°C | Inert (Ar or N₂) | > 1 year | [1][2] |
| Solid (Short-Term) | N/A | 2-8°C | Dry / Desiccated | < 1 month | [5] |
| Stock Solution | Anhydrous DMSO | -80°C | Inert (Ar or N₂) | ~6 months | [1] |
| Stock Solution | Anhydrous DMSO | -20°C | Inert (Ar or N₂) | ~1 month | [1] |
Section 4: Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting experimental issues that may be related to the stability of this compound.
Caption: Troubleshooting workflow for issues related to compound stability.
References
Sources
Technical Support Center: Column Chromatography Methods for Purifying Indole-3-Carbaldehyde Derivatives
Welcome to the Technical Support Center for the purification of indole-3-carbaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in column chromatography for this important class of compounds. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your purification strategies are both effective and robust.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying indole-3-carbaldehyde derivatives?
A1: Silica gel is the most frequently employed stationary phase for the column chromatography of indole-3-carbaldehyde and its derivatives.[1][2] Its polar nature allows for effective separation based on the polarity of the compounds. For specific applications, particularly with compounds sensitive to the acidic nature of silica, deactivated silica gel or alternative stationary phases like alumina may be considered.[3]
Q2: How do I select an appropriate mobile phase for my separation?
A2: Mobile phase selection is critical and should always be guided by preliminary Thin-Layer Chromatography (TLC) analysis.[4][5] A good starting point for many indole-3-carbaldehyde derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[4][6] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired compound on the TLC plate, as this often translates to good separation on a column.[7] For more polar derivatives, solvent systems like chloroform/methanol may be necessary.[2]
Q3: My indole-3-carbaldehyde derivative appears to be degrading on the silica gel column. What can I do?
A3: Indole derivatives can be sensitive to the acidic nature of silica gel, and the aldehyde group is susceptible to oxidation.[3][6] If you suspect degradation, you can perform a simple stability test by spotting your compound on a TLC plate, letting it sit for a period, and then eluting it to see if new spots appear.[3] To mitigate degradation, consider using deactivated silica gel, which is less acidic. Alternatively, adding a small amount of a neutralizer like triethylamine (e.g., 1%) to the mobile phase can help, especially for polar indole aldehydes.[6]
Q4: Should I use isocratic or gradient elution for my purification?
A4: The choice between isocratic and gradient elution depends on the complexity of your sample mixture.[8][9]
-
Isocratic elution , where the solvent composition remains constant, is simpler and suitable for separating compounds with similar polarities.[10][11][12]
-
Gradient elution , where the polarity of the mobile phase is gradually increased during the separation, is more effective for complex mixtures containing compounds with a wide range of polarities.[8][9][10] It often leads to sharper peaks and reduced analysis time for strongly retained compounds.[8][10]
Q5: What are some common impurities I might encounter?
A5: Impurities can originate from starting materials, reaction byproducts, or degradation.[6] For instance, if using a Vilsmeier-Haack reaction for synthesis, unreacted indole and residual dimethylformamide (DMF) are common impurities.[1] Over-formylated or condensation products can also be present.[6] Oxidation of the aldehyde group to the corresponding carboxylic acid is a frequent degradation pathway.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of indole-3-carbaldehyde derivatives.
Problem 1: Poor Separation (Overlapping Bands)
| Possible Cause | Underlying Rationale & Solution |
| Inappropriate Mobile Phase | The polarity of the eluent is not optimized to differentiate between your product and impurities. Solution: Meticulously optimize the solvent system using TLC.[4] Test various ratios of non-polar and polar solvents to achieve the best possible separation between the spot of your desired compound and any impurity spots. |
| Improper Column Packing | Air bubbles, cracks, or an uneven silica gel bed create channels, leading to a non-uniform flow of the mobile phase and resulting in band broadening and poor separation. Solution: Pack the column using a slurry method to ensure a homogenous and densely packed bed. Gently tap the column during packing to dislodge any air bubbles. Ensure the silica gel bed remains covered with the mobile phase at all times to prevent cracking.[4] |
| Column Overloading | Exceeding the separation capacity of the column leads to broad, overlapping bands. The stationary phase becomes saturated, and proper partitioning of the components between the stationary and mobile phases cannot occur. Solution: Use an appropriate ratio of silica gel to your crude sample. A general guideline is a 20:1 to 50:1 weight ratio of silica gel to the sample.[4] For difficult separations, a higher ratio may be necessary. |
Problem 2: Product Co-elutes with an Impurity
| Possible Cause | Underlying Rationale & Solution |
| Very Similar Polarity | The impurity and your product have nearly identical affinities for the stationary and mobile phases, making separation challenging with the current system. Solution: Try a different solvent system. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation. If a good separation is still not achieved, consider a different stationary phase, such as alumina or a bonded-phase silica gel. |
| Isocratic Elution is Insufficient | For complex mixtures, an isocratic system may not have the resolving power to separate all components effectively. Solution: Employ a gradient elution. Start with a less polar solvent system to elute the non-polar impurities, and then gradually increase the polarity to elute your compound, leaving the more polar impurities behind on the column.[10] A step gradient, with a series of isocratic steps of increasing polarity, can also be very effective.[10] |
Problem 3: Low or No Product Recovery
| Possible Cause | Underlying Rationale & Solution |
| Product is Stuck on the Column | The mobile phase is not polar enough to overcome the strong interaction between your compound and the silica gel. Solution: Gradually increase the polarity of your mobile phase. If you are running an isocratic system, you can switch to a more polar solvent mixture. For a gradient system, extend the gradient to a higher percentage of the polar solvent. |
| Compound Degradation | As mentioned in the FAQs, the acidic nature of silica gel can cause degradation of sensitive indole derivatives.[3] Solution: Test for stability on a TLC plate.[3] If degradation is confirmed, use deactivated silica gel or add a small amount of a base like triethylamine to the eluent.[6] Running the column more quickly (flash chromatography) can also minimize the time your compound is in contact with the silica. |
| Product is Very Dilute | The collected fractions may contain your product, but at a concentration too low to be detected by TLC. Solution: Combine several fractions that you suspect contain your product and concentrate them on a rotary evaporator before running a TLC analysis.[3] |
Experimental Protocols & Data
Protocol 1: TLC Optimization of Mobile Phase
-
Dissolve a small amount of your crude indole-3-carbaldehyde derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
On a silica gel TLC plate, use a capillary tube to spot the dissolved sample.
-
Prepare a developing chamber with a filter paper wick and a shallow pool of your chosen mobile phase (e.g., 80:20 Hexanes:Ethyl Acetate).
-
Place the TLC plate in the chamber, ensuring the solvent level is below the spot, and cover it.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp.
-
Calculate the Rf value (distance traveled by spot / distance traveled by solvent front). Adjust the solvent ratio to achieve an Rf of ~0.2-0.3 for your target compound.
Table 1: Recommended Starting Solvent Systems for Column Chromatography of Indole Derivatives
| Compound Type | Stationary Phase | Recommended Mobile Phase System | Reference |
| Indole-2-carboxaldehyde | Silica Gel | 80:20 Hexanes:Ethyl Acetate | [1] |
| Indole-3-carboxaldehyde Derivatives | Silica Gel | 85:15 Chloroform:Methanol | [2] |
| General Indole Aldehydes | Silica Gel | Hexane / Ethyl Acetate | [6] |
| Polar Indole Aldehydes | Silica Gel | Ethyl Acetate / Methanol (with 1% Triethylamine if needed) | [6] |
Protocol 2: Slurry Packing a Chromatography Column
-
Secure a glass column vertically with a clamp. Ensure the stopcock is closed.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in your initial, least polar mobile phase. The consistency should be like a milkshake, not too thick.
-
Pour the slurry into the column in one continuous motion.
-
Gently tap the side of the column to dislodge air bubbles and encourage even packing.
-
Open the stopcock to drain some of the solvent, but never let the solvent level drop below the top of the silica gel bed.
-
Add a protective layer of sand on top of the packed silica gel.
-
Drain the solvent until it is level with the top of the sand layer before loading your sample.
Visualizations
Troubleshooting Decision Tree
Caption: Troubleshooting flowchart for column chromatography.
General Purification Workflow
Caption: General workflow for purification by column chromatography.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Indole-2- and -3-Carboxaldehydes.
- BenchChem. (n.d.). Technical Support Center: Purification of Crude Indole-3-Carboxaldehyde.
- Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
- SIELC Technologies. (n.d.). Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column.
- Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
- SIELC Technologies. (n.d.). Separation of 1H-Indole-3-carboxaldehyde on Newcrom R1 HPLC column.
- BenchChem. (n.d.). Purification techniques for indole aldehydes.
- Palladino, P., et al. (2024). A colorimetric assay for the detection of indole-3-carbaldehyde in foods. Food Chemistry Advances.
- Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?
- Kianshardanesh.com. (n.d.). Comparison of Isocratic and Gradient Elution.
- PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
- Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography.
- Chuttani, K., et al. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 42(11-12), 1343-1350.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Small Scale Flash Column.
- Chemistry LibreTexts. (2019, June 5). Chromatography Columns.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Chromatography [chem.rochester.edu]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. biotage.com [biotage.com]
- 11. Comparison of Isocratic and Gradient Elution [kianshardanesh.com]
- 12. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
Technical Support Center: Preventing N-Formylation Side Reactions in Indole Synthesis
Welcome to the technical support center for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering or wish to prevent the common side reaction of N-formylation during their synthetic routes. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Understanding the Problem: The Indole N-H and Unwanted Formylation
The indole nucleus is a cornerstone in medicinal chemistry, but its synthesis can be fraught with challenges. One of the most persistent side reactions is the formylation of the indole nitrogen (N-formylation). The N-H proton of the indole ring is weakly acidic, and the nitrogen itself is nucleophilic, making it susceptible to reaction with various formylating agents that may be present or generated in situ during the course of a reaction.
This unwanted N-formylation can lead to a mixture of products, reduce the yield of the desired C-functionalized indole, and complicate purification processes. Understanding the source of the formyl group and the reaction conditions that favor this side reaction is the first step toward its prevention.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of formyl groups in indole synthesis?
A1: N-formylation can arise from several common reagents and solvents used in organic synthesis. It's crucial to be aware of these potential sources:
-
Dimethylformamide (DMF): Often used as a solvent, DMF can be a source of a formyl group, especially under acidic conditions or in the presence of reagents like phosphorus oxychloride (POCl₃) which can generate the Vilsmeier reagent in situ.[1][2][3]
-
Formic Acid: Used as a reagent or a solvent, formic acid can directly N-formylate indoles, particularly at elevated temperatures.[2][4][5]
-
Vilsmeier-Haack Reaction Conditions: The Vilsmeier reagent, typically generated from DMF and POCl₃, is a potent formylating agent. While intended for C3-formylation of indoles, it can also lead to N-formylation, especially with substituted indoles.[1][6][7]
-
Duff Reaction Conditions: The Duff reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. While primarily targeting C-formylation, N-formylation can occur as a side reaction.[1][8][9]
-
Other Formylating Agents: Reagents like chloroform in the Reimer-Tiemann reaction can also lead to formylation.[2]
Q2: In which common indole syntheses is N-formylation a prevalent side reaction?
A2: While N-formylation can occur in many contexts, it is particularly noteworthy in reactions that either use formylating agents or are conducted under conditions that can generate them. For instance:
-
Fischer Indole Synthesis: While the classic Fischer synthesis doesn't inherently use a formylating agent, the acidic conditions and high temperatures can promote side reactions if impurities or certain solvents are present.[10][11][12]
-
Bischler-Möhlau Indole Synthesis: The harsh acidic conditions and high temperatures characteristic of this synthesis can lead to various side reactions, and the presence of any potential formyl source could result in N-formylation.[13][14][15]
-
Vilsmeier-Haack formylation of substituted indoles: When aiming for C3-formylation, N-formylation can be a competing reaction, especially with certain substitution patterns on the indole ring.[1][6]
Q3: How do I detect if N-formylation has occurred in my reaction?
A3: Several analytical techniques can be employed to identify the presence of an N-formyl indole:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for a characteristic singlet for the formyl proton (-CHO) typically downfield, often between 8.5 and 9.5 ppm. The N-H proton signal of the unformylated indole will be absent.
-
¹³C NMR: A signal for the carbonyl carbon of the formyl group will appear in the range of 160-170 ppm.
-
-
Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretching band will be present, typically around 1680-1720 cm⁻¹.
-
Mass Spectrometry (MS): The molecular weight of the product will be 28 units higher than the starting indole (due to the addition of a CHO group and loss of H).
Q4: What is the general strategy to prevent N-formylation?
A4: The most effective strategy is to protect the indole nitrogen with a suitable protecting group before carrying out the synthesis or functionalization step that is prone to N-formylation. The choice of protecting group is critical and depends on the subsequent reaction conditions it needs to withstand and the ease of its removal.[16][17][18]
Troubleshooting Guides
Issue: Unexpected N-formylation observed in my reaction.
This guide will walk you through a systematic approach to identify the source of the formylation and implement a solution.
Step 1: Identify the Potential Formylating Agent
Review your reaction protocol meticulously. Consider the following questions:
-
Are you using DMF, formic acid, or any other known formylating agent as a solvent or reagent?[2][3][4]
-
Are you employing conditions known to generate a formylating species (e.g., Vilsmeier-Haack or Duff reaction conditions)?[1][6][8]
-
Could there be impurities in your starting materials or solvents?
Step 2: Choose a Prevention Strategy
Based on your analysis, select one of the following strategies:
-
Strategy A: Solvent/Reagent Substitution: If a solvent like DMF is the likely culprit and is not essential for the reaction, consider replacing it with a non-formylating solvent (e.g., dioxane, toluene, acetonitrile).
-
Strategy B: Introduction of a Nitrogen Protecting Group: This is the most robust solution. Protecting the indole nitrogen will prevent its reaction with electrophilic formylating agents.
Workflow for Implementing Nitrogen Protection:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Formylation - Wikipedia [en.wikipedia.org]
- 3. A copper(ii)-catalyzed annulative formylation of o-alkynylanilines with DMF: a single-step strategy for 3-formyl indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Duff reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. testbook.com [testbook.com]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 15. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Scale-Up of 6-Bromo-5-chloro-1H-indole-3-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-5-chloro-1H-indole-3-carbaldehyde. We will explore the prevalent synthetic methodology, address common experimental challenges through a troubleshooting guide, and provide critical considerations for scaling the process from the laboratory bench to larger-scale production.
Section 1: Synthesis Overview: The Vilsmeier-Haack Reaction
The formylation of the electron-rich 6-Bromo-5-chloro-1H-indole at the C3 position is most effectively achieved via the Vilsmeier-Haack reaction.[1][2] This reaction employs a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3][4] The Vilsmeier reagent is a weaker electrophile than those used in Friedel-Crafts acylations, making it highly suitable and regioselective for activated aromatic systems like indoles.[3]
Reaction Mechanism
The process involves two primary stages:
-
Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4]
-
Electrophilic Aromatic Substitution: The electron-rich indole attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. This intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.[2]
Section 3: Scale-Up Considerations
Transitioning the synthesis of this compound from the lab bench to a pilot plant or manufacturing scale introduces new challenges primarily related to physical processes like heat and mass transfer.
Q1: The formation of the Vilsmeier reagent is highly exothermic. How can this be managed safely at a larger scale?
A1: Managing the exotherm is the most critical safety and process control parameter during scale-up. The surface-area-to-volume ratio decreases significantly as the reactor size increases, making heat dissipation less efficient.
-
Engineered Controls: Use a jacketed reactor with an efficient heat transfer fluid and a powerful cooling system. Ensure the reactor is equipped with temperature probes to monitor the internal batch temperature in real-time.
-
Procedural Controls: The addition of POCl₃ to DMF must be done slowly and sub-surface to prevent splashing and localized overheating. The rate of addition should be dictated by the cooling capacity of the reactor, maintaining the batch temperature within a safe, pre-defined range (e.g., 0-10 °C).
-
Reverse Addition: In some scaled processes, DMF is added slowly to POCl₃. While this can help control the exotherm, it must be carefully evaluated for safety and impact on reagent stability for your specific process.
Q2: How does mixing impact the reaction at scale, and what type of equipment is recommended?
A2: Inefficient mixing can lead to localized hot spots, poor reagent distribution, and an increase in byproduct formation.
-
Impact of Poor Mixing: On a large scale, adding reagents without proper agitation can create zones of high concentration. This can accelerate side reactions, such as the formation of bis(indolyl)methane, and poses a safety risk due to potential runaway reactions.
-
Equipment Recommendations: An overhead stirrer with a properly designed impeller (e.g., a pitched-blade turbine or anchor stirrer) is essential to ensure homogeneity throughout the batch. The stirrer speed should be sufficient to create a vortex that indicates good surface mixing and bulk fluid movement. Baffles within the reactor can also improve mixing efficiency by preventing the entire batch from swirling as one body.
Q3: Are there changes to the work-up and product isolation procedures needed for large batches?
A3: Yes, lab-scale work-up procedures often do not scale linearly.
-
Quenching: Pouring a large volume of a reactive mixture into water is not feasible or safe. Instead, the reaction mixture should be transferred slowly into a separate, well-stirred quench vessel containing a cold aqueous base. Alternatively, the quench solution can be slowly added to the reaction vessel, but this requires excellent cooling capacity to manage the heat from both the quench and any remaining reaction.
-
Isolation: Filtration of large quantities of solid product requires appropriate equipment like a Nutsche filter or a centrifuge. Simple Büchner funnel filtration becomes impractical.
-
Purification: Recrystallization is a common purification method. [5]At scale, this requires large, jacketed vessels for controlled heating and cooling to manage crystal size and purity. Solvent selection becomes critical, balancing solubility, recovery, and safety. Column chromatography is generally not viable for large-scale purification due to cost and solvent consumption, making recrystallization or slurry washes the preferred methods. [6]
Parameter Lab-Scale (1-10 g) Scale-Up (>1 kg) Rationale & Justification Reagent Addition Manual addition via syringe or dropping funnel. Metering pump with controlled addition rate. Ensures consistent, slow addition to manage exotherm and maintain temperature control, which is critical for safety and minimizing side reactions. [7] Temperature Control Ice/water bath. Jacketed reactor with automated cooling loop. The decreased surface-area-to-volume ratio at scale necessitates active and powerful cooling to dissipate heat effectively. Mixing Magnetic stir bar. Overhead mechanical stirrer with baffles. Ensures batch homogeneity, preventing localized concentration gradients and hot spots that can lead to runaway reactions and byproduct formation. Work-up/Quench Pouring mixture into ice/base. Slow transfer of reaction mass to a quench vessel. Safely controls the quenching exotherm and gas evolution. Avoids potential splashing of corrosive materials. [5] Product Isolation Vacuum filtration (Büchner funnel). Centrifuge or Nutsche filter-dryer. Provides efficient and safe solid-liquid separation for large quantities of material. | Safety | Fume hood. | Process containment, dedicated scrubber for off-gases. | POCl₃ reacts with moisture to produce HCl gas. [8]A scrubber is required at scale to neutralize toxic and corrosive off-gases. |
Section 4: Experimental Protocol (Lab Scale)
Disclaimer: This protocol is a general guideline. All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves. [9] Materials:
-
6-Bromo-5-chloro-1H-indole [10]* Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.5 eq.). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30-60 minutes. [5]2. Reaction: Dissolve 6-Bromo-5-chloro-1H-indole (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction's progress using TLC (e.g., with a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-6 hours.
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and saturated NaHCO₃ solution. Slowly and carefully pour the reaction mixture into the ice/bicarbonate slurry. A precipitate should form.
-
Isolation: Stir the slurry for 30-60 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound. Dry the final product under vacuum.
References
[11]BenchChem. (n.d.). Technical Support Center: Vilsmeier-Haack Formylation of Indoles. Retrieved from BenchChem website. [12]National Oceanic and Atmospheric Administration. (n.d.). Phosphorus Oxychloride. CAMEO Chemicals. Retrieved from NOAA website. [3]Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Chemistry Steps website. [13]Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33. [14]Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(3), 1393-1407. Retrieved from PubMed Central. Sigma-Aldrich. (2025). Safety Data Sheet: Phosphorus Oxychloride. Retrieved from Sigma-Aldrich website. [8]Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Phosphorus oxychloride. Retrieved from CDC website. [15]BenchChem. (n.d.). Technical Support Center: Synthesis of 3H-Indole-2-carbaldehyde. Retrieved from BenchChem website. [5]Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Retrieved from Google Patents. [16]Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. r/OrganicChemistry. Retrieved from Reddit. [17]Wang, X., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. Organic Letters, 24(46), 8563–8568. [9]Thermo Fisher Scientific. (2025). Phosphorus(V) oxychloride - SAFETY DATA SHEET. Retrieved from Fisher Scientific website. [4]Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from Wikipedia. [18]Dangi, R., et al. (2021). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. Journal of Faculty of Pharmacy of Ankara University, 45(3), 615-630. [19]Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from Organic Syntheses website. [20]Acros Organics. (2025). Phosphorus oxychloride - SAFETY DATA SHEET. Retrieved from Fisher Scientific website. [21]Chem-Impex. (n.d.). 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol. Retrieved from Chem-Impex website. [1]Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 26868-26900. [2]Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Organic Chemistry Portal website. [7]BenchChem. (n.d.). Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones. Retrieved from BenchChem website. [22]Reddit. (2023). Vilsmeier-Haack formilation help. r/OrganicChemistry. Retrieved from Reddit. [6]Patel, P. B., & Patel, K. C. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(3), 1095-1100. [10]National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53404460, 6-Bromo-5-chloro-1H-indole. Retrieved from PubChem. [23]Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from Organic Chemistry Portal website. [24]Sigma-Aldrich. (n.d.). 5-Bromo-6-chloro-1H-indole. Retrieved from Sigma-Aldrich website. [25]National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733803, 5-Bromo-6-chloro-1H-indol-3-yl hexopyranoside. Retrieved from PubChem. [26]Sonawane, P. R., & Sonawane, S. A. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Chemical Sciences and Applications, 2(3), 126-135. [27]El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. [28]Organic Syntheses. (n.d.). indole-3-carbonitrile. Retrieved from Organic Syntheses website. Sigma-Aldrich. (n.d.). 6-Bromoindole-3-carboxaldehyde. Retrieved from Sigma-Aldrich website. [29]Raj, R., & Siddiqui, Z. N. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(11), 6066-6091. [30]Steffan, R. J., et al. (2004). Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline. Journal of Chemical Education, 81(12), 1792.
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- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
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- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
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- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride [cdc.gov]
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- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 14. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
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- 30. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to the NMR Spectroscopic Characterization of 6-Bromo-5-chloro-1H-indole-3-carbaldehyde: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Substituted indoles, a privileged scaffold in numerous pharmacologically active agents, often present nuanced characterization challenges. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 6-Bromo-5-chloro-1H-indole-3-carbaldehyde. In the absence of a publicly available, dedicated spectrum for this specific molecule, we will employ a comparative approach, leveraging empirical data from closely related halogenated indole-3-carbaldehydes to predict and interpret its spectral characteristics. This methodology not only offers a robust framework for the characterization of this target molecule but also serves as a practical guide to understanding substituent effects in the NMR spectra of complex indole systems.
The Foundational Role of NMR in Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules.[1] The chemical shift (δ) of each nucleus is exquisitely sensitive to its local electronic environment, which is modulated by factors such as hybridization, and the inductive and resonance effects of substituents.[1] In the case of this compound, the presence of two different halogen atoms on the benzene portion of the indole ring, in addition to the electron-withdrawing aldehyde group on the pyrrole ring, creates a distinct electronic landscape. Understanding how each of these functional groups influences the chemical shifts of the surrounding protons and carbons is key to a definitive structural assignment.
Predicted ¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of an indole-3-carbaldehyde is characterized by distinct signals for the N-H proton, the aldehyde proton, and the aromatic protons on both the pyrrole and benzene rings. The substitution pattern of our target molecule will result in a spectrum where each proton is a singlet, simplifying the analysis of coupling constants but placing greater emphasis on the precise chemical shifts for assignment.
A standard protocol for sample preparation is crucial for obtaining high-quality NMR data.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts of labile protons like N-H.[2] DMSO-d₆ is often preferred for indole derivatives as it can lead to sharper N-H signals.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion.
-
Data Acquisition: Record the ¹H NMR spectrum using standard acquisition parameters.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. The spectrum should be phased and baseline corrected. Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).[3]
To predict the chemical shifts for this compound, we will analyze the experimentally determined values for structurally similar compounds.
Table 1: Comparative ¹H NMR Chemical Shift Data (δ, ppm) of Halogenated Indole-3-carbaldehydes in DMSO-d₆.
| Proton | 5-Chloro-1H-indole-3-carbaldehyde[4] | 6-Bromo-1H-indole-3-carbaldehyde[5] | 6-Chloro-5-iodo-1H-indole-3-carbaldehyde[3] | Predicted: this compound |
| CHO | ~9.90 (s) | 9.91 (s) | 9.91 (s) | ~9.91 (s) |
| H-2 | ~8.45 (d) | 8.31 (d) | 8.35 (s) | ~8.40 (s) |
| H-4 | ~7.89 (d) | 8.00 (d) | 8.61 (s) | ~8.15 (s) |
| H-7 | ~7.52 (d) | 7.69 (d) | 7.76 (s) | ~7.80 (s) |
| N-H | ~12.4 (br s) | 12.20 (s) | 12.29 (s) | ~12.35 (br s) |
Note: 's' denotes singlet, 'd' denotes doublet, and 'br s' denotes broad singlet.
Interpretation and Causality:
-
Aldehyde Proton (CHO): This proton consistently appears around δ 9.91 ppm, largely unaffected by the halogen substitution on the distant benzene ring. Its downfield shift is due to the strong deshielding effect of the carbonyl group.
-
H-2 Proton: Located on the electron-rich pyrrole ring, the H-2 proton's chemical shift is influenced by the aldehyde group at C-3. In our predicted spectrum, it is expected to be a singlet around δ 8.40 ppm.
-
H-4 and H-7 Protons: These are the two remaining protons on the benzene ring. The electron-withdrawing nature of both the chlorine at C-5 and the bromine at C-6 will deshield both H-4 and H-7, shifting them downfield. Based on the data for 6-chloro-5-iodo-1H-indole-3-carbaldehyde, where H-4 is significantly downfield (δ 8.61 ppm), we can predict a similar significant downfield shift for H-4 in our target molecule to around δ 8.15 ppm. H-7 will also be deshielded and is predicted to appear around δ 7.80 ppm. Both will be singlets due to the absence of adjacent protons for coupling.
-
N-H Proton: The indole N-H proton is typically observed as a broad singlet at a very downfield chemical shift, often above δ 12.0 ppm in DMSO-d₆.[6] Its exact position is sensitive to solvent and concentration. We predict a chemical shift of around δ 12.35 ppm.
Caption: A generalized workflow for NMR sample analysis.
Conclusion
The structural characterization of multi-substituted indoles like this compound by NMR spectroscopy relies on a detailed understanding of substituent effects. By systematically comparing the NMR data of closely related, simpler halogenated indole-3-carbaldehydes, we can confidently predict the ¹H and ¹³C chemical shifts for our target molecule. This comparative guide provides researchers with a robust framework for the interpretation of NMR spectra of novel halogenated indoles, ensuring the scientific integrity of their structural assignments. The provided protocols and analysis serve as a valuable resource for professionals in the field of organic synthesis and drug discovery.
References
- Regioselective C5−H Direct Iodination of Indoles. Supporting Information. (n.d.).
-
Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. SyncSci Publishing. (2025). Retrieved from [Link]
-
Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. ResearchGate. (2020). Retrieved from [Link]
-
How does solvent choice effect chemical shift in NMR experiments? Reddit. (2022). Retrieved from [Link]
Sources
The Analytical Triad: A Comparative Guide to the Mass Spectrometric Analysis of 6-Bromo-5-chloro-1H-indole-3-carbaldehyde
In the landscape of drug discovery and development, the meticulous characterization of novel chemical entities is paramount. Intermediates such as 6-Bromo-5-chloro-1H-indole-3-carbaldehyde, a halogenated indole derivative, serve as critical building blocks for complex therapeutic agents. The unique substitution pattern of this molecule, featuring both bromine and chlorine, presents a distinct analytical challenge that demands a multi-faceted approach for unambiguous identification, purity assessment, and structural elucidation. This guide provides an in-depth comparison of mass spectrometry (MS) with other principal analytical techniques, offering field-proven insights and experimental protocols to empower researchers in their analytical workflows.
Part 1: The Cornerstone of Analysis: High-Resolution Mass Spectrometry
Mass spectrometry stands as the primary tool for the initial characterization of newly synthesized molecules like this compound due to its unparalleled sensitivity and ability to provide definitive molecular weight information. The presence of two different halogen atoms, bromine (isotopes 79Br and 81Br with ~50.5% and ~49.5% abundance, respectively) and chlorine (isotopes 35Cl and 37Cl with ~75.8% and ~24.2% abundance, respectively), creates a highly characteristic isotopic pattern in the mass spectrum, which acts as a powerful confirmation of the elemental composition.
Expertise in Action: Ionization Source Selection
The choice of ionization source is a critical decision that dictates the quality and nature of the mass spectrum. For this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options, with the selection depending on the specific analytical goal.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules and is particularly well-suited for generating intact protonated molecules [M+H]+ or deprotonated molecules [M-H]-.[1] Given the presence of the polar aldehyde group and the N-H moiety of the indole ring, this compound is expected to ionize efficiently in ESI. This technique is preferred when the primary objective is to obtain a clear molecular ion peak with minimal fragmentation, which is crucial for accurate mass determination and formula confirmation.[2]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally used for less polar and more volatile compounds that are thermally stable.[3] While this compound has polar functional groups, APCI can still be a valuable tool, especially when coupled with normal-phase chromatography. It often produces singly charged ions and can sometimes provide complementary fragmentation information to ESI.[3]
For the purpose of this guide, we will focus on ESI due to its broad applicability and the anticipated polarity of the analyte.
Experimental Protocol: High-Resolution LC-MS (ESI+)
-
Sample Preparation:
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Prepare a working solution of 1 µg/mL by diluting the stock solution with the mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-500.
-
Expected Mass Spectrum and Fragmentation
The molecular formula of this compound is C9H5BrClNO. The expected monoisotopic mass of the protonated molecule [M+H]+ is approximately 257.9261 Da. The most crucial aspect of the mass spectrum will be the isotopic pattern of the molecular ion cluster. Due to the presence of bromine and chlorine, a characteristic pattern of peaks will be observed at M, M+2, and M+4, with their relative intensities dictated by the natural abundance of the isotopes.
Predicted Isotopic Pattern for [C9H5BrClNO+H]+:
| m/z (approx.) | Isotope Combination | Relative Abundance |
| 257.9 | 79Br, 35Cl | 100% |
| 259.9 | 81Br, 35Cl / 79Br, 37Cl | ~129% |
| 261.9 | 81Br, 37Cl | ~31% |
This table presents a simplified prediction. Actual abundances will be a composite of these major isotopes.
Proposed Fragmentation Pathway:
Upon collision-induced dissociation (CID) in an MS/MS experiment, the protonated molecule is expected to undergo characteristic fragmentations. The indole ring is relatively stable, with initial fragmentation likely involving the loss of the aldehyde group.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Part 2: A Comparative Analysis with Orthogonal Techniques
While mass spectrometry provides invaluable information, a comprehensive characterization relies on orthogonal analytical techniques that provide complementary data. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable in this regard.
High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
HPLC is the gold standard for assessing the purity of a compound and for quantitative analysis. When coupled with a UV detector, it allows for the separation of the target compound from starting materials, by-products, and other impurities.
-
Sample Preparation:
-
Prepare a sample solution of approximately 0.5 mg/mL in methanol or acetonitrile.
-
Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at multiple wavelengths, including 254 nm and the compound's absorption maximum (λmax), which for indole-3-carbaldehydes is typically around 290-310 nm.
-
Injection Volume: 10 µL.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Architect
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules.[4] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule, allowing for the confirmation of the connectivity and substitution pattern.
Based on data from structurally similar compounds, such as 6-bromo-5-iodo-1H-indole-3-carbaldehyde and 6-chloro-5-iodo-1H-indole-3-carbaldehyde, we can predict the approximate chemical shifts for our target molecule in DMSO-d₆.[5]
Predicted ¹H NMR (400 MHz, DMSO-d₆):
-
~12.3 ppm (s, 1H): Indole N-H proton.
-
~9.9 ppm (s, 1H): Aldehyde C-H proton.
-
~8.4-8.6 ppm (s, 1H): H-4 or H-7 proton.
-
~8.3 ppm (s, 1H): H-2 proton.
-
~7.8-7.9 ppm (s, 1H): H-7 or H-4 proton.
Predicted ¹³C NMR (101 MHz, DMSO-d₆):
-
~185 ppm: Aldehyde C=O.
-
~139 ppm: C-2.
-
~137 ppm: C-7a.
-
~131 ppm: C-3.
-
~125 ppm: C-4.
-
~122 ppm: C-6 (attached to Br).
-
~117 ppm: C-5 (attached to Cl).
-
~114 ppm: C-3a.
-
~113 ppm: C-7.
-
Sample Preparation:
-
Dissolve approximately 10-15 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR (standard single-pulse experiment).
-
¹³C NMR (proton-decoupled).
-
2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) for unambiguous assignment of all signals.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): A Conditional Alternative
GC-MS is a powerful technique for volatile and thermally stable compounds. For this compound, its applicability is conditional. The compound has a relatively high molecular weight and the potential for thermal degradation at the high temperatures of the GC inlet. However, if the compound is sufficiently volatile and stable, GC-MS can provide excellent separation and mass spectral data, often with more detailed fragmentation from electron ionization (EI) compared to the softer ESI technique. Derivatization may be required to increase volatility.[2]
Part 3: Integrated Analytical Workflow and Technique Comparison
An effective analytical strategy does not rely on a single technique but rather integrates the strengths of multiple orthogonal methods. The following workflow is recommended for the comprehensive characterization of this compound.
Caption: Recommended integrated workflow for compound characterization.
Comparative Data Summary
The following table provides a direct comparison of the primary analytical techniques discussed.
| Feature | Mass Spectrometry (LC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (NMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Use | Molecular Weight & Formula | Purity & Quantification | Structure Elucidation | Analysis of Volatile Compounds |
| Sensitivity | Very High (pg-fg) | Moderate (ng-µg) | Low (mg) | High (pg-ng) |
| Specificity | Very High (with HRMS) | Moderate | Very High | Very High |
| Structural Info | Connectivity (MS/MS) | None | Detailed 3D Structure | Connectivity (EI fragments) |
| Sample Req. | Low | Low | High | Low (must be volatile) |
| Throughput | High | High | Low | High |
| Key Advantage | Definitive MW, Isotopic Pattern | Robustness, Quantitation | Unambiguous Structure ID | Excellent for Volatiles |
| Limitation | Isomer differentiation difficult | Limited structural info | Low sensitivity | Requires thermal stability |
Conclusion
The analysis of this compound exemplifies the necessity of a synergistic analytical approach in modern chemical research. While high-resolution mass spectrometry provides the initial, definitive confirmation of molecular weight and elemental composition through its characteristic isotopic signature, it is the thoughtful integration with HPLC for purity assessment and NMR for unambiguous structural elucidation that provides a complete and trustworthy characterization. Each technique, when applied with an understanding of its inherent strengths and limitations, contributes a critical piece of the analytical puzzle, ensuring the integrity and quality of molecules destined for the complex journey of drug development.
References
- Regioselective C5−H Direct Iodination of Indoles. (n.d.).
-
Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link].
-
Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link].
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. (n.d.). Retrieved January 19, 2026, from a relevant medicinal chemistry journal.
-
Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. (2015). Retrieved January 19, 2026, from [Link].
- Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). Retrieved January 19, 2026, from a relevant analytical chemistry resource.
-
6-Bromoindole-3-carbaldehyde | C9H6BrNO | CID 2794830. PubChem. (n.d.). Retrieved January 19, 2026, from [Link].
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved January 19, 2026, from a relevant organic chemistry journal.
-
Atmospheric-pressure chemical ionization. Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link].
Sources
A Researcher's Guide to FT-IR Spectrum Interpretation for Substituted Indole-3-carbaldehydes
For researchers in medicinal chemistry and materials science, the indole-3-carbaldehyde scaffold is a cornerstone for innovation. Its versatile structure allows for a myriad of substitutions, leading to compounds with diverse biological and photophysical properties. As such, rapid and reliable characterization is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy offers a powerful, non-destructive first pass to confirm the successful synthesis and substitution of these valuable molecules. This guide provides an in-depth comparison of the FT-IR spectral features of substituted indole-3-carbaldehydes, grounded in experimental data and mechanistic principles, to empower you to interpret your spectra with confidence.
The Fundamental Vibrational Landscape of Indole-3-carbaldehyde
Before delving into the effects of substituents, it is crucial to understand the foundational FT-IR spectrum of the parent indole-3-carbaldehyde molecule. The spectrum is dominated by several key vibrational modes originating from its distinct functional groups.
A typical FT-IR spectrum of unsubstituted indole shows a characteristic N-H stretching vibration band around 3406 cm⁻¹[1]. The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ range[2][3]. The aromatic C=C stretching vibrations typically appear as a series of peaks in the 1600-1450 cm⁻¹ region[4].
For indole-3-carbaldehyde, the introduction of the aldehyde group at the C3 position introduces a strong carbonyl (C=O) stretching band, which is highly sensitive to the electronic environment.
Decoding the Influence of Substituents on Key Vibrational Frequencies
The true analytical power of FT-IR spectroscopy shines when comparing the spectra of substituted analogues. The position and nature of a substituent on the indole ring can cause significant shifts in the characteristic absorption frequencies. These shifts are not random; they are governed by the interplay of inductive and resonance effects.
N-H Stretching Vibrations
The N-H stretching frequency in the indole ring is a sensitive probe of hydrogen bonding and the electronic nature of the pyrrole ring. In a non-hydrogen-bonding environment, a sharp N-H stretch is expected around 3400-3500 cm⁻¹[5]. However, in the solid state, intermolecular hydrogen bonding often broadens this peak and shifts it to a lower wavenumber.
Electron-withdrawing groups (EWGs) on the aromatic ring can decrease the electron density on the nitrogen atom, leading to a weaker N-H bond and a shift to a lower frequency. Conversely, electron-donating groups (EDGs) can increase the electron density on the nitrogen, strengthening the N-H bond and shifting the absorption to a higher frequency. For instance, in a series of indole-3-carbaldehyde semicarbazone derivatives, the N-H stretching vibrations were observed in the range of 3424-3185 cm⁻¹[6][7].
Carbonyl (C=O) Stretching Vibrations
The C=O stretching frequency of the aldehyde group is perhaps the most informative band in the spectrum of substituted indole-3-carbaldehydes. Its position is highly dependent on the electronic effects transmitted through the indole ring system.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halogens (-Cl, -Br) withdraw electron density from the indole ring. This withdrawal of electrons strengthens the C=O bond through a decrease in the contribution of the resonance structure where the carbonyl oxygen bears a negative charge. A stronger bond requires more energy to vibrate, resulting in a shift of the C=O stretching frequency to a higher wavenumber (a blueshift). For example, a 4-nitro-1H-indol-3-yl derivative exhibited a C=O stretch at 1675.96 cm⁻¹[6].
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups donate electron density to the indole ring. This increased electron density can be delocalized onto the carbonyl group, increasing the single-bond character of the C=O bond. A weaker bond requires less energy to vibrate, causing a shift of the C=O stretching frequency to a lower wavenumber (a redshift).
Conjugation with an aromatic ring generally lowers the C=O stretching frequency, typically observing it in the range of 1600-1682 cm⁻¹[8].
Aromatic C=C and C-H Vibrations
The aromatic C=C stretching vibrations, typically found in the 1600-1450 cm⁻¹ region, provide a fingerprint of the indole core[4]. While the shifts are generally less pronounced than that of the C=O stretch, changes in the substitution pattern can alter the number and relative intensities of these peaks. Aromatic C-H stretching is consistently observed just above 3000 cm⁻¹[3].
The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can be diagnostic of the substitution pattern on the benzene portion of the indole ring[3].
Comparative FT-IR Data for Substituted Indole-3-carbaldehydes
The following table summarizes experimentally observed FT-IR absorption frequencies for key functional groups in a variety of substituted indole-3-carbaldehyde derivatives, providing a practical reference for spectral interpretation.
| Substituent | Position | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | Reference |
| Unsubstituted | - | ~3301 | ~1601 | 1508, 1577 | [1][8] |
| 5-Bromo | 5 | 3424.33, 3185.67 | 1675.96 (as semicarbazone) | - | [6] |
| 5-Chloro | 5 | - | - | - | [6] |
| 5-Methoxy | 5 | - | - | - | [6] |
| 4-Nitro | 4 | 3424.33, 3185.67 | 1675.96 (as semicarbazone) | - | [6] |
| N-acylated | 1 | Absent | 1601.15 - 1663 | - | [8] |
| N-aryl amine conjugate | 1 | 3209 - 3256 | 1600 - 1682 | - | [8] |
Note: The C=O stretching frequencies for the semicarbazone derivatives are influenced by the additional C=N bond and amide-like structure.
Visualizing Structure-Spectrum Relationships
To better understand the key vibrational modes in substituted indole-3-carbaldehydes, the following diagram illustrates the principal bonds of interest.
Caption: Workflow for FT-IR analysis of substituted indole-3-carbaldehydes.
Conclusion
FT-IR spectroscopy is an indispensable tool for the rapid and effective characterization of substituted indole-3-carbaldehydes. By understanding the fundamental vibrational modes of the indole-3-carbaldehyde core and systematically analyzing the shifts induced by various substituents, researchers can gain valuable insights into the electronic structure of their synthesized compounds. This guide provides a framework for this analysis, integrating experimental data with mechanistic understanding to facilitate a more profound interpretation of your FT-IR spectra.
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The Halogen Effect: A Comparative Guide to the Biological Activity of Mono- vs. Di-halogenated Indole-3-carbaldehydes
In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged structure," a foundational framework for a multitude of biologically active compounds.[1][2] Its inherent versatility allows for extensive functionalization, with halogenation being a particularly effective strategy to modulate and enhance therapeutic properties.[2] This guide provides a comparative analysis of the biological activities of mono- and di-halogenated indole-3-carbaldehydes, offering insights for researchers, scientists, and drug development professionals. We will delve into their anticancer and antimicrobial potential, supported by experimental data and mechanistic explorations.
The Impact of Halogenation on Bioactivity: A Structural Perspective
Halogen atoms, through their unique electronic and steric properties, can significantly influence the pharmacokinetic and pharmacodynamic profile of a parent molecule. The introduction of one or more halogens to the indole ring can alter its lipophilicity, metabolic stability, and binding interactions with biological targets.[2] Structure-activity relationship (SAR) studies on various indole derivatives have consistently demonstrated that the position and number of halogen substituents are critical determinants of biological activity.[3][4]
Comparative Biological Activities
While direct head-to-head comparative studies on a wide range of mono- and di-halogenated indole-3-carbaldehydes are still emerging, a clear trend can be discerned from the broader class of halogenated indoles. Generally, di-halogenated derivatives exhibit enhanced potency compared to their mono-halogenated counterparts.[5][6]
Anticancer Activity
Indole-3-carbaldehyde derivatives have garnered significant attention for their potential as anticancer agents.[7][8] Halogenation has been shown to be a key factor in augmenting this activity. For instance, studies on various cancer cell lines have demonstrated that halogenated indole derivatives can induce apoptosis and inhibit cell proliferation.[9][10]
While specific IC50 values for a direct comparison of mono- vs. di-halogenated indole-3-carbaldehydes are not extensively documented in single studies, the general principle of enhanced activity with increased halogenation holds. For example, a study on indole-based sulfonohydrazide derivatives showed that a 4-chloro-substituted compound exhibited promising inhibition of both MCF-7 and MDA-MB-468 breast cancer cells.[10] Research on other halogenated indole alkaloids has also indicated that the presence of a bromine substituent at specific positions on the indole ring can be crucial for their cytotoxic effects.[11]
Table 1: Representative Anticancer Activity of Halogenated Indole Derivatives
| Compound Class | Halogenation | Cancer Cell Line | Activity Metric | Result | Reference |
| Indole-based Sulfonohydrazide | Mono-chloro | MCF-7 (Breast) | IC50 | 13.2 µM | [10] |
| Indole-based Sulfonohydrazide | Mono-chloro | MDA-MB-468 (Breast) | IC50 | 8.2 µM | [10] |
| Trichloro-bisindole | Tri-chloro | NCI-H460, MDA-MB-231, HCT-116, HepG-2 | IC50 | 3.1 - 11.2 µM | [12] |
Note: This table includes data from various halogenated indole derivatives to illustrate the general trend, as direct comparative data for indole-3-carbaldehydes is limited.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated indoles have shown significant promise in this area.[5][13][14] A study on a library of multi-halogenated indoles revealed that di-halogenated compounds demonstrated markedly improved antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), when compared to the parent indole and mono-halogenated derivatives.[5]
For example, 5-iodoindole (a mono-halogenated indole) showed a minimum inhibitory concentration (MIC) of 100 µg/mL, whereas di-halogenated indoles such as 4-bromo-6-chloroindole and 6-bromo-4-iodoindole exhibited potent bactericidal activity with MICs of 20-30 μg/mL.[5][13][14] This enhancement in activity is attributed to the increased lipophilicity and altered electronic properties conferred by the additional halogen atom, facilitating penetration of the bacterial cell membrane and interaction with intracellular targets.[5]
Table 2: Comparative Antimicrobial Activity of Halogenated Indoles against S. aureus
| Compound | Halogenation | MIC (µg/mL) | Reference |
| Indole | None | 1000 | [5] |
| 5-iodoindole | Mono | 100 | [5] |
| 4-bromo-6-chloroindole | Di | 30 | [5][13][14] |
| 6-bromo-4-iodoindole | Di | 20 | [5][13][14] |
Mechanistic Insights
The enhanced biological activity of di-halogenated indoles can be attributed to several mechanisms of action. In the context of antimicrobial activity, these compounds have been shown to induce the generation of intracellular reactive oxygen species (ROS) and downregulate the expression of quorum-sensing and virulence genes in bacteria.[5][13][14]
In anticancer applications, halogenated indole derivatives have been found to act as inhibitors of crucial enzymes involved in cancer progression, such as tubulin polymerization and topoisomerase IIα.[15] The halogen atoms can form specific interactions within the enzyme's active site, leading to enhanced inhibitory potency.
Below is a generalized workflow for evaluating the biological activity of these compounds.
Caption: Experimental workflow for comparing the biological activity of halogenated indole-3-carbaldehydes.
Experimental Protocols
The following are representative protocols for assessing the biological activities discussed.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (mono- and di-halogenated indole-3-carbaldehydes)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Positive control (e.g., Gentamicin)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a concentration of 5 x 10^5 CFU/mL in MHB.
-
Add the bacterial inoculum to each well containing the test compound dilutions.
-
Include positive and negative controls on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
Protocol 2: MTT Assay for Anticancer Activity (Cell Viability)
Objective: To assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.
Materials:
-
Test compounds
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader (570 nm)
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
The available evidence strongly suggests that di-halogenation of the indole-3-carbaldehyde scaffold is a promising strategy for enhancing both anticancer and antimicrobial activities. The increased potency of di-halogenated derivatives is likely due to a combination of improved physicochemical properties and more effective interactions with biological targets.
Future research should focus on systematic studies that directly compare a wide array of mono- and di-halogenated indole-3-carbaldehydes with varying halogen types (F, Cl, Br, I) and substitution patterns on the indole ring. Such comprehensive SAR studies will provide a more detailed understanding of the structural requirements for optimal activity and guide the rational design of next-generation therapeutic agents based on this versatile scaffold.
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The Halogen Effect: A Comparative Guide to the Structure-Activity Relationship of Halogenated Indoles in Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. Its inherent biological activity is significantly amplified and modulated by the strategic incorporation of halogen atoms. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of halogenated indoles, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the nuanced effects of halogenation on this privileged heterocyclic system. We will explore how the type of halogen, its position on the indole ring, and the degree of halogenation influence a wide spectrum of biological activities, supported by experimental data and detailed protocols.
The Power of Halogenation in Modulating Indole Bioactivity
Halogenation is a powerful tool in drug design, capable of profoundly altering a molecule's physicochemical properties and, consequently, its biological activity. The introduction of halogens (Fluorine, Chlorine, Bromine, Iodine) into the indole nucleus can influence:
-
Lipophilicity: Halogens increase the lipophilicity of the indole ring, which can enhance membrane permeability and improve oral bioavailability.
-
Metabolic Stability: Strategic placement of halogens can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1]
-
Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with protein targets, leading to enhanced binding affinity and potency.
-
Electronic Effects: The high electronegativity of halogens can modulate the electron density of the indole ring, influencing its reactivity and interaction with biological targets.
This guide will dissect these effects through the lens of specific biological applications, providing a clear comparison of how different halogens at various positions drive distinct pharmacological outcomes.
Comparative Analysis of Biological Activities
The versatility of halogenated indoles is evident in their broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections provide a comparative overview of the SAR for each of these activities.
Antimicrobial Activity
Halogenated indoles have emerged as promising agents to combat drug-resistant pathogens.[2] The nature and position of the halogen substituent are critical for their antibacterial and antibiofilm efficacy.
Key Insights:
-
Multi-halogenation is key: Studies have shown that di- and multi-halogenated indoles exhibit significantly enhanced antimicrobial activity compared to their mono-halogenated or non-halogenated counterparts.[2][3][4]
-
Positional Importance: Halogenation at the C4, C5, C6, and C7 positions of the indole ring is particularly favorable for increased antibacterial and antibiofilm activities against strains like Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[2][4]
-
Specific Halogen Effects:
-
Bromine and Iodine: Combinations like 6-bromo-4-iodoindole and 4-bromo-6-chloroindole have demonstrated potent bactericidal activity, comparable to the antibiotic gentamicin.[2][3][4][5] These compounds have also been shown to inhibit biofilm formation and suppress virulence factors.[2][3][5]
-
Chlorine: Chlorinated bis-indole alkaloids have displayed significant anti-staphylococcal activity.[6][7] The presence of a chlorine atom at specific positions, such as C-6", has been identified as crucial for their bioactivity.[6]
-
Comparative Data: Antimicrobial Activity of Halogenated Indoles
| Compound | Halogen(s) & Position(s) | Target Organism | MIC (µg/mL) | Reference |
| Indole | None | S. aureus | 1000 | [3] |
| 5-Iodoindole | I at C5 | S. aureus | 100 | [3] |
| 6-Bromo-4-iodoindole | Br at C6, I at C4 | S. aureus | 20 | [2][3][4] |
| 4-Bromo-6-chloroindole | Br at C4, Cl at C6 | S. aureus | 30 | [2][3][4] |
| Dionemycin (Chlorinated bis-indole) | Cl at C6" | MRSA | 1-2 | [6][7][8] |
Mechanism of Action: The antimicrobial effects of multi-halogenated indoles are often associated with the generation of intracellular reactive oxygen species (ROS) and the downregulation of quorum-sensing and virulence genes.[2][3][5]
Anticancer Activity
Halogenation of the indole scaffold has yielded a plethora of potent anticancer agents with diverse mechanisms of action.[9][10][11][12]
Key Insights:
-
Fluorine's Role: Fluorinated indoles, particularly at the C5 position, have shown significant cytotoxic activity against various cancer cell lines.[13] For instance, 5-fluoro-indole-3-acetic acid, in combination with horseradish peroxidase, can lead to 90-99% cell kill in breast and colon cancer cell lines.[13]
-
Spirooxindoles: Halogenated spirooxindoles are a promising class of anticancer agents that can act as multitarget kinase inhibitors, disrupt p53-MDM2 interactions, and induce apoptosis.[9][10]
-
Brominated Indoles: Brominated indoles, often found in marine organisms, have demonstrated anticancer properties.[14]
-
Positional Effects: The position of the halogen is critical. For instance, in a series of indole-based chalcones, the presence and position of halogens on the aryl ring attached to the indole nucleus significantly influenced their antiproliferative activity.
Comparative Data: Anticancer Activity of Halogenated Indoles
| Compound Class | Halogenation Pattern | Cancer Cell Line(s) | IC50 | Mechanism of Action | Reference |
| Fluorinated Indole-3-Acetic Acid | 5-Fluoro | MCF7 (Breast), HT29 (Colon) | Varies with HRP activation | Oxidative activation to cytotoxic species | [13] |
| Halogenated Spirooxindoles | Various (Br, Cl, F) | Various | Varies | Kinase inhibition, p53-MDM2 disruption | [9][10] |
| Brominated Indoles | Mono- and Di-bromo | Various | Varies | Not fully elucidated | [14] |
| Chlorinated bis-indole alkaloid | Trichloro | NCI-H460, MDA-MB-231, HCT-116, HepG2 | 3.1-11.2 µM | Cytotoxic | [8] |
Signaling Pathways: Halogenated indoles exert their anticancer effects by modulating various signaling pathways, including those involved in cell cycle regulation, apoptosis, and angiogenesis.
Logical Relationship: Halogenation and Anticancer Activity
Caption: The impact of halogenation on the anticancer properties of indoles.
Anti-inflammatory Activity
Brominated indoles, in particular, have shown significant anti-inflammatory activity.
Key Insights:
-
Source: Many anti-inflammatory brominated indoles are derived from marine molluscs.[14]
-
Positional Isomers: The position of the bromine atom on the indole ring significantly affects the anti-inflammatory activity. For isatin derivatives, the inhibitory activity against nitric oxide (NO) production follows the order: 5-Br > 6-Br > 7-Br.[14]
-
Mechanism: Active brominated indoles, such as 6-bromoindole and 6-bromoisatin, have been shown to inhibit the translocation of the pro-inflammatory transcription factor NF-κB.[14] They also inhibit the production of inflammatory mediators like TNF-α and PGE2.[14]
Comparative Data: Anti-inflammatory Activity of Brominated Indoles
| Compound | Bromine Position | Target | IC50 | Reference |
| 5-Bromoisatin | C5 | TNF-α | 38.05 µM | [14] |
| 6-Bromoisatin | C6 | NO, TNF-α, PGE2 | Active | [14] |
| 6-Bromoindole | C6 | NO, TNF-α, PGE2 | Active | [14] |
| Isatin (non-brominated) | - | NO | ~339.8 µM | [14] |
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis of a halogenated indole and a key biological assay.
Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation
This protocol describes a method for the synthesis of 3-bromoindoles and 3-iodoindoles from 2-alkenylanilines.[15]
Materials:
-
2-alkenylaniline substrate
-
Phenyliodine(III) diacetate (PIDA)
-
Lithium bromide (LiBr) or Potassium iodide (KI)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as solvent
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of the 2-alkenylaniline (0.5 mmol) in HFIP (4.0 mL), add LiBr (for bromination) or KI (for iodination).
-
Add PIDA to the mixture.
-
Stir the reaction mixture at room temperature or 50 °C (optimization may be required).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous Na2S2O3.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 3-haloindole.
Experimental Workflow: Synthesis of 3-Haloindoles
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A Comparative Guide to the Synthesis of 6-Bromo-5-chloro-1H-indole-3-carbaldehyde: Classical and Modern Approaches
Introduction
The 1H-indole-3-carbaldehyde scaffold is a cornerstone in medicinal chemistry, serving as a critical intermediate in the synthesis of a vast array of pharmacologically active compounds, from anti-cancer agents to antivirals.[1] The strategic placement of halogen atoms on the indole nucleus can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The target molecule of this guide, 6-Bromo-5-chloro-1H-indole-3-carbaldehyde, is a highly functionalized intermediate of interest in drug discovery programs.
This guide provides an in-depth comparison of synthetic strategies for the preparation of this dihalogenated indole carbaldehyde. We will dissect the synthesis into two primary stages: the construction of the core 6-bromo-5-chloro-1H-indole ring and the subsequent C-3 formylation. By examining both classical, high-yielding methods and modern, greener alternatives, this document aims to equip researchers, chemists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer a comparative analysis supported by experimental data.
Retrosynthetic Analysis: A Two-Stage Approach
A logical retrosynthetic analysis of the target molecule reveals two key bond disconnections. The most straightforward approach involves the formylation of a pre-existing 6-bromo-5-chloro-1H-indole intermediate. This precursor can, in turn, be synthesized from commercially available substituted anilines or toluenes through established indole formation reactions. This two-stage strategy allows for a modular and flexible approach to the target compound.
Caption: Retrosynthetic pathway for this compound.
Part 1: Synthesis of the 6-Bromo-5-chloro-1H-indole Core
The regioselective synthesis of the di-halogenated indole nucleus is the critical first stage. While direct halogenation of indole is possible, it often suffers from poor regioselectivity, with the electron-rich C-3 position being the most reactive site.[2] Therefore, constructing the ring from an appropriately substituted precursor is the preferred and more controlled method.
Route A: The Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a highly versatile and efficient method for preparing indoles from o-nitrotoluenes.[2] Its primary advantage is the use of readily available starting materials and the high yields often achieved. For our target, the synthesis would commence with 4-bromo-3-chloro-2-nitrotoluene.
-
Condensation: The methyl group of the o-nitrotoluene is activated by the nitro group, allowing it to condense with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine.
-
Reductive Cyclization: The resulting enamine is then subjected to reductive cyclization. The nitro group is reduced to an amine, which spontaneously attacks the enamine functionality to form the indole ring. Various reducing agents can be employed, including H₂/Pd-C, iron in acetic acid, or sodium dithionite.
The key to this method's success is the unambiguous placement of substituents on the benzene ring of the starting material, which directly translates to the final indole product without rearrangement.
Route B: The Fischer Indole Synthesis
The Fischer indole synthesis is one of the oldest and most famous methods for indole formation.[3] It involves the acid-catalyzed cyclization of an arylhydrazone. To synthesize 6-bromo-5-chloro-1H-indole, one would start with (4-bromo-3-chlorophenyl)hydrazine, which is then condensed with a suitable aldehyde or ketone (like acetaldehyde or acetone) to form the corresponding hydrazone, followed by cyclization.
While widely applicable, the Fischer synthesis has drawbacks. The required substituted hydrazines can be unstable, and the reaction often requires harsh acidic conditions and high temperatures, which may not be compatible with sensitive functional groups.[4]
Comparative Analysis of Indole Core Syntheses
| Parameter | Leimgruber-Batcho Synthesis | Fischer Indole Synthesis |
| Starting Material | Substituted o-nitrotoluene | Substituted arylhydrazine |
| Key Steps | Condensation, Reductive Cyclization | Hydrazone formation, Cyclization |
| Regiocontrol | Excellent; fixed by starting material | Good; fixed by starting material |
| Reaction Conditions | Generally milder | Often harsh (strong acid, heat) |
| Yields | Typically high[2] | Variable, can be moderate to high |
| Scalability | Good | Moderate; hydrazine stability can be an issue |
| Overall Recommendation | Preferred method for its reliability, high yields, and milder conditions. | A viable alternative if the corresponding hydrazine is readily available. |
Part 2: C-3 Formylation of the Indole Nucleus
With the 6-bromo-5-chloro-1H-indole core in hand, the final step is the introduction of a formyl group at the C-3 position. This is an electrophilic aromatic substitution reaction, and several methods exist, ranging from the classic Vilsmeier-Haack reaction to modern catalytic approaches.
Method 1: The Vilsmeier-Haack Reaction (The Workhorse)
The Vilsmeier-Haack reaction is the most common and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[5] The reaction utilizes a pre-formed or in situ generated Vilsmeier reagent, typically from phosphorus oxychloride (POCl₃) and a disubstituted formamide like N,N-dimethylformamide (DMF).[6][7]
Mechanism: The reaction proceeds via the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent). The nucleophilic C-3 position of the indole attacks this electrophile. Subsequent elimination of HCl and hydrolysis of the resulting iminium salt during aqueous workup furnishes the final aldehyde.[8]
Caption: Mechanism of the Vilsmeier-Haack formylation of an indole.
The Vilsmeier-Haack reaction is highly efficient, typically providing near-quantitative yields of the C-3 formylated product.[9] Its primary drawback is the use of stoichiometric amounts of POCl₃, which is corrosive and moisture-sensitive, and the generation of significant phosphorus-containing waste.
Method 2: The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is another classic method for formylating electron-rich rings, particularly phenols. It can also be applied to indoles.[10][11] The reaction involves treating the substrate with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide.
Mechanism: The strong base deprotonates chloroform to generate the highly reactive electrophile, dichlorocarbene (:CCl₂). This attacks the electron-rich indole ring at C-3. A series of steps, including hydrolysis of the dichloromethyl intermediate, leads to the aldehyde.[12]
While historically significant, the Reimer-Tiemann reaction is often less efficient for indoles than the Vilsmeier-Haack, typically resulting in lower yields. The conditions are harsh (strongly basic), and the use of chloroform is an environmental concern.
Method 3: Modern Catalytic & Greener Alternatives
In recent years, significant effort has been directed toward developing milder and more environmentally benign formylation methods. These often rely on catalytic systems and alternative formyl sources.
-
Iron-Catalyzed C-3 Formylation: An iron-catalyzed method uses formaldehyde and aqueous ammonia with air as the terminal oxidant.[13] This approach avoids hazardous reagents like POCl₃ and operates under relatively mild conditions, representing a significant "green" improvement. The reaction is scalable and compatible with various indole substrates.[13]
-
Boron-Catalyzed Formylation: Boron trifluoride diethyl etherate (BF₃·OEt₂) can catalyze the formylation of indoles using trimethyl orthoformate (TMOF) as the formyl source. This method is rapid and efficient for a wide range of indoles.[14]
-
Visible-Light Photoredox Catalysis: Transition-metal-free approaches using visible light and an organic photosensitizer like Rose Bengal have been developed.[15] These reactions can use simple amines like TMEDA as the one-carbon source and molecular oxygen as the oxidant, offering a novel and sustainable pathway.[15]
Comparative Analysis of Formylation Methods
| Parameter | Vilsmeier-Haack | Reimer-Tiemann | Iron-Catalyzed (Representative Modern) |
| Formylating Agent | DMF / POCl₃ | Chloroform / NaOH | Formaldehyde / aq. NH₃ |
| Key Electrophile | Chloroiminium ion | Dichlorocarbene | Imine intermediate |
| Conditions | Mild (0 °C to RT) | Harsh (Strong base, heat) | Mild (130 °C in DMF)[13] |
| Yields | Excellent (>90%)[9] | Moderate to Low[10] | Good to Excellent (up to 93%)[13] |
| Reagents/Safety | POCl₃ is corrosive | Chloroform is toxic | FeCl₃ is cheap, non-toxic; avoids POCl₃[13] |
| Waste Profile | Phosphorus waste | Chlorinated waste | More benign |
| Scalability | Excellent, widely used in industry | Poor | Demonstrated at gram-scale[13] |
| Recommendation | Most reliable and highest yielding. | Generally avoided for indoles. | Promising green alternative. |
Recommended Integrated Synthesis & Experimental Protocol
Based on the analysis, the most robust and industrially viable route is the Leimgruber-Batcho synthesis of the indole core followed by a Vilsmeier-Haack formylation.
Caption: Recommended experimental workflow for the synthesis of the target compound.
Detailed Protocol: Vilsmeier-Haack Formylation of 6-Bromo-5-chloro-1H-indole
This protocol is adapted from established procedures for halogenated indoles and should be performed by trained personnel in a fume hood with appropriate personal protective equipment.[9][16]
Materials and Reagents:
-
6-Bromo-5-chloro-1H-indole
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ice
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Vilsmeier Reagent Preparation: In a dry three-neck flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF (5 equivalents). Cool the flask in an ice-water bath to 0 °C.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via a dropping funnel to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. The formation of a yellowish, sometimes crystalline complex (the Vilsmeier reagent) will be observed.
-
Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.
-
Indole Addition: Dissolve 6-bromo-5-chloro-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent, again keeping the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography). The reaction mixture may become a thick paste.
-
Workup - Hydrolysis: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large amount of crushed ice with stirring. This step is exothermic and should be done with caution.
-
Neutralization: Transfer the resulting aqueous solution to a large beaker. Slowly and carefully add saturated aqueous sodium carbonate solution until the mixture is basic (pH ~8-9), which will cause the product to precipitate.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x volume). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound.
Conclusion
The synthesis of this compound is most reliably achieved through a two-stage process involving the construction of the dihalogenated indole core followed by C-3 formylation. For the initial stage, the Leimgruber-Batcho synthesis offers superior regiocontrol and yield compared to alternatives like the Fischer indole synthesis.
For the critical formylation step, the Vilsmeier-Haack reaction remains the gold standard, providing high yields and operational simplicity, making it the preferred method in both academic and industrial settings.[5] However, its reliance on corrosive reagents and the associated waste stream are notable drawbacks. The Reimer-Tiemann reaction is not a practical alternative for this substrate due to its harsh conditions and lower efficiency.[10]
Looking forward, modern catalytic methods, such as the iron-catalyzed formylation, present compelling, environmentally benign alternatives.[13] While they may require further optimization for specific, highly substituted substrates, they represent the future of sustainable chemical synthesis. For researchers today, the choice of method will depend on a balance of scale, available resources, and environmental considerations, with the classical Leimgruber-Batcho/Vilsmeier-Haack sequence providing the most proven path to the target molecule.
References
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Organic Syntheses. (n.d.). Indole-3-aldehyde. Organic Syntheses Procedure. Retrieved from [Link]
-
Wang, Q.-D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28, 2670-2674. Retrieved from [Link]
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ACS Publications. (2024). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. Retrieved from [Link]
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Chemistry Stack Exchange. (2020). Reimer-Tiemann reaction on indole. Retrieved from [Link]
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ResearchGate. (n.d.). Formylation without catalyst and solvent at 80 degrees C. Request PDF. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). The ammonium-promoted formylation of indoles by DMSO and H2O. Retrieved from [Link]
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Sciencemadness.org. (n.d.). The Reimer-Tiemann Reaction. Retrieved from [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Li, X., et al. (n.d.). Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction. ACS Catalysis. Retrieved from [Link]
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El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
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National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]
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Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its utilization for the synthesis of some new heterocyclic compounds. International Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Organic Syntheses Procedure. Retrieved from [Link]
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Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of substituted indole-3-carboxaldehyde derivatives. Request PDF. Retrieved from [Link]
-
RSC Publishing. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved from [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses Procedure. Retrieved from [Link]
-
SlideShare. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
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A Comparative Guide to the Cytotoxicity of Indole-3-Carbaldehyde Derivatives on Cancer Cell Lines
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1][2][3] Among its many derivatives, indole-3-carbaldehyde has emerged as a versatile starting point for the synthesis of novel anticancer agents.[4][5] The inherent bioactivity of the indole ring system, coupled with the reactivity of the aldehyde group, allows for extensive structural modifications, leading to a diverse library of compounds with potent and selective cytotoxic effects against various cancer cell lines.[4][6]
This guide provides an in-depth comparison of the cytotoxic performance of various indole-3-carbaldehyde derivatives, supported by experimental data from preclinical studies. We will delve into their structure-activity relationships, explore their mechanisms of action, and provide a detailed protocol for assessing their cytotoxic potential.
Comparative Anticancer Activity of Indole-3-Carbaldehyde Derivatives
The anticancer potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates higher cytotoxic potency. The following table summarizes the in vitro cytotoxic activity of representative indole-3-carbaldehyde derivatives against a panel of human cancer cell lines.
| Derivative Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Sulfonohydrazide | 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MCF-7 (Breast) | 13.2 | [7] |
| MDA-MB-468 (Breast) | 8.2 | [7] | ||
| Thiosemicarbazone | Phenyl substituted thiosemicarbazone with 4-hydroxyphenyl at C-2 of indole | MCF-7 (Breast) | 21.76 | [1] |
| Chalcone | Chalcone-indole derivative 12 | (Not specified) | 0.22 - 1.80 | [1] |
| 2,5-disubstituted indole | Compound 3b | A549 (Lung) | 0.48 ± 0.15 | [8] |
| Compound 2c | HepG2 (Liver) | 13.21 ± 0.30 | [8] | |
| Palladium(II) complexes | Complex 4 (with triphenylphosphine) | HepG-2 (Liver) | 22.8 | [9] |
| Complex 5 (with triphenylphosphine) | HepG-2 (Liver) | 67.1 | [9] |
Understanding Structure-Activity Relationships (SAR)
The cytotoxic efficacy of indole-3-carbaldehyde derivatives is intricately linked to their chemical structure. The substitution pattern on the indole ring, the nature of the side chain attached to the carbaldehyde group, and the overall molecular conformation play crucial roles in determining their anticancer activity.
For instance, studies have revealed that the presence of a phenyl group attached to a thiosemicarbazone moiety and a 4-hydroxyphenyl group at the C-2 position of the indole ring results in high potency against MCF-7 breast cancer cells.[1] Conversely, replacing the phenyl group on the thiosemicarbazone with a 4-methoxyphenyl group weakens the cytotoxic activity.[1] This highlights the importance of electronic and steric factors in the interaction of these compounds with their biological targets.
Furthermore, the introduction of a morpholine ring into the structure of indole-based sulfonohydrazides has been shown to yield compounds with promising and selective inhibition of breast cancer cells.[7] The lipophilicity and hydrogen bonding capacity of the substituents are key determinants of their ability to traverse cell membranes and interact with intracellular targets.
Mechanisms of Anticancer Action
Indole-3-carbaldehyde derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. The most commonly reported mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer cell proliferation and survival.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many indole derivatives have been shown to induce apoptosis in cancer cells. For example, some derivatives trigger apoptosis by upregulating the expression of the tumor suppressor protein p53 and activating apoptotic factors.[10] The apoptotic process is a tightly regulated cascade of events that can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway.
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and duplication. Cancer is characterized by uncontrolled cell proliferation due to a loss of cell cycle regulation. Several indole-3-carbaldehyde derivatives have been found to arrest the cell cycle at specific phases, thereby preventing cancer cells from dividing. For example, some compounds cause cell cycle arrest at the G2/M phase.[11] This is often achieved by interfering with the function of microtubules, which are essential for chromosome segregation during mitosis.[6]
Enzyme Inhibition
Many indole derivatives function as inhibitors of enzymes that are critical for cancer cell growth and survival. For instance, some indole-based compounds are known to inhibit tubulin polymerization, which is essential for microtubule formation.[6] Others have been shown to inhibit kinases, which are enzymes that play a central role in cell signaling pathways that regulate proliferation, survival, and angiogenesis.[2]
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[12] The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes.[12] The amount of formazan produced is directly proportional to the number of viable cells.
Materials
-
96-well flat-bottom microplates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Indole-3-carbaldehyde derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)[12]
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[13]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the indole-3-carbaldehyde derivative in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[15]
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Conclusion and Future Perspectives
Indole-3-carbaldehyde derivatives represent a promising class of compounds in the landscape of anticancer drug discovery.[16] Their synthetic accessibility and the tunability of their chemical structures allow for the development of potent and selective cytotoxic agents. The data presented in this guide highlight the diverse anticancer activities of these derivatives against a range of cancer cell lines.
Future research should focus on elucidating the precise molecular targets of the most potent compounds and further exploring their mechanisms of action. In vivo studies in animal models are essential to evaluate their therapeutic efficacy and safety profiles. Furthermore, the development of novel derivatives with improved pharmacological properties, such as enhanced bioavailability and reduced off-target effects, will be crucial for their translation into clinical applications. The continued exploration of the chemical space around the indole-3-carbaldehyde scaffold holds significant promise for the discovery of next-generation anticancer drugs.
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Benci, K., et al. (2021). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). RSC Advances, 11(54), 34269-34293. [Link]
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Wang, Y., et al. (2019). Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 27(15), 3283-3292. [Link]
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Naaz, F., et al. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Future Medicinal Chemistry, 13(1), 79-98. [Link]
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Singh, R. K., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). Future Journal of Pharmaceutical Sciences, 8(1), 1-28. [Link]
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Oliveira, A., et al. (2021). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 26(4), 1109. [Link]
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Li, Y., et al. (2022). Bidirectional effects of the tryptophan metabolite indole-3-acetaldehyde on colorectal cancer. World Journal of Gastroenterology, 28(24), 2733-2751. [Link]
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Kumar, A., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42207-42217. [Link]
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Kumar, S., et al. (2023). Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives. Current Organic Synthesis, 20(4), 376-394. [Link]
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Balamurugan, K., et al. (2018). Synthesis, structures and mechanistic pathways of anticancer activity of palladium(II) complexes with indole-3-carbaldehyde thiosemicarbazones. New Journal of Chemistry, 42(13), 10818-10832. [Link]
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Carrasco, F., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Journal of Chemistry, 2020, 1-12. [Link]
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El-Naggar, A. M., et al. (2020). Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 125-137. [Link]
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Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. [Link]
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A Senior Application Scientist's Guide to Formylating Agents in Indole Synthesis
This guide provides a head-to-head comparison of common formylating agents for the synthesis of formyl-indoles, critical intermediates in medicinal chemistry and materials science. We move beyond a simple recitation of protocols to offer a mechanistic rationale for reagent choice, supported by comparative data and field-proven experimental procedures.
The Strategic Importance of Indole Formylation
The introduction of a formyl group (-CHO) onto the indole nucleus is a cornerstone transformation in organic synthesis. The resulting indole-aldehydes are versatile building blocks, serving as precursors for tryptamines, tryptophan derivatives, and a vast array of pharmacologically active compounds and functional materials. The C3 position is the most common site of formylation due to the kinetic and thermodynamic stability of the resulting cationic intermediate (the "σ-complex" or Wheland intermediate). However, achieving high regioselectivity, yield, and functional group tolerance requires a careful selection of the formylating agent.
This guide focuses on the most prevalent and mechanistically distinct methods for indole formylation, providing a comparative analysis to inform your synthetic strategy.
The Vilsmeier-Haack Reaction: The Workhorse of Indole Formylation
The Vilsmeier-Haack reaction is arguably the most widely used method for the C3-formylation of electron-rich heterocycles like indoles. Its reliability, scalability, and high regioselectivity make it the first choice for many applications.
Mechanism of Action
The reaction proceeds via an electrophilic aromatic substitution. The key is the in-situ formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from a tertiary amide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphoryl chloride, POCl₃). This iminium ion is a mild electrophile, which is highly effective for reaction with the electron-rich indole ring.
The C3-selectivity is a direct consequence of the indole's electronic structure. Attack at the C3 position allows the positive charge in the intermediate to be delocalized over the nitrogen atom, which is a more stable arrangement than the intermediate formed from C2 attack.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-5-chloro-1H-indole-3-carbaldehyde
This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Bromo-5-chloro-1H-indole-3-carbaldehyde. As a halogenated indole derivative, this compound requires specific handling and disposal procedures to ensure laboratory safety and environmental compliance. This document moves beyond simple checklists to explain the causality behind each procedural step, empowering researchers to make informed safety decisions.
Core Principle: The Halogenated Waste Mandate
The presence of both bromine (Bromo) and chlorine (Chloro) atoms in the molecular structure of this compound is the single most critical factor determining its disposal pathway.[1] Regulatory frameworks and waste processing technologies differentiate between halogenated and non-halogenated organic waste streams.
The rationale is twofold:
-
Environmental Protection: Halogenated organic compounds can be persistent environmental pollutants if disposed of improperly.
-
Disposal Technology: Non-halogenated solvents may be repurposed as fuel for cement kilns, a form of recycling.[2] In contrast, halogenated wastes must undergo high-temperature incineration with specialized "scrubber" systems to neutralize the corrosive acidic gases (e.g., hydrogen bromide, hydrogen chloride) produced during combustion.[2] Mixing these waste streams leads to the contamination of the entire batch, dramatically increasing disposal costs and complexity.[2][3]
Hazard Identification and Risk Assessment
| Hazard Classification | GHS Hazard Code | Description | Causality and Field Insight |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[6] | Indole derivatives can interfere with biological processes. Accidental ingestion must be followed by immediate medical attention. |
| Skin Irritation | H315 | Causes skin irritation.[5] | The reactive aldehyde group and aromatic structure can cause local inflammation and irritation upon contact with the skin. |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[5] | As a fine powder, the compound can easily become airborne and cause significant mechanical and chemical irritation to the eyes. |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[5] | Inhalation of the solid dust can irritate the mucous membranes of the respiratory tract. All handling of the solid should be performed in a ventilated enclosure. |
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Based on the risk assessment, the following PPE is mandatory when handling this compound for any purpose, including disposal.
-
Hand Protection: Wear nitrile gloves. Double-gloving is recommended if handling larger quantities or for prolonged periods.
-
Eye/Face Protection: Use chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations found in 29 CFR 1910.133.[6][7]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[6]
-
Respiratory Protection: For weighing or transferring the solid compound where dust may be generated, conduct the work within a certified chemical fume hood.[8] If a fume hood is not available, a NIOSH-approved N95 dust mask or a higher-level respirator is necessary.[6]
Step-by-Step Disposal Protocol
This protocol ensures compliance with EPA and institutional hazardous waste management guidelines.
Step 1: Waste Classification Immediately classify any waste containing this compound (whether as a pure solid, in solution, or as residue on contaminated labware) as Halogenated Organic Waste .[1][9]
Step 2: Select the Correct Waste Container
-
Use only containers designated and provided by your institution's Environmental Health & Safety (EHS) department for halogenated organic waste.[2]
-
These are typically high-density polyethylene (HDPE) carboys or bottles with secure, screw-top caps.[8]
-
The container must be in good condition, free of cracks, and compatible with the waste.[9]
Step 3: Affix a Hazardous Waste Label
-
This is the most critical step for ensuring a self-validating and safe system. The label must be affixed to the container before the first drop of waste is added.[8][9]
-
The label must include:
-
The words "Hazardous Waste".[3]
-
The full, unabbreviated chemical name: "this compound".[9] If it is part of a mixture, list all components and their approximate percentages.[3]
-
The appropriate hazard identification (e.g., check boxes for "Flammable," "Toxic").[8]
-
The name of the principal investigator and the laboratory location.[8]
-
Step 4: Accumulate Waste Safely
-
Always add waste to the container inside an operating chemical fume hood to minimize inhalation exposure.[8]
-
Keep the waste container closed at all times except when actively adding waste.[3][8][9] This prevents the release of volatile organic compounds (VOCs) and protects the lab atmosphere.
-
Do not mix this waste with other waste streams, especially:
Step 5: Storage and Final Disposal
-
Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within your laboratory.[8]
-
The SAA should be in a secondary containment tray to mitigate potential leaks.
-
Once the container is full or you are finished with the project, contact your institution's EHS department to arrange for a scheduled pickup. Do not pour any organic waste down the drain.[2][9]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management of waste generated from this compound.
Caption: Waste Disposal Workflow for this compound.
Emergency Procedures
In Case of a Spill:
-
Alert personnel in the immediate area and restrict access.
-
If the spill is large or you feel it is unsafe to handle, evacuate the area and call your institution's emergency number.[9]
-
For small, manageable spills, wear your full PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into a plastic bag or other appropriate container.[9]
-
Seal and label the container as "Hazardous Waste: this compound spill debris" and dispose of it through EHS.[8][9]
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
References
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Hazardous Waste Segregation . Tufts University. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]
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Organic Solvent Waste Disposal . The University of British Columbia Safety & Risk Services. [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR :: 40 CFR Part 268. [Link]
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EPA Hazardous Waste Codes . U.S. Environmental Protection Agency. [Link]
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EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability and Risk. [Link]
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6-Chloro-1H-indole-3-carboxaldehyde Chemical and Physical Properties . PubChem, National Center for Biotechnology Information. [Link]
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Guidance For Hazard Determination . Occupational Safety and Health Administration (OSHA). [Link]
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Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds . California Code of Regulations - Westlaw. [Link]
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5-bromo-6-chloro-1H-Indole-3-carboxaldehyde . Chemsrc. [Link]
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5-chloro-1H-indole-3-carbaldehyde Safety and Hazards . PubChem, National Center for Biotechnology Information. [Link]
-
Industrial Hygiene and Toxicology. Aliphatic Halogenated Hydrocarbons . Regulations.gov. [Link]
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5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside . Glycosynth. [Link]
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2-Bromo-1H-indole-3-carboxaldehyde . PubChem, National Center for Biotechnology Information. [Link]
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Hazard Classification Guidance for Manufacturers, Importers, and Employers . Occupational Safety and Health Administration (OSHA). [Link]
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1910.1028 - Benzene . Occupational Safety and Health Administration (OSHA). [Link]
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1926.55 - Gases, vapors, fumes, dusts, and mists . Occupational Safety and Health Administration (OSHA). [Link]
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A Researcher's Guide to Handling 6-Bromo-5-chloro-1H-indole-3-carbaldehyde: A Focus on Personal Protective Equipment
As researchers and scientists at the forefront of drug development, our work with novel compounds like 6-Bromo-5-chloro-1H-indole-3-carbaldehyde is pivotal. While the potential of such molecules is exciting, a deep and unwavering commitment to safety is paramount. This guide, born from extensive experience in laboratory safety and chemical handling, provides a comprehensive framework for the selection and use of Personal Protective Equipment (PPE) when working with this specific halogenated indole. Our goal is to move beyond a simple checklist and cultivate a mindset of proactive risk assessment and control.
Immediate Safety and Hazard Assessment
Before any handling of this compound, a thorough understanding of its hazard profile is essential. Safety Data Sheets (SDS) indicate that this compound is a solid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] The presence of bromine and chlorine atoms on the indole ring suggests that careful handling is necessary to prevent exposure.
A crucial first step in any laboratory procedure is a formal hazard assessment.[4][5][6] This involves not just considering the intrinsic properties of the chemical but also the specific manipulations you will be performing. Weighing, dissolving, and transferring the solid will have different exposure potentials than running a reaction in a closed system.
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all approach. It should be guided by a risk-based assessment. The hierarchy of controls dictates that engineering controls (like fume hoods) and administrative controls (standard operating procedures) are the first lines of defense.[6] PPE is the last line of defense, designed to protect you when these other controls cannot completely eliminate the hazard.
For this compound, the primary routes of exposure are inhalation of dust, skin contact, and eye contact.[3][7] Therefore, our PPE selection must create effective barriers against these routes.
Recommended Personal Protective Equipment
The following table outlines the recommended PPE for handling this compound in various laboratory scenarios. This is a starting point; your specific laboratory's chemical hygiene plan and a task-specific risk assessment may require additional measures.
| Scenario | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Chemical splash goggles meeting ANSI Z87.1 standard.[8] A face shield may be required if there is a significant splash hazard. | Nitrile gloves (minimum thickness of 4 mil). Inspect for tears or punctures before use. Change gloves immediately upon contamination.[9] | A fully buttoned, long-sleeved laboratory coat.[8] | Generally not required if handled in a certified chemical fume hood. |
| Running reactions in a closed system | Safety glasses with side shields. | Nitrile gloves. | Laboratory coat. | Not typically required. |
| Work-up and purification (e.g., extraction, chromatography) | Chemical splash goggles. | Nitrile gloves. Consider double-gloving for extended procedures. | Laboratory coat. A chemically resistant apron may be advisable. | If there is a risk of aerosol generation and work cannot be performed in a fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P95 particulate filter may be necessary.[10] |
| Handling bulk quantities or in case of a spill | Chemical splash goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant suit or coveralls. | A NIOSH-approved air-purifying respirator with appropriate cartridges, or a self-contained breathing apparatus (SCBA) for large spills.[11][12] |
Operational Plan: A Step-by-Step Guide to PPE Usage
1. Pre-Operational Inspection:
-
Gloves: Before donning, visually inspect for any signs of degradation, punctures, or tears.[9]
-
Eyewear: Ensure that safety glasses or goggles are clean and free of scratches that could impair vision.
-
Lab Coat: Check for any contamination from previous work.
2. Donning (Putting On) PPE: The order of donning is critical to prevent cross-contamination.
Diagram 1: Recommended PPE Donning Sequence.
3. Doffing (Taking Off) PPE: This is a critical step where cross-contamination can easily occur. The guiding principle is "dirty-to-dirty, clean-to-clean."
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
